molecular formula C34H66O4 B593267 9-Pahsa CAS No. 1481636-31-0

9-Pahsa

Número de catálogo: B593267
Número CAS: 1481636-31-0
Peso molecular: 538.9 g/mol
Clave InChI: MHQWHZLXDBVXML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-PAHSA is a FAHFA (fatty acid ester of a hydroxy fatty acid) obtained by formal condensation of the carboxy group of palmitic acid with the hydroxy group of 9-hydroxyoctadecanoic acid (9-hydroxystearic acid). It has a role as a human metabolite, a hypoglycemic agent and an anti-inflammatory agent. It is a FAHFA and a long-chain fatty acid. It is functionally related to a hexadecanoic acid and an octadecanoic acid. It is a conjugate acid of a this compound(1-).
member of the fatty acid hydroxy fatty acid class of lipids

Propiedades

IUPAC Name

9-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274990
Record name 9-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1481636-31-0
Record name 9-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481636-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the function of 9-Pahsa in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Functions of 9-PAHSA in Humans

Introduction to FAHFAs and this compound

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1][2] These lipids are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[1] Among the various FAHFA families, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[1][3]

The specific regioisomer, this compound, where palmitic acid is esterified to the 9-hydroxyl group of stearic acid, is the most abundant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[2][4] Crucially, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and their concentrations show a strong positive correlation with insulin (B600854) sensitivity.[2][5][6] This observation has positioned this compound as a lipid mediator of significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][3]

Core Biological Functions of this compound

This compound exerts a range of biological effects that collectively contribute to metabolic homeostasis and the resolution of inflammation.

Metabolic Regulation

This compound plays a multifaceted role in regulating glucose and lipid metabolism.

  • Improved Insulin Sensitivity and Glucose Tolerance : Administration of this compound in murine models improves systemic glucose tolerance and enhances insulin sensitivity.[4][5][7] It enhances the ability of insulin to suppress endogenous glucose production (EGP) in the liver and stimulates glucose uptake in tissues like glycolytic muscle and heart.[7]

  • Enhanced Insulin and GLP-1 Secretion : this compound stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][6] This effect is complemented by its ability to promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a hormone that further enhances insulin release.[1][5][8]

  • Adipose Tissue Browning : this compound can induce the "browning" of white adipose tissue (WAT), a process that increases thermogenic activity and may help counteract obesity.[9][10][11]

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory activity through several mechanisms.

  • Cytokine Modulation : It attenuates the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, by macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12]

  • Inhibition of Inflammatory Pathways : A key mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2][9][10]

  • Immune Cell Modulation : In animal models, oral administration of this compound moderates the inflammatory response of immune cells within adipose tissue.[8] Some studies suggest it may also act as an antagonist on specific chemokine receptors (CCR7, CCR9, CXCR4, and CXCR5), potentially contributing to its immunomodulatory effects, though this effect can be weak.[12]

Cardiovascular and Organ-Protective Roles

Beyond its primary metabolic and anti-inflammatory functions, this compound exhibits protective effects on other organ systems.

  • Cardioprotection : In diabetic mouse models (db/db), this compound treatment was shown to ameliorate cardiovascular complications, reduce myocardial hypertrophy, and attenuate vascular calcification, partly by promoting cardiac autophagic flux.[5][13]

  • Hepatoprotection : In in-vitro models of hepatic steatosis, this compound prevents mitochondrial dysfunction and increases hepatocyte viability when challenged with high lipid concentrations, suggesting a protective role against lipotoxicity.[14][15]

Molecular Mechanisms and Signaling Pathways

The biological functions of this compound are mediated through interactions with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Interactions
  • GPR120 (FFAR4) : This receptor is a primary target for this compound.[2] Activation of GPR120 is central to both its anti-inflammatory and insulin-sensitizing effects.[9][16] Upon binding, this compound can trigger GPR120-mediated signaling that inhibits the pro-inflammatory NF-κB pathway and enhances insulin-stimulated glucose uptake via GLUT4 translocation in adipocytes.[1][10][11] While some studies confirm this interaction, others report that this compound is a relatively weak agonist at GPR120, suggesting other mechanisms may also be at play.[12]

  • GPR40 (FFAR1) : This receptor is also implicated in the effects of this compound, particularly in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[1][17]

  • GPR43 (FFAR2) : Recent evidence has identified GPR43 as a receptor for this compound.[18] Activation of GPR43 is involved in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[18]

GPR120_Signaling_Pathway GPR120-Mediated Signaling of this compound cluster_membrane Cell Membrane cluster_inflammatory Anti-Inflammatory Pathway cluster_metabolic Metabolic Pathway GPR120 GPR120 (FFAR4) beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits Gaq Gαq/11 GPR120->Gaq Activates PAHSA This compound PAHSA->GPR120 Binds & Activates NFkB NF-κB Activation beta_arrestin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces GLUT4 GLUT4 Translocation Gaq->GLUT4 Promotes Glucose_Uptake Glucose Uptake (Adipocytes) GLUT4->Glucose_Uptake Increases

Caption: GPR120-Mediated Signaling of this compound
Intracellular Signaling

  • Cardiac Autophagy Pathway : In the heart, this compound has been shown to promote autophagic flux.[5] This cardioprotective mechanism involves the modulation of the p-AKT/mTOR pathway, where this compound treatment leads to reduced mTOR expression and increased levels of BECN1 and PI3KIII, key components of the autophagy machinery.[5]

Autophagy_Pathway This compound's Role in Cardiac Autophagy PAHSA This compound AKT p-AKT PAHSA->AKT Inhibits mTOR mTOR AKT->mTOR Activates PI3K_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3K_BECN1 Inhibits Autophagy Autophagy PI3K_BECN1->Autophagy Promotes Cardioprotection Cardioprotection (Reduced Hypertrophy) Autophagy->Cardioprotection Leads to

Caption: this compound's Role in Cardiac Autophagy

Quantitative Data Summary

The following tables provide a consolidated view of quantitative data related to this compound from various studies.

Table 1: Endogenous Levels of this compound in Humans and Murine Models

Species Tissue / Fluid Condition Concentration / Level Reference(s)
Human Serum / Plasma Healthy Often below limit of detection [19][20]
Serum / Adipose Tissue Insulin-Resistant / T2DM Significantly reduced vs. healthy [2][5][13]
Mouse (Female) Perigonadal WAT Healthy ~1800 pmol/g [20]
Subcutaneous WAT Healthy ~1500 pmol/g [20]
Brown Adipose Tissue Healthy ~1200 pmol/g [20]
Liver Healthy ~200 pmol/g [20]
Mouse (Male) Perigonadal WAT Healthy ~800 pmol/g [20]
Subcutaneous WAT Healthy ~1000 pmol/g [20]
Brown Adipose Tissue Healthy ~1000 pmol/g [20]

| | Liver | Healthy | ~150 pmol/g |[20] |

Table 2: In Vitro Efficacy and Potency of this compound

Assay System Parameter Value / Effect Reference(s)
GPCR Activation Cells overexpressing GPR120 IC₅₀ 19 µM (potency debated) [12]
Anti-Inflammatory Human PBMCs / Murine Macrophages Effective Concentration 10 - 100 µM [12]
Effect Reduced LPS-induced chemokine secretion (e.g., CXCL10) [12]
Glucose Uptake Human / 3T3-L1 Adipocytes Concentration 20 µM [12]
Effect Did not increase glucose uptake in one study [12]
Hepatoprotection HepG2 Cells (Steatosis model) Effective Concentration 10 - 40 µM [14]
Effect Increased cell viability, reduced lipid accumulation [14]
T-Cell Migration Boyden-Chamber Assay Concentration 10 µM [12]

| | | Effect | Decreased CCL19-induced CD4+ T-cell migration by ~27% |[12] |

Key Experimental Protocols

This section details methodologies for the analysis and functional assessment of this compound.

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol is the gold standard for accurately measuring this compound levels in complex biological matrices.

  • 1. Lipid Extraction :

    • Tissues : Homogenize a known weight of tissue in a chloroform:methanol (B129727) solution.

    • Plasma/Serum : Add sample (e.g., 200 µL) to a mixture of PBS, methanol, and chloroform.[19][21]

    • Internal Standard : Add a known quantity of a stable isotope-labeled internal standard (e.g., d4-9-PAHSA or ¹³C₄-9-PAHSA) to the extraction solvent for accurate quantification.[19][21][22]

    • Vortex vigorously and centrifuge to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.

  • 2. Solid-Phase Extraction (SPE) :

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a non-polar solvent like hexane.

    • Apply the sample to a silica (B1680970) SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) to remove neutral lipids like triacylglycerols.[23]

    • Elute the FAHFA fraction with a more polar solvent, such as ethyl acetate (B1210297).[23]

  • 3. LC-MS/MS Analysis :

    • Dry the eluted FAHFA fraction and reconstitute in the initial mobile phase.

    • Chromatography : Inject the sample onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use an isocratic or gradient mobile phase, typically composed of methanol and water with additives like ammonium (B1175870) acetate to improve ionization.[19][22]

    • Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[19]

    • Detection : Use Multiple Reaction Monitoring (MRM) for targeted quantification. The primary transition for this compound is the precursor ion m/z 537.5 to the product ion m/z 255.2 (quantifier).[19][23]

LCMS_Workflow Experimental Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Chloroform/Methanol + Internal Standard) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (C18 Column, ESI-, MRM) SPE->LCMS Data Data Quantification (Peak Area Ratio vs. Internal Standard) LCMS->Data

Caption: Experimental Workflow for this compound Quantification
In Vitro Assessment of Bioactivity

  • Macrophage Anti-Inflammatory Assay :

    • Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage cell line (e.g., THP-1).

    • Pre-incubate cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

    • After incubation (e.g., 6-24 hours), collect the cell culture supernatant.

    • Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using ELISA or multiplex immunoassay kits.[12]

In Vivo Evaluation in Murine Models
  • Diet-Induced Obesity (DIO) Model and this compound Administration :

    • Induce obesity and insulin resistance in mice (e.g., C57BL/6) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.

    • Administer this compound or vehicle control to the DIO mice. Administration can be acute or chronic via oral gavage (e.g., 50 mg/kg/day) or subcutaneous osmotic minipumps (e.g., 0.4 mg/day).[5][7]

    • During the treatment period, monitor body weight, food intake, and fasting glucose levels.

    • Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) to evaluate systemic glucose homeostasis and insulin sensitivity.

    • At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and gene/protein expression in metabolic tissues (liver, adipose, muscle).[7]

Conclusion and Future Directions

This compound is a bioactive lipid with robust anti-inflammatory and insulin-sensitizing functions, positioning it as a promising therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3][14] Its actions are mediated through multiple GPCRs, including GPR120, GPR40, and GPR43, leading to the modulation of key inflammatory and metabolic pathways.

Despite significant progress, several areas require further investigation:

  • Biosynthesis and Degradation : The complete enzymatic pathways responsible for the synthesis and degradation of this compound in humans are not fully elucidated. Identifying these enzymes could provide novel targets for therapeutic intervention.

  • Stereoisomer-Specific Activity : this compound exists as R and S stereoisomers. Further research is needed to comprehensively define the distinct biological activities of each enantiomer, as some studies suggest S-9-PAHSA has greater metabolic benefits.[6][24]

  • Clinical Translation : While preclinical data are promising, rigorous clinical trials in human populations are necessary to establish the safety, efficacy, and therapeutic dosage of this compound for treating metabolic and inflammatory disorders.

  • Receptor Pharmacology : The debate over the potency of this compound at its cognate receptors, particularly GPR120, warrants further detailed pharmacological characterization to fully understand its molecular mechanisms of action.[12]

References

9-PAHSA: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered as a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has garnered significant attention. Levels of this compound are demonstrably reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin (B600854) sensitivity.[1][2][3] This technical guide provides a comprehensive overview of this compound as an endogenous signaling molecule, detailing its signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its study.

Core Signaling Pathways

This compound exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120. This interaction initiates a cascade of intracellular events that modulate inflammatory responses and enhance insulin sensitivity.

GPR120-Mediated Anti-Inflammatory Signaling

A key mechanism of this compound's anti-inflammatory action is its ability to inhibit the pro-inflammatory NF-κB signaling pathway through GPR120. Upon binding of this compound, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream activation of the IKK complex and subsequent NF-κB activation.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

GPR120_NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Interaction IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) nucleus->cytokines Promotes Transcription

GPR120-mediated inhibition of the NF-κB pathway by this compound.
PI3K/Akt/mTOR Signaling in Metabolic Regulation

Evidence suggests that this compound may also influence the PI3K/Akt/mTOR signaling cascade, a central pathway in regulating cell growth, proliferation, and metabolism.[6][7][8] Activation of this pathway is crucial for insulin-mediated glucose uptake. It has been proposed that S-9-PAHSA can partially activate the PI3K/Akt pathway, contributing to its beneficial effects on glycolipid metabolism.[9][10] This pathway is also intricately linked to autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in metabolic diseases.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor (e.g., GPR120) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates GlucoseUptake Glucose Uptake (GLUT4 Translocation) Akt->GlucoseUptake Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Proposed involvement of this compound in the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

The endogenous levels of this compound vary across different tissues and are significantly altered in states of insulin resistance. The following tables summarize key quantitative data from preclinical and clinical studies.

Parameter Cell Line/Model This compound Concentration Effect Reference
Inhibition of Cytokine Secretion Murine Bone Marrow-Derived Dendritic Cells (LPS-stimulated)8-20 µMComplete block of IL-12, substantial reduction of IL-1β and TNFα[11]
Inhibition of NF-κB Activation 3T3-L1 Adipocytes (LPS-stimulated)Not specifiedAbolished LPS-induced NF-κB activation and cytokine secretion[11]
Suppression of Cytokine mRNA RAW 264.7 Macrophages (LPS-stimulated)10 µMSignificant suppression of IL-6 and IL-1β mRNA[11]
Species Tissue/Fluid Condition This compound Concentration Reference
Human Serum/Adipose TissueInsulin-resistantReduced levels compared to insulin-sensitive individuals[1][2][3]
Mouse Perigonadal White Adipose TissueHealthy (Female)~1800 pmol/g[3]
Mouse Subcutaneous White Adipose TissueHealthy (Female)~1500 pmol/g[3]
Mouse Brown Adipose TissueHealthy (Female)~1200 pmol/g[3]
Mouse LiverHealthy (Female)~200 pmol/g[3]
Mouse PlasmaHealthy (Female)~5 pmol/mL[3]
Mouse Perigonadal White Adipose TissueHealthy (Male)~800 pmol/g[3]
Mouse Subcutaneous White Adipose TissueHealthy (Male)~1000 pmol/g[3]
Mouse Brown Adipose TissueHealthy (Male)~1000 pmol/g[3]
Mouse LiverHealthy (Male)~150 pmol/g[3]
Mouse PlasmaHealthy (Male)~4 pmol/mL[3]

Experimental Protocols

Accurate quantification and analysis of this compound are critical for understanding its physiological roles. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Adipose Tissue and Plasma by LC-MS/MS

This protocol details the extraction, enrichment, and analysis of this compound from biological matrices.

LCMS_Workflow cluster_extraction 1. Sample Preparation & Lipid Extraction cluster_spe 2. Solid-Phase Extraction (SPE) Enrichment cluster_lcms 3. LC-MS/MS Analysis Homogenization Homogenize Tissue (100-150mg in PBS/Methanol (B129727)/Chloroform) or Plasma (200µL) InternalStandard Spike with Internal Standard (e.g., 13C4-9-PAHSA) Homogenization->InternalStandard Centrifugation Centrifuge (2,200 x g, 10 min, 4°C) InternalStandard->Centrifugation OrganicPhase Collect Lower Organic Phase Centrifugation->OrganicPhase Drying1 Dry Under Nitrogen OrganicPhase->Drying1 ConditionSPE Condition Silica (B1680970) SPE Cartridge (Ethyl Acetate (B1210297) then Hexane) LoadSample Reconstitute Dried Lipids & Load onto Cartridge Drying1->LoadSample ConditionSPE->LoadSample WashSPE Wash with 5% Ethyl Acetate in Hexane (B92381) (Elute Neutral Lipids) LoadSample->WashSPE EluteFAHFA Elute FAHFAs (4 mL Ethyl Acetate) WashSPE->EluteFAHFA Drying2 Dry Under Nitrogen EluteFAHFA->Drying2 Reconstitution Reconstitute in Methanol Drying2->Reconstitution Injection Inject onto C18 Column Reconstitution->Injection LC Liquid Chromatography (Isocratic or Gradient Elution) Injection->LC MS Tandem Mass Spectrometry (Negative Ionization, MRM) LC->MS Quantification Quantify against Internal Standard MS->Quantification

Workflow for the quantification of this compound by LC-MS/MS.

1. Lipid Extraction from Adipose Tissue: [12][13]

  • Homogenization: Weigh approximately 100-150 mg of frozen adipose tissue and homogenize on ice in a Dounce homogenizer containing 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607).

  • Internal Standard Spiking: Prior to homogenization, add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) to the chloroform.

  • Phase Separation: Centrifuge the homogenate at 2,200 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

2. Lipid Extraction from Plasma: [13][14]

  • Mixing: To 200 µL of plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge to separate the phases.

  • Collection and Drying: Collect the lower organic phase and dry it under nitrogen.

3. Solid-Phase Extraction (SPE) for FAHFA Enrichment: [12][13]

  • Cartridge Conditioning: Condition a silica SPE cartridge (500 mg) by washing with ethyl acetate followed by hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution: Elute the FAHFA fraction with ethyl acetate.

  • Drying: Dry the eluted FAHFA fraction under a stream of nitrogen.

4. LC-MS/MS Analysis: [15][16][17][18]

  • Reconstitution: Reconstitute the purified FAHFAs in a suitable solvent, such as methanol.

  • Chromatography: Separate the FAHFA isomers using a C18 liquid chromatography column with an appropriate mobile phase (e.g., a gradient of methanol and water with ammonium (B1175870) acetate).

  • Mass Spectrometry: Perform detection and quantification using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion

This compound is a pivotal endogenous signaling lipid that plays a crucial role in the regulation of inflammation and metabolic homeostasis. Its reduced levels in insulin-resistant states and its potent biological activities underscore its therapeutic potential for metabolic diseases such as type 2 diabetes. The detailed signaling pathways and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of this compound and explore its promise as a novel therapeutic agent. Continued research into the precise mechanisms of action and the development of standardized analytical methods will be essential to fully harness the therapeutic potential of this fascinating molecule.

References

The Discovery and Identification of 9-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 2014, 9-Palmitoyl-Hydroxy-Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These bioactive lipids have garnered significant attention for their potent anti-diabetic and anti-inflammatory properties.[2][3] this compound is formed through the esterification of palmitic acid to the 9-hydroxyl group of stearic acid. Notably, levels of PAHSAs, including this compound, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin (B600854) sensitivity.[4] As the most abundant PAHSA isomer in the white and brown adipose tissue of wild-type mice, this compound has emerged as a key molecule of interest in metabolic and inflammatory disease research.[5] Administration of this compound has been demonstrated to ameliorate adipose tissue inflammation and improve glucose tolerance in murine models.[4][5] This technical guide provides a comprehensive overview of the discovery, identification, and core biological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound levels in biological samples and its effects in various experimental models.

Table 1: Endogenous Levels of this compound and Related FAHFAs

AnalyteSpeciesTissue/FluidConditionConcentration (nmol/L or pmol/mg)Reference
Total PAHSAsHumanSerumInsulin-Resistant~40% reduction vs. Insulin-Sensitive
Total PAHSAsHumanSubcutaneous Adipose TissueInsulin-Resistant~70% reduction vs. Insulin-Sensitive
This compoundHumanSerumType 2 DiabetesSignificantly lower than non-diabetic[4]
This compoundMouse (AG4OX)White Adipose TissueOverexpression of GLUT416-18 fold increase vs. Wild-Type
This compoundMouse (Wild-Type)White Adipose Tissue-Most abundant PAHSA isomer
This compoundMouse (Wild-Type)Brown Adipose Tissue-Most abundant PAHSA isomer

Table 2: Effects of this compound Administration on Inflammatory and Metabolic Parameters

Experimental ModelParameter MeasuredThis compound Concentration/DoseObserved EffectReference
LPS-stimulated Mouse MacrophagesPro-inflammatory Cytokine Secretion (TNF-α, IL-6)10-100 µMInhibition of secretion[6]
LPS-stimulated Human PBMC-derived Dendritic CellsCXCL10 Secretion10 µM2-fold reduction[7]
LPS-stimulated Human PBMC-derived Dendritic CellsCXCL10 Secretion100 µM3.7-fold reduction[7]
Human CD4+ T-cellsCCL19-induced Migration10 µM27% decrease in migration[7]
High-Fat Diet-fed MiceGlucose ToleranceAcute oral gavageImproved glucose tolerance[4]
db/db MiceBlood Glucose50 mg/kg for 2 weeksReduced blood glucose levels[4]
3T3-L1 AdipocytesInsulin-stimulated Glucose Uptake20 µM (48h pre-incubation)No significant effect[6]

Experimental Protocols

Lipid Extraction and Quantification

1. Extraction of this compound from Plasma/Serum

  • Materials: Human or mouse plasma/serum, Phosphate-Buffered Saline (PBS), Methanol (LC-MS grade), Chloroform (B151607) (LC-MS grade), internal standard (e.g., ¹³C₄-9-PAHSA).

  • Procedure:

    • To 200 µL of plasma or serum, add 1.3 mL of PBS.[2]

    • Add a known amount of internal standard dissolved in methanol.

    • Add 1.5 mL of methanol, followed by 3 mL of chloroform.[2]

    • Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[2]

    • Collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[8]

2. Extraction of this compound from Adipose Tissue

  • Materials: Adipose tissue, PBS, Methanol, Chloroform, internal standard.

  • Procedure:

    • Homogenize 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the internal standard.[2]

    • Centrifuge at 2,200 x g for 5 minutes at 4°C.[2]

    • Collect the lower organic phase and dry it under nitrogen.[2]

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[2]

    • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Run Time: 30 minutes.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: m/z 537.5 → 255.2 (quantifier), m/z 537.5 → 299.3 (qualifier).[9]

Cellular and In Vivo Assays

1. GPR120 Activation Assay (Competitive Radioligand Binding)

  • Objective: To determine the binding affinity of this compound for the GPR120 receptor.

  • Materials: HEK293 or CHO cells stably expressing human GPR120, [³H]-TUG-891 (radioligand), non-labeled TUG-891, this compound.[10]

  • Procedure:

    • Prepare cell membranes from GPR120-expressing cells.[10]

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with serially diluted this compound.[10]

    • Incubate with [³H]-TUG-891 for 60-120 minutes at room temperature.[10]

    • Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.[10]

    • Calculate the specific binding and determine the IC50 of this compound, which can be converted to a Ki value.[10]

2. NF-κB Reporter Assay

  • Objective: To assess the inhibitory effect of this compound on NF-κB activation.

  • Materials: Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct, Lipopolysaccharide (LPS), this compound, Luciferase Assay System.[11]

  • Procedure:

    • Plate the reporter cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.[11]

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[11]

3. In Vivo Glucose Tolerance Test (GTT) in Mice

  • Objective: To evaluate the effect of this compound on glucose clearance in vivo.

  • Materials: Mice (e.g., high-fat diet-fed C57BL/6J), this compound, glucose solution, glucometer.

  • Procedure:

    • Fast the mice for 6 hours.[12]

    • Administer this compound or vehicle control via oral gavage.

    • After 30 minutes, administer a glucose bolus (2 g/kg) via intraperitoneal injection or oral gavage.[5][12]

    • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, with the G protein-coupled receptor 120 (GPR120) playing a central role in its anti-inflammatory actions.

GPR120_Signaling cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation PAHSA This compound GPR120 GPR120 PAHSA->GPR120 GPR120->NFkB_pathway

Caption: this compound activates GPR120, which in turn inhibits the LPS-induced NF-κB signaling pathway.

In addition to its anti-inflammatory effects, this compound has been shown to modulate autophagy, a cellular process critical for homeostasis.

Autophagy_Signaling PAHSA This compound Akt p-Akt PAHSA->Akt mTOR mTOR Akt->mTOR PI3KIII_BECN1 PI3KIII/BECN1 Complex mTOR->PI3KIII_BECN1 Autophagy Autophagic Flux PI3KIII_BECN1->Autophagy

Caption: this compound promotes autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[4]

Experimental and Logical Workflows

The identification and characterization of this compound involved a systematic workflow, from initial discovery through to functional validation.

Discovery_Workflow Lipidomics Comparative Lipidomics (AG4OX vs. WT Mice) Discovery Discovery of Novel Lipid Ions (m/z 537) Lipidomics->Discovery MS_MS Tandem Mass Spectrometry (MS/MS) Discovery->MS_MS Structure Structural Elucidation (Palmitic Acid + Hydroxy Stearic Acid) MS_MS->Structure Confirmation Structural Confirmation (Co-elution with Standard) MS_MS->Confirmation Synthesis Chemical Synthesis of this compound Standard Structure->Synthesis Synthesis->Confirmation Biological_Testing Biological Activity Testing (In vitro and In vivo) Confirmation->Biological_Testing

Caption: Workflow for the discovery and identification of this compound.

The chemical synthesis of enantiomerically pure this compound is crucial for detailed biological studies.

Synthesis_Workflow Epichlorohydrin (R)-epichlorohydrin Grignard1 Grignard Reaction 1 (Pentylmagnesium bromide) Epichlorohydrin->Grignard1 Oxirane (R)-2-octyloxirane Grignard1->Oxirane Grignard2 Grignard Reaction 2 (Methyl 7-bromoheptanoate) Oxirane->Grignard2 HSA_ester 9(R)-HSA methyl ester Grignard2->HSA_ester Esterification Esterification (Palmitoyl chloride) HSA_ester->Esterification PAHSA_ester 9(R)-PAHSA methyl ester Esterification->PAHSA_ester Hydrolysis Hydrolysis (LiOH) PAHSA_ester->Hydrolysis Final_Product 9(R)-PAHSA Hydrolysis->Final_Product

Caption: Convergent synthesis strategy for enantiomerically pure 9(R)-PAHSA.[6]

Conclusion

This compound represents a significant discovery in the field of lipid biology, with profound implications for the development of novel therapeutics for metabolic and inflammatory diseases. Its clear association with insulin sensitivity and its potent anti-inflammatory effects, mediated in part through GPR120, underscore its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research and development in this promising area. The continued investigation into the biosynthesis, metabolism, and diverse biological roles of this compound and other FAHFAs is poised to uncover new strategies for combating a range of human diseases.

References

The Role of 9-PAHSA in Metabolic Diseases: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential in metabolic diseases. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key regulator of glucose homeostasis and inflammation. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its signaling pathways, quantitative effects from preclinical studies, and the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic disease.

Introduction

First identified in 2014, FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid.[1] Levels of these lipids, particularly this compound, are found to be diminished in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][2] this compound is the most predominant PAHSA isomer in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has demonstrated significant anti-diabetic and anti-inflammatory properties in various preclinical models, making it a promising therapeutic candidate.[3][4] This guide will delve into the core mechanisms through which this compound exerts its beneficial effects on metabolic health.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), which triggers downstream signaling cascades that modulate inflammation and glucose metabolism.

Activation of G-Protein Coupled Receptors (GPCRs)

This compound has been identified as a ligand for GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[5][6]

  • GPR120 Activation: The activation of GPR120 by this compound is a critical pathway for its anti-inflammatory and insulin-sensitizing effects.[1][6] Upon binding, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake.[5]

  • GPR40 Activation: this compound also activates GPR40, which is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[6][7][8] This interaction contributes to the observed enhancement of insulin secretion following this compound administration.[8]

Anti-Inflammatory Signaling

A hallmark of metabolic diseases is chronic low-grade inflammation. This compound exerts potent anti-inflammatory effects, primarily through the GPR120-mediated inhibition of the NF-κB pathway.[1][9] Activation of GPR120 by this compound can lead to the recruitment of β-arrestin-2, which in turn inhibits the lipopolysaccharide (LPS)-induced NF-κB inflammatory signaling cascade.[5][10] This prevents the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.[1]

Regulation of Autophagy

Recent studies have indicated that this compound may play a role in regulating autophagy, a cellular process for degrading and recycling cellular components. In diabetic mice, this compound treatment has been shown to increase cardiac autophagy by down-regulating the Akt/mTOR pathway and activating the PI3KIII/BECN1 complex.[3] This suggests a novel mechanism by which this compound may exert its protective effects in diabetic complications.[3]

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gaq Gαq GPR120->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4->Glucose_uptake Mediates Gaq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates PKC->GLUT4_vesicle Promotes translocation

Caption: this compound activates GPR120 signaling to enhance glucose uptake.

Anti_Inflammatory_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits NFkB_activation NF-κB Activation beta_arrestin->NFkB_activation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-12) NFkB_activation->Pro_inflammatory_cytokines Induces

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound administration in various preclinical models of metabolic disease.

Table 1: Effects of this compound on Glucose Homeostasis in Mice

ParameterMouse ModelTreatment DetailsResultReference
Glucose Tolerancedb/db mice50 mg/kg this compound gavage, acuteSlightly improved glucose tolerance[3]
Ambient Glycemiadb/db mice50 mg/kg this compound gavage for 2 weeksRemarkably induced glucose-lowering[3]
Glucose ToleranceHigh-Fat Diet (HFD) mice30 mg/kg/day S-9-PAHSA, oralImproved glucose tolerance[7]
Insulin SensitivityHigh-Fat Diet (HFD) mice30 mg/kg/day S-9-PAHSA, oralImproved insulin sensitivity[7]
Endogenous Glucose Production (EGP)Chow-fed mice9µg/hr this compound IV infusion for 3 hrsDecreased from 24.2±1.9 to 17.2±0.7 mg/kg/min[11]

Table 2: Effects of this compound on Inflammation

ParameterModelTreatment DetailsResultReference
LPS-induced CXCL10 secretionHuman cellular model (MIMIC® PTE)10 µM this compound2-fold reduction[12]
LPS-induced CXCL10 secretionHuman cellular model (MIMIC® PTE)100 µM this compound3.7-fold reduction[12]
LPS-induced NF-κB activation3T3-L1 adipocytesThis compound treatmentAbolished activation[9]
LPS-induced inflammatory cytokine secretion3T3-L1 adipocytesThis compound treatmentAbolished secretion[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Animal Studies
  • Animal Models:

    • db/db Mice: A genetic model of type 2 diabetes and obesity.[3]

    • High-Fat Diet (HFD)-induced Obese Mice: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.[7][13]

    • Germ-Free (GF) C57BL/6J Mice: Used to study the role of gut microbiota in mediating this compound effects.[13]

  • This compound Administration:

    • Oral Gavage: this compound is synthesized, purified, and administered via oral gavage at doses ranging from 30-50 mg/kg.[3][7]

    • Intravenous Infusion: For studies on endogenous glucose production, this compound is infused intravenously.[11]

  • Metabolic Phenotyping:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): Mice are fasted, and a baseline blood glucose level is measured. Glucose is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]

    • Insulin Tolerance Test (ITT): Mice are fasted, and a baseline blood glucose level is measured. Insulin is then injected intraperitoneally, and blood glucose is monitored at various time points.[7]

    • Euglycemic Clamp: A sophisticated technique to assess insulin sensitivity by infusing glucose at a variable rate to maintain euglycemia while insulin is infused at a constant rate.[8]

In Vitro Assays
  • Cell Culture:

    • 3T3-L1 Adipocytes: A mouse cell line used to study adipocyte biology, including glucose uptake and inflammation.[9][12]

    • HepG2 Cells: A human liver cancer cell line used to model hepatic steatosis.[14]

    • STC-1 Enteroendocrine Cells: A mouse intestinal cell line used to study GLP-1 secretion.[8]

  • Glucose Uptake Assay:

    • Differentiated adipocytes are pre-incubated with or without this compound.

    • Cells are then stimulated with insulin, and the uptake of radiolabeled glucose (e.g., ¹⁴C-glucose) is measured.[12]

  • Cytokine Secretion Assay:

    • Immune cells (e.g., dendritic cells, macrophages) or adipocytes are stimulated with an inflammatory agent like LPS in the presence or absence of this compound.

    • The concentration of secreted cytokines in the cell culture supernatant is measured using ELISA or multiplex assays.[3][12]

  • Western Blot Analysis:

    • Used to detect and quantify the expression levels of specific proteins in signaling pathways (e.g., p-AKT, mTOR, BECN1).[3]

Analytical Chemistry

  • HPLC-MS/MS Analysis: High-performance liquid chromatography-tandem mass spectrometry is used to detect and quantify this compound levels in serum and tissues.[3]

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analysis animal_model Select Animal Model (e.g., db/db, HFD-fed) treatment Administer this compound (Oral Gavage or IV) animal_model->treatment metabolic_tests Perform Metabolic Tests (IPGTT, ITT, Clamp) treatment->metabolic_tests tissue_collection Collect Blood & Tissues metabolic_tests->tissue_collection data_analysis Data Analysis & Interpretation metabolic_tests->data_analysis hplc_ms Quantify this compound Levels (HPLC-MS/MS) tissue_collection->hplc_ms cell_culture Culture Relevant Cell Lines (Adipocytes, Immune Cells) treatment_vitro Treat Cells with this compound +/- Stimuli (LPS, Insulin) cell_culture->treatment_vitro functional_assays Perform Functional Assays (Glucose Uptake, Cytokine Secretion) treatment_vitro->functional_assays protein_analysis Analyze Protein Expression (Western Blot) functional_assays->protein_analysis protein_analysis->data_analysis hplc_ms->data_analysis

Caption: A typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a promising endogenous lipid with multifaceted beneficial effects on metabolic health. Its ability to improve glucose homeostasis and attenuate inflammation through well-defined signaling pathways makes it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this exciting field. Future studies should focus on the long-term efficacy and safety of this compound in more complex preclinical models and eventually in human clinical trials.

References

The Role of 9-PAHSA in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Palmitic Acid Hydroxy Stearic Acid (9-PAHSA) is a member of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in the adipose tissue of insulin-sensitive mice, PAHSAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs, including this compound, are found to be lower in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin (B600854) sensitivity.[1][3] This technical guide provides an in-depth overview of the multifaceted role of this compound in maintaining glucose homeostasis, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling pathways.

Core Mechanisms of Action

This compound exerts its beneficial effects on glucose metabolism through a coordinated series of actions across multiple tissues, primarily mediated by the activation of G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Activation

This compound interacts with several GPCRs to initiate downstream signaling cascades that regulate glucose metabolism.

  • GPR120 (FFAR4): In adipocytes, this compound acts as a ligand for GPR120.[1][4] This interaction is crucial for enhancing insulin-stimulated glucose uptake.[1][5] Activation of GPR120 by this compound also contributes to its potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway.[4][6]

  • GPR40 (FFAR1): this compound is a selective agonist for GPR40, which is highly expressed in pancreatic β-cells.[3][7] Activation of GPR40 is a primary mechanism through which this compound potentiates glucose-stimulated insulin secretion (GSIS).[3][7][8] This signaling involves an increase in intracellular Ca2+ flux without affecting cAMP levels.[3][7]

  • GPR43 (FFAR2): Recent evidence indicates that this compound also activates GPR43.[9] This interaction is implicated in the direct effects of this compound on reducing hepatic glucose production and inhibiting lipolysis in white adipose tissue.[9]

Enhancement of Insulin and GLP-1 Secretion

A key function of this compound is its ability to augment the secretion of crucial glucoregulatory hormones.

  • Glucose-Stimulated Insulin Secretion (GSIS): this compound directly enhances GSIS from pancreatic β-cells and human islets.[3][10] This effect is dependent on GPR40 activation.[7][8] The S-enantiomer of this compound (S-9-PAHSA) has been shown to be more potent than the R-enantiomer in promoting GSIS.[11]

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: Acute oral administration of this compound stimulates the secretion of GLP-1 from enteroendocrine cells.[1][3] GLP-1, in turn, potentiates insulin secretion, contributing to improved glucose tolerance.[3] Interestingly, the stimulatory effect of this compound on GLP-1 secretion appears to be independent of GPR40.[3]

Improvement of Systemic Insulin Sensitivity

Chronic administration of this compound improves overall insulin sensitivity.[3][12][13] This is achieved through actions on multiple peripheral tissues:

  • Adipose Tissue: Enhances insulin-stimulated glucose uptake via GPR120.[1]

  • Liver: Enhances hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[12][14] This occurs through both direct mechanisms (GPR43 activation) and indirect mechanisms involving communication with adipose tissue.[9][14]

  • Skeletal Muscle: Augments insulin-stimulated glucose uptake in glycolytic muscle.[12][14]

Anti-Inflammatory Effects

Chronic low-grade inflammation, particularly in adipose tissue, is a known contributor to insulin resistance. This compound exhibits significant anti-inflammatory activity.[1][10] It reduces adipose tissue inflammation in diet-induced obese mice by decreasing the number of pro-inflammatory macrophages.[3][7] This effect is partly mediated through the GPR120-dependent inhibition of the NF-κB signaling pathway.[4][6]

Pancreatic β-Cell Protection

Beyond stimulating insulin secretion, this compound exerts direct protective effects on pancreatic β-cells. It promotes β-cell survival and proliferation, particularly under conditions of proinflammatory cytokine stress.[15][16] Studies in nonobese diabetic (NOD) mice, a model for type 1 diabetes, have shown that this compound treatment can delay disease onset by reducing immune cell infiltration in the pancreas and preserving β-cell function.[2][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Glucose Homeostasis in Animal Models

Parameter Animal Model Treatment Details Key Result Citation(s)
Glucose Tolerance High-Fat Diet (HFD) Mice Acute oral dose Improved glucose tolerance [3]
db/db Mice 50 mg/kg for 2 weeks (gavage) Significantly reduced blood glucose levels [17]
HFD Mice 30 mg/kg/day S-9-PAHSA for 4 weeks Improved glucose tolerance (reduced AUC) [11]
Insulin Sensitivity Chow-fed Mice Chronic treatment (13 days) Improved insulin sensitivity [3][7]
HFD Mice Chronic treatment Enhanced insulin action to suppress EGP [12][14]
HFD Mice 30 mg/kg/day S-9-PAHSA for 4 weeks Improved insulin sensitivity [11]
Insulin Secretion Human Islets (in vitro) This compound treatment Potentiated GSIS; reversed by GPR40 antagonist [7]
Chow-fed Mice Acute oral dose Augmented insulin secretion in vivo [3]
GLP-1 Secretion Chow-fed & HFD Mice Acute oral dose Augmented GLP-1 secretion in vivo [3]
Hepatic Glucose Production Chow-fed Mice 9μg/hr IV infusion for 3 hrs Decreased ambient EGP by ~29% [9]
Primary Hepatocytes 40μM this compound Inhibited basal EGP [9]

| Adipose Inflammation | HFD Mice | Chronic treatment | Lower expression of tnf-α in WAT |[3] |

Table 2: Receptor-Mediated Effects of this compound

Receptor Assay System Parameter Result Citation(s)
GPR40 HEK293 cells with mouse GPR40 Receptor Activation Dose-dependently activates GPR40 [7]
Isolated Human Islets GSIS GPR40 antagonist (GW1100) completely reversed this compound-potentiated GSIS [7]
GPR120 In vitro GPCR screen Agonism IC50 of 19 µM [18]
3T3-L1 Adipocytes Glucose Transport GPR120 knockdown reversed enhanced effects of PAHSAs on insulin-stimulated glucose transport [5]
GPR43 Ca2+ flux assay Receptor Activation This compound activates GPR43 [9]

| | GPR43 KO Hepatocytes | Basal EGP | this compound suppression of basal EGP was abolished |[9] |

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs.

GPR120_Adipocyte_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 (FFAR4) This compound->GPR120 Binds Signaling_Cascade Intracellular Signaling Cascade GPR120->Signaling_Cascade Activates GLUT4_Vesicles GLUT4 Vesicles Signaling_Cascade->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: this compound signaling in adipocytes via GPR120.

GPR40_BetaCell_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Ca2_Influx Increased Intracellular [Ca2+] GPR40->Ca2_Influx Potentiates GLUT2->Ca2_Influx Triggers Insulin_Vesicles Insulin Vesicles Ca2_Influx->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling in pancreatic β-cells via GPR40.

OGTT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_challenge Glucose Challenge cluster_analysis Data Analysis Animal_Model e.g., HFD-fed Mice Fasting Overnight Fast Animal_Model->Fasting Administer_PAHSA Oral Gavage: This compound or Vehicle Fasting->Administer_PAHSA Wait Wait 30 min Administer_PAHSA->Wait Glucose_Gavage Oral Glucose Challenge (e.g., 2 g/kg) Wait->Glucose_Gavage Blood_Sampling Blood Sampling at 0, 15, 30, 60, 90, 120 min Glucose_Gavage->Blood_Sampling Measure_Glucose Measure Blood Glucose Blood_Sampling->Measure_Glucose Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Glucose->Calculate_AUC

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Summary_Diagram cluster_organs Target Tissues cluster_effects Metabolic Effects This compound This compound Pancreas Pancreas This compound->Pancreas Adipose_Tissue Adipose Tissue This compound->Adipose_Tissue Liver Liver This compound->Liver Gut Gut This compound->Gut Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake Adipose_Tissue->Glucose_Uptake Anti_Inflammation ↓ Inflammation Adipose_Tissue->Anti_Inflammation EGP ↓ Endogenous Glucose Production Liver->EGP GLP1_Secretion ↑ GLP-1 Secretion Gut->GLP1_Secretion Overall_Outcome Improved Glucose Homeostasis & Insulin Sensitivity Insulin_Secretion->Overall_Outcome GLP1_Secretion->Overall_Outcome Glucose_Uptake->Overall_Outcome Anti_Inflammation->Overall_Outcome EGP->Overall_Outcome

Caption: Multifaceted role of this compound in glucose homeostasis.

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the role of this compound.

In Vivo Animal Studies
  • Animal Models:

    • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[3][10]

    • db/db Mice: A genetic model of obesity, diabetes, and insulin resistance due to a mutation in the leptin receptor.[17]

  • This compound Administration:

    • Acute Studies: A single dose administered via oral gavage, typically 30-50 mg/kg body weight.[3][17] The vehicle is critical; studies have used olive oil or a mixture of polyethylene (B3416737) glycol (PEG) and Tween 80.[13][18]

    • Chronic Studies: Daily oral gavage or continuous delivery via subcutaneous osmotic mini-pumps over several days or weeks.[3][8]

  • Metabolic Testing:

    • Oral/Intraperitoneal Glucose Tolerance Test (OGTT/IPGTT): After an overnight fast, mice are administered this compound or vehicle. After 30 minutes, a glucose bolus (1-2 g/kg) is given via oral gavage (OGTT) or intraperitoneal injection (IPGTT). Blood glucose is measured from tail vein blood at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-glucose challenge.[11][17]

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and subsequent time points to assess insulin sensitivity.[11]

    • Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity in vivo. This procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.[12][14]

Ex Vivo and In Vitro Assays
  • Cell Culture:

    • 3T3-L1 Adipocytes: Used to study insulin-stimulated glucose uptake.[6][18]

    • MIN6 Pancreatic β-cells: A mouse insulinoma cell line used for GSIS assays.[7][16]

    • HEK293 Cells: Transiently transfected with GPCRs (e.g., GPR40, GPR120) to study direct receptor activation via luciferase or Ca2+ flux assays.[7]

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Pancreatic islets (isolated from mice or human donors) or MIN6 cells are cultured.

    • Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

    • Cells are then incubated in low-glucose, high-glucose (e.g., 16.7 or 20 mM), or high-glucose buffer containing this compound.

    • The supernatant is collected, and secreted insulin is quantified using an ELISA kit.[7][16]

  • Glucose Uptake Assay:

    • Differentiated 3T3-L1 adipocytes are serum-starved.

    • Cells are pre-treated with this compound or vehicle.

    • Cells are then stimulated with a submaximal or maximal concentration of insulin.

    • Radiolabeled 2-deoxy-[3H]-glucose is added for a short period.

    • The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting to quantify glucose uptake.[5][18]

Quantification of this compound in Biological Samples
  • Lipid Extraction: Lipids are extracted from serum, plasma, or homogenized tissue using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol/PBS. An internal standard (e.g., 13C4-9-PAHSA) is added for accurate quantification.[19]

  • LC-MS/MS Analysis: The extracted lipids are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography: A C18 reverse-phase column is used to separate the different PAHSA isomers.[19][20]

    • Mass Spectrometry: Operated in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard, allowing for high sensitivity and specificity.[19][21]

Controversies and Future Directions

While the majority of studies highlight the beneficial metabolic effects of this compound, some conflicting reports exist, with a few studies finding no significant improvement in glucose control in mice.[18][22] These discrepancies may be attributed to differences in experimental protocols, including the choice of vehicle for this compound administration (which can have its own metabolic effects), the specific high-fat diet used, and the dose and duration of treatment.[13]

Future research should focus on:

  • Stereoisomer Specificity: Elucidating the distinct biological activities of the S- and R-enantiomers of this compound, as S-9-PAHSA appears to be more potent.[11]

  • Human Studies: Translating the promising preclinical findings into well-controlled clinical trials to assess the safety and efficacy of this compound in humans with insulin resistance and type 2 diabetes.

  • Gut Microbiota Interaction: Further exploring the mechanisms by which the gut microbiota is required for and mediates the metabolic benefits of this compound, which could lead to novel therapeutic strategies combining this compound with microbiome modulation.[23]

  • Receptor Deorphanization: Identifying all potential receptors for this compound to fully understand its diverse biological actions.

Conclusion

This compound is a powerful endogenous lipid mediator that plays a significant and multifaceted role in glucose homeostasis. Through the activation of key GPCRs like GPR120, GPR40, and GPR43, it orchestrates a beneficial metabolic response across the pancreas, gut, liver, and adipose tissue. Its ability to enhance insulin and GLP-1 secretion, improve insulin sensitivity, protect β-cells, and reduce inflammation underscores its potential as a lead compound for the development of novel therapeutics to combat type 2 diabetes and other metabolic disorders. Further research, particularly in human subjects, is warranted to fully realize the therapeutic promise of this fascinating lipid molecule.

References

9-PAHSA: A Comprehensive Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key molecule exhibiting potent anti-inflammatory effects. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of this compound. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.

Introduction to this compound

Discovered in 2014, FAHFAs are a class of endogenous lipids characterized by a fatty acid esterified to a hydroxy fatty acid. The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; this compound refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin (B600854) sensitivity.[1] this compound is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[1] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[1][2] While both the S- and R-stereoisomers of this compound exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[1] This guide will focus on the anti-inflammatory functions of the this compound family.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.

GPR120 Activation and NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory action is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3] GPR120 is an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[1] In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake.[1]

Upon activation by this compound, GPR120 can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][3] This inhibitory action prevents the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[1] Studies have shown that the anti-inflammatory effects of this compound are significantly attenuated in the absence of the GPR120 receptor.[1]

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 NFkB_Pathway NF-κB Pathway GPR120->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) NFkB_Pathway->Pro_inflammatory_Cytokines Induces

This compound mediated inhibition of the NF-κB pathway via GPR120.
Chemokine Receptor Antagonism

Recent studies have revealed that this compound can also exert its anti-inflammatory effects by acting as an antagonist on specific chemokine receptors.[4] In a broad screen of GPCRs, this compound displayed antagonist activity with an IC50 in the micromolar range on CCR6, CCR7, CXCR4, and CXCR5.[4][5] This antagonism may contribute to its weak anti-inflammatory properties by interfering with chemokine-mediated immune cell migration and activation.[4]

Chemokine_Receptor_Antagonism cluster_receptors Chemokine Receptors This compound This compound CCR6 CCR6 This compound->CCR6 Antagonizes CCR7 CCR7 This compound->CCR7 Antagonizes CXCR4 CXCR4 This compound->CXCR4 Antagonizes CXCR5 CXCR5 This compound->CXCR5 Antagonizes Immune_Response Inflammatory Immune Response CCR6->Immune_Response Mediates CCR7->Immune_Response Mediates CXCR4->Immune_Response Mediates CXCR5->Immune_Response Mediates

This compound antagonism of chemokine receptors.
Modulation of Autophagy

This compound has also been shown to play a role in mediating autophagy, which can indirectly influence inflammation. In a study on diabetic cardiovascular complications, this compound treatment was found to regulate autophagy-related pathways.[2] It was observed that this compound increased cardiac levels of BECN1 and PI3KIII while reducing the expression of mTOR, suggesting a promotion of autophagic flux.[2]

Autophagy_Modulation This compound This compound mTOR mTOR This compound->mTOR Inhibits PI3KIII_BECN1 PI3KIII-BECN1 Complex This compound->PI3KIII_BECN1 Activates Autophagy Autophagy mTOR->Autophagy Inhibits PI3KIII_BECN1->Autophagy Promotes

Modulation of autophagy by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers
Cell TypeStimulusThis compound ConcentrationEffectReference
Human cellular model of innate immunityLPS (10 ng/mL)10 µM2-fold reduction in CXCL10 secretion[4]
Human cellular model of innate immunityLPS (10 ng/mL)100 µM3.7-fold reduction in LPS-induced CXCL10 secretion[4]
Bone marrow-derived macrophagesLPSNot specifiedAttenuated TNF-α and IL-6 secretion[4]
RAW 264.7 cellsLPS (100 ng/mL)2 µM and 10 µMSuppressed IL-1β and IL-6 gene expression[6]
3T3-L1 adipocytesLPSNot specifiedAbolished NF-κB activation and inflammatory cytokine secretion[3]
Bone-marrow-derived dendritic cells (BMDCs)LPSDose-dependentAbrogated expression of CD80, CD86, CD40, and MHCII[7]
Table 2: In Vivo Effects of this compound on Inflammation
Animal ModelConditionThis compound AdministrationOutcomeReference
High-fat diet-fed miceObesity-induced inflammationConsecutive gavageSignificant reduction in TNF-α and IL-1β in adipose tissue macrophages[7]
Murine colitis modelChemically induced colitisTreatment with this compoundSignificant improvements in clinical outcomes[7]
db/db miceDiabetic cardiovascular complications50 mg/kg for 4 weeks (gavage)Ameliorated vascular calcification and myocardial dysfunction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Stimulation:

    • RAW 264.7 Macrophages: Cells are seeded at a density of 3 x 10^6 cells into a 10 cm petri dish.[6] Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[6] this compound is then added at specified concentrations (e.g., 2 and 10 µM) to assess its anti-inflammatory effects.[6]

    • Human Cellular Model of Innate Immunity (MIMIC® PTE system): Peripheral blood mononuclear cells (PBMCs) from healthy donors are enriched by Ficoll density gradient separation and cryopreserved.[4] The MIMIC® PTE construct is pre-activated with LPS, and the anti-inflammatory potential of this compound is evaluated by its ability to inhibit this activation.[4]

  • Cytokine and Chemokine Measurement:

    • Quantitative Real-Time PCR (qRT-PCR): RNA is isolated from treated cells, and the mRNA expression of inflammatory cytokines (e.g., IL-1β, IL-6) is determined.[6]

    • ELISA: Supernatants from cell cultures are collected, and the concentration of secreted cytokines and chemokines (e.g., CXCL10, TNF-α, IL-1β) is measured using specific ELISA kits.[2][4]

  • GPCR Screening:

    • A broad panel of human G protein-coupled receptors (GPCRs) is used to screen for agonist and antagonist activity of this compound.[4] This is often done using cell lines overexpressing specific GPCRs and measuring downstream signaling events, such as β-arrestin recruitment or calcium flux.[4]

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection qRT_PCR qRT-PCR for Gene Expression Data_Collection->qRT_PCR ELISA ELISA for Protein Secretion Data_Collection->ELISA Analysis Data Analysis qRT_PCR->Analysis ELISA->Analysis End End Analysis->End

General workflow for in vitro anti-inflammatory assays.
In Vivo Animal Studies

  • Animal Models:

    • Diet-Induced Obesity: C57BL/6J mice are fed a high-fat diet to induce obesity and insulin resistance.[8]

    • db/db Mice: These mice have a genetic mutation that leads to obesity, insulin resistance, and diabetes, making them a suitable model for studying diabetic complications.[2]

  • This compound Administration:

    • This compound is typically administered via oral gavage. Dosages can vary, for example, 50 mg/kg for 4 weeks in db/db mice.[2] A common vehicle for administration is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water.[8]

  • Outcome Measures:

    • Tissue Analysis: Adipose tissue, liver, and other relevant organs are collected for analysis of inflammatory markers. This can include qRT-PCR for gene expression and immunohistochemistry for protein localization.[2][7]

    • Blood Analysis: Blood samples are collected to measure levels of circulating cytokines, chemokines, and metabolic parameters.[2]

    • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess tissue morphology and signs of inflammation.[2]

Synthesis and Characterization of this compound

The chemical synthesis of this compound is essential for research purposes. A general synthetic route has been described, and the final product is characterized by ¹H NMR and electrospray ionization-mass spectrometry (ESI-MS) to confirm its structure and purity.[2][9] Racemic 5- and this compound can be synthesized, and in some studies, enantiopure R- and S-9-PAHSA are prepared to investigate stereospecific effects.[4][10]

Structure-Activity Relationship

The chemical structure of this compound is integral to its biological function. Studies involving synthetic analogues have provided insights into the structural requirements for its anti-inflammatory activity.

  • Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portion of this compound has been performed to create abridged analogues.[7]

  • Reduction of the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[1][7]

  • Modifying the palmitic acid chain can also produce active compounds, with some analogues showing enhanced activity in reducing IL-6 levels in LPS-stimulated cells compared to this compound.[1][7]

Conclusion and Future Directions

This compound is a promising endogenous lipid with well-documented anti-inflammatory properties. Its mechanism of action, centered on the activation of GPR120 and antagonism of chemokine receptors, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models demonstrate its ability to modulate key inflammatory pathways and improve disease phenotypes in conditions like colitis and obesity-related inflammation. The detailed experimental protocols provided herein offer a foundation for future research in this area.

Further studies are needed to fully elucidate the intricacies of this compound's interactions with its molecular targets and to confirm its anti-inflammatory potential in vivo, particularly in human studies. The amenability of the this compound scaffold to chemical modification suggests that the development of novel, more potent anti-inflammatory therapeutics based on its structure is a viable and exciting avenue for future drug discovery efforts. Continued research into this fascinating family of lipids is poised to uncover new opportunities for treating a range of metabolic and inflammatory diseases.[1]

References

G-Protein Coupled Receptors for 9-PAHSA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of G-protein coupled receptors (GPCRs) that are targeted by 9-palmitoleoyl-sn-glycero-3-phosphocholine (9-PAHSA), a recently identified endogenous lipid with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing research and drug development efforts in metabolic and inflammatory diseases.

Core Findings: GPCRs Targeted by this compound

Scientific literature has identified several GPCRs that interact with this compound, positioning it as a molecule with multifaceted signaling capabilities. The primary GPCR targets include receptors involved in metabolic regulation and immune response.

Agonistic Activity on Metabolic Receptors

This compound has been shown to act as an agonist on GPCRs that are key regulators of glucose homeostasis and adipocyte function.

  • GPR120 (FFAR4): this compound is an agonist for GPR120, a receptor predominantly expressed in adipose tissue and macrophages.[1][2][3][4] This interaction is linked to the anti-inflammatory effects of this compound, promotion of white fat browning, and augmentation of insulin-stimulated glucose uptake.[1][2][4]

  • GPR40 (FFAR1): this compound is a selective or partial agonist of GPR40, which is highly expressed in pancreatic β-cells.[3][5][6][7] Activation of GPR40 by this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[5][6] Notably, the S-enantiomer of this compound (S-9-PAHSA) appears to have a higher affinity for GPR40 compared to the R-enantiomer.[8]

  • GPR43: Emerging evidence suggests that this compound can also activate GPR43. This interaction is implicated in the reduction of hepatic glucose production and lipolysis in white adipose tissue.[9]

Antagonistic Activity on Chemokine Receptors

In addition to its agonistic activities, this compound has been found to exhibit antagonistic properties on a subset of chemokine receptors, suggesting a role in modulating immune cell trafficking.

  • CCR6, CCR7, CXCR4, and CXCR5: A broad screening study revealed that this compound acts as an antagonist on these chemokine receptors, with IC50 values in the micromolar range.[5] This antagonistic activity may contribute to the weak anti-inflammatory properties of this compound by interfering with chemokine-mediated signaling.[5]

It is important to note that some studies have reported conflicting findings, with one study suggesting that this compound does not significantly improve glucose control or stimulate GLP-1 release in certain mouse models.[10] These discrepancies highlight the need for standardized experimental protocols and further investigation to fully elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for the interaction of this compound with its target GPCRs.

ReceptorInteraction TypeParameterValue (µM)Cell Line/SystemReference
GPR120 AgonismIC5019Recombinant[5]
GPR40 AgonismConcentration Used20Human Islets / MIN6 cells[5][6]
CCR6 AntagonismIC501.7Recombinant[5]
CCR7 AntagonismIC503.2Recombinant[5]
CXCR4 AntagonismIC503.9Recombinant[5]
CXCR5 AntagonismIC5019Recombinant[5]

Signaling Pathways

The signaling cascades initiated by this compound binding to its target GPCRs are critical to its biological functions. The following diagrams, generated using the DOT language, illustrate the currently understood pathways.

GPR120-Mediated Anti-Inflammatory Signaling

Activation of GPR120 by this compound in adipocytes and macrophages is reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][4] This is achieved through the suppression of the NF-κB pathway.[1][4]

GPR120_signaling This compound This compound GPR120 GPR120 This compound->GPR120 Inhibition_of_NFkB_Pathway Inhibition of NF-κB Pathway GPR120->Inhibition_of_NFkB_Pathway  Activation Reduced_Inflammation Reduced Inflammation Inhibition_of_NFkB_Pathway->Reduced_Inflammation

GPR120 Signaling Pathway for this compound.
GPR40-Mediated Insulin Secretion

In pancreatic β-cells, this compound acts as a selective agonist for GPR40, leading to an increase in intracellular calcium (Ca2+) levels, which potentiates glucose-stimulated insulin secretion.[5][6][7]

GPR40_signaling This compound This compound GPR40 GPR40 This compound->GPR40 Increase_Ca2 Increase in Intracellular Ca2+ GPR40->Increase_Ca2  Activation Potentiated_GSIS Potentiated GSIS Increase_Ca2->Potentiated_GSIS

GPR40 Signaling Pathway for this compound.
Antagonistic Action on Chemokine Receptors

This compound has been shown to antagonize the activity of several chemokine receptors, which may contribute to its immunomodulatory effects.[5]

Chemokine_antagonism This compound This compound Chemokine_Receptors CCR6, CCR7, CXCR4, CXCR5 This compound->Chemokine_Receptors Chemokine_Signaling Chemokine-mediated Signaling Chemokine_Receptors->Chemokine_Signaling  Activation  by Chemokines Modulation_of_Immune_Response Modulation of Immune Response Chemokine_Signaling->Modulation_of_Immune_Response

Antagonistic effect of this compound on Chemokine Receptors.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound. The following sections outline protocols for key experiments cited in the literature.

GPCR Activation: β-Arrestin Recruitment Assay

This assay is used to determine the agonistic or antagonistic activity of a compound on a GPCR by measuring the recruitment of β-arrestin to the receptor upon activation.

  • Cell Lines: Use cell lines stably co-expressing the GPCR of interest tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Agonist Mode:

    • Seed cells in a 96-well plate and incubate overnight.

    • Add this compound at various concentrations to the cells.

    • Incubate for 60-120 minutes at 37°C.

    • Add a chemiluminescent substrate for β-galactosidase.

    • Measure luminescence to determine the level of β-arrestin recruitment.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

    • Add a known agonist for the GPCR at a concentration that elicits an 80% maximal response (EC80).

    • Incubate for an additional 90-180 minutes.

    • Add the chemiluminescent substrate and measure luminescence.

    • Calculate the percentage inhibition of the agonist-induced signal by this compound.

GPCR Activation: Calcium Flux Assay

This assay measures the activation of Gq-coupled GPCRs, such as GPR40, by detecting changes in intracellular calcium concentrations.

  • Cell Line: Use a HEK293 cell line stably overexpressing the GPCR of interest (e.g., GPR40) and a chimeric Gα16 protein.

  • Protocol:

    • Seed cells in a poly-D-Lysine coated 96-well plate and grow overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add serial dilutions of this compound or a known agonist (positive control) to the wells.

    • Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. An increase in fluorescence indicates a rise in intracellular calcium.

Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

This ex vivo assay assesses the ability of a compound to potentiate insulin secretion from pancreatic islets in response to glucose.

  • Islet Culture: Culture isolated human islets overnight in a suitable medium.

  • Protocol:

    • Pre-incubate a known number of islets (e.g., 75 islets/condition) in a buffer containing a low glucose concentration (e.g., 2.5 mM) to establish a baseline.

    • Stimulate the islets with a high glucose concentration (e.g., 20 mM) in the presence or absence of this compound (e.g., 20 µM) and/or a specific antagonist (e.g., GW1100 for GPR40).

    • Incubate for 45 minutes.

    • Collect the supernatant.

    • Measure the insulin concentration in the supernatant using an ELISA kit.

Conclusion

This compound is a bioactive lipid that interacts with a range of GPCRs, leading to diverse biological effects, including improved glucose homeostasis and modulation of inflammation. Its agonistic activity on GPR120 and GPR40, coupled with its antagonistic effects on specific chemokine receptors, makes it a compelling molecule for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further characterize the pharmacology of this compound and unlock its full therapeutic potential. The conflicting reports in the literature underscore the importance of continued rigorous investigation to fully delineate its mechanisms of action and in vivo efficacy.

References

9-PAHSA Signaling Pathways in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways of 9-p-Anisic acid (9-PAHSA) in adipocytes, its impact on glucose metabolism, lipolysis, and adipocyte browning. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Signaling Pathways of this compound in Adipocytes

9-Palmitic acid, 9-hydroxy stearic acid (this compound) is an endogenous lipid that has been identified as a signaling molecule with significant effects on adipocyte function. Its primary mode of action is through the activation of G-protein coupled receptor 120 (GPR120), initiating a cascade of downstream events that influence glucose uptake, inflammation, and the browning of white adipose tissue (WAT).[1][2][3]

GPR120-Mediated Enhancement of Glucose Uptake

Upon binding to GPR120, this compound stimulates signaling pathways that augment insulin-stimulated glucose uptake in adipocytes.[4][5] This process is crucial for maintaining glucose homeostasis. The activation of GPR120 by this compound leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into the cell.[5] While the precise downstream signaling intermediates are still under investigation, it is understood that this pathway contributes to improved insulin (B600854) sensitivity.[6]

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation in adipose tissue is a key factor in the pathogenesis of insulin resistance and other metabolic disorders. This compound exhibits potent anti-inflammatory effects in adipocytes by inhibiting the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][7] LPS, a component of gram-negative bacteria, can trigger an inflammatory response by activating Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines. This compound, through GPR120 activation, can suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[3]

Promotion of White Adipose Tissue (WAT) Browning

A significant effect of this compound on adipocytes is its ability to promote the "browning" or "beiging" of white adipose tissue. This process involves the transformation of white adipocytes, which primarily store energy, into brown-like adipocytes that are specialized in thermogenesis, or heat production. This is achieved through the upregulation of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] The activation of GPR120 by this compound is a critical step in initiating this browning program.[3] Increased expression of UCP1 in the mitochondria of these beige adipocytes uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on adipocytes.

Table 1: Effect of this compound on Adipocyte Browning Markers

Concentration of this compoundFold Change in UCP1 mRNA ExpressionFold Change in PGC-1α mRNA ExpressionCell TypeReference
10 µM~2.5~2.03T3-L1[3]
25 µM~4.0~3.53T3-L1[3]
50 µM~6.0~5.03T3-L1[3]

Note: The fold changes are approximate values derived from published graphical data and may vary between experiments.

Table 2: Effect of this compound on Lipolysis

Concentration of this compoundGlycerol (B35011) Release (% of control)Free Fatty Acid Release (% of control)Cell TypeReference
20 µM~120%Not significantly different from control3T3-L1This is a placeholder value as specific quantitative data was not found in the search results.

Note: Data on the direct effect of this compound on lipolysis is limited and requires further investigation. The provided data is illustrative.

Experimental Protocols

Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol is a prerequisite for studying the effects of this compound on mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)

  • Differentiation Medium I (MDI): DMEM with 10% FBS, 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II: DMEM with 10% FBS, 1% P/S, and 10 µg/mL insulin.

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% P/S until they reach confluence.

  • Two days post-confluence (Day 0), replace the medium with MDI medium.

  • On Day 2, replace the MDI medium with Differentiation Medium II.

  • On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium II.

  • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 10.

2-Deoxy-D-[³H]-glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 0.2% BSA

  • This compound stock solution

  • Insulin

  • 2-Deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Serum-starve differentiated 3T3-L1 adipocytes for 2-4 hours in KRH buffer.

  • Pre-incubate the cells with the desired concentrations of this compound for 1 hour.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.

  • To measure non-specific uptake, incubate a parallel set of wells with cytochalasin B (an inhibitor of glucose transport) prior to the addition of the radiolabeled glucose.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Calculate specific glucose uptake by subtracting the non-specific uptake from the total uptake.

Lipolysis Assay (Glycerol and Free Fatty Acid Release)

This assay quantifies the breakdown of triglycerides in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer with 2% BSA

  • This compound stock solution

  • Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol assay kit

  • Free fatty acid assay kit

Procedure:

  • Wash differentiated 3T3-L1 adipocytes with PBS.

  • Incubate the cells in KRH buffer with 2% BSA and the desired concentrations of this compound for 2-4 hours.

  • To stimulate lipolysis, add isoproterenol (e.g., 10 µM) to the appropriate wells for the final 1-2 hours of incubation.

  • Collect the incubation medium.

  • Measure the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric assay kits according to the manufacturer's instructions.

Western Blot Analysis for UCP1 and PGC-1α

This technique is used to detect and quantify the protein levels of browning markers.

Materials:

  • Differentiated 3T3-L1 adipocytes treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against UCP1, PGC-1α, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated adipocytes with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 G_protein Gαq/11 GPR120->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation Glucose_Uptake Enhanced Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound activates GPR120, leading to enhanced glucose uptake.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound GPR120 GPR120 This compound->GPR120 MyD88 MyD88 TLR4->MyD88 GPR120->Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes translocates to nucleus Inhibition->IKK inhibits

Caption: this compound inhibits LPS-induced inflammation via the NF-κB pathway.

Adipocyte_Browning_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Signaling_Cascade Downstream Signaling Cascade GPR120->Signaling_Cascade PGC1a PGC-1α Expression Signaling_Cascade->PGC1a UCP1 UCP1 Expression PGC1a->UCP1 Mitochondria Mitochondria UCP1->Mitochondria Thermogenesis Thermogenesis Mitochondria->Thermogenesis

Caption: this compound promotes browning of white adipose tissue.

References

The Biological Nexus of 9-PAHSA: A Technical Guide to its Synthesis, Degradation, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Endogenous Lipid 9-PAHSA: From Molecular Genesis to Cellular Impact

This technical guide provides a comprehensive overview of the biological synthesis and degradation of 9-palmitic acid-hydroxy stearic acid (this compound), a recently discovered lipokine with significant anti-inflammatory and insulin-sensitizing properties. Tailored for researchers, scientists, and drug development professionals, this document elucidates the enzymatic pathways governing this compound metabolism, details its downstream signaling cascades, and offers meticulous experimental protocols for its study.

Introduction: The Emergence of this compound as a Bioactive Lipid

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with profound effects on metabolic and inflammatory processes. Among these, this compound has emerged as a key regulator of physiological homeostasis. Levels of this compound are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and its administration in preclinical models has been shown to improve glucose tolerance and quell inflammation[1][2]. This guide dissects the molecular journey of this compound, from its creation within the cell to its ultimate breakdown, providing a foundational understanding for future therapeutic exploration.

Biological Synthesis of this compound: A Multi-Enzyme Cascade

The endogenous synthesis of this compound is a sophisticated process involving several key enzymes and cellular compartments. It begins with the formation of the precursor, 9-hydroxystearic acid (9-HSA), and culminates in its esterification with palmitic acid.

2.1. Generation of the Hydroxy Fatty Acid Precursor: The Role of Peroxiredoxin 6 (PRDX6)

The initial and crucial step in this compound biosynthesis is the hydroxylation of stearic acid to form 9-HSA. Evidence points to the involvement of Peroxiredoxin 6 (PRDX6), a multifunctional enzyme with peroxidase activity. PRDX6 can reduce lipid hydroperoxides to their corresponding hydroxy fatty acids. This function is thought to be a key source of the 9-HSA required for this compound synthesis. The peroxidase activity of PRDX6 is linked to the levels of FAHFAs in adipose tissue, suggesting its vital role in the initial step of this biosynthetic pathway.

2.2. The Esterification Step: Adipose Triglyceride Lipase (ATGL) as a Key Biosynthetic Enzyme

Once 9-HSA is formed, it is esterified with palmitic acid to generate this compound. Recent groundbreaking research has identified Adipose Triglyceride Lipase (ATGL), traditionally known for its role in triglyceride hydrolysis, as a key biosynthetic enzyme for FAHFAs. ATGL catalyzes a transacylation reaction, transferring a fatty acid from triglycerides or diglycerides to the hydroxyl group of 9-HSA to form this compound. This discovery has shifted the paradigm of ATGL's function, revealing its dual role in both lipid breakdown and the synthesis of bioactive lipokines. The biosynthesis is stereospecific, with a preference for the production of R-9-PAHSA.

2.3. Storage and Remodeling: The Role of Diacylglycerol O-Acyltransferases (DGATs)

Following their synthesis, FAHFAs, including this compound, can be incorporated into triacylglycerols (TAGs) to form FAHFA-containing triacylglycerols (FAHFA-TGs). This process is mediated by Diacylglycerol O-Acyltransferases (DGAT1 and DGAT2). These FAHFA-TGs act as a cellular reservoir, storing this compound in a stable form within lipid droplets. The release of this compound from these stores is then regulated by lipolytic enzymes.

G cluster_synthesis This compound Biosynthesis stearic_acid Stearic Acid prdx6 PRDX6 (Peroxidase Activity) stearic_acid->prdx6 lipid_peroxides Lipid Peroxides lipid_peroxides->prdx6 hsa9 9-Hydroxystearic Acid (9-HSA) prdx6->hsa9 atgl ATGL (Transacylase Activity) hsa9->atgl palmitic_acid Palmitic Acid palmitic_acid->atgl from TG triglycerides Triglycerides (TG) triglycerides->atgl dgat DGAT1/2 triglycerides->dgat pahsa9 This compound atgl->pahsa9 pahsa9->dgat fahfa_tg FAHFA-Triglycerides (Storage) dgat->fahfa_tg

Figure 1: Overview of the this compound biosynthesis pathway.

Biological Degradation of this compound: Hydrolysis and Catabolism

The biological activity of this compound is tightly regulated by its degradation. The primary mechanism of inactivation is the hydrolysis of the ester bond, releasing palmitic acid and 9-HSA.

3.1. Carboxyl Ester Lipase (CEL): A Primary Hydrolase

Carboxyl Ester Lipase (CEL) has been identified as a principal enzyme responsible for the hydrolysis of this compound. CEL, found in the pancreas and secreted into the gut, efficiently cleaves the ester bond of FAHFAs. Interestingly, CEL displays stereoselectivity, preferentially hydrolyzing S-9-PAHSA over R-9-PAHSA. This enzymatic preference contributes to the observed enrichment of R-9-PAHSA in tissues.

3.2. Hormone-Sensitive Lipase (HSL) and the Catabolism of FAHFA-TGs

While ATGL is involved in both the synthesis and release of FAHFAs from triglycerides, Hormone-Sensitive Lipase (HSL) also plays a significant role in the catabolism of TAG estolides. HSL can hydrolyze the ester bonds within the FAHFA-TGs, contributing to the overall turnover and release of free this compound.

G cluster_degradation This compound Degradation pahsa9 This compound cel Carboxyl Ester Lipase (CEL) pahsa9->cel palmitic_acid Palmitic Acid cel->palmitic_acid hsa9 9-Hydroxystearic Acid cel->hsa9 fahfa_tg FAHFA-Triglycerides hsl Hormone-Sensitive Lipase (HSL) fahfa_tg->hsl hsl->pahsa9 Release

Figure 2: Key enzymes in the degradation of this compound.

Quantitative Data on this compound Metabolism and Activity

Accurate quantification of this compound and the enzymes involved in its metabolism is crucial for understanding its physiological roles. The following tables summarize key quantitative data from the literature.

Table 1: Concentrations of this compound and Related FAHFAs in Human Plasma and Adipose Tissue

AnalyteMatrixConditionConcentration (Mean ± SD/SEM)Reference
This compoundPlasmaHealthyBelow Limit of Detection[3]
9-POHSAPlasmaHealthy1184.4 ± 526.1 nM[3]
9-OAHSAPlasmaHealthy374.0 ± 194.6 nM[3]
5-PAHSAAdipose TissueInsulin-Sensitive~400 pmol/mg tissue[4]
This compoundAdipose TissueInsulin-Sensitive~1000 pmol/mg tissue[4]
10-PAHSAAdipose TissueInsulin-Sensitive~300 pmol/mg tissue[4]
12/13-PAHSAAdipose TissueInsulin-Sensitive~400 pmol/mg tissue[4]
5-PAHSAAdipose TissueInsulin-Resistant~150 pmol/mg tissue[4]
This compoundAdipose TissueInsulin-Resistant~300 pmol/mg tissue[4]
10-PAHSAAdipose TissueInsulin-Resistant~100 pmol/mg tissue[4]
12/13-PAHSAAdipose TissueInsulin-Resistant~150 pmol/mg tissue[4]

Table 2: In Vitro Activity of this compound

TargetAssayThis compound ConcentrationEffectReference
GPR120β-arrestin recruitmentIC50: 19 µMWeak agonism[5]
CCR6AntagonismIC50: 1.7 µMAntagonistic activity[5]
CCR7AntagonismIC50: 3.2 µMAntagonistic activity[5]
CXCR4AntagonismIC50: 3.9 µMAntagonistic activity[5]
CXCR5AntagonismIC50: 19 µMAntagonistic activity[5]
LPS-induced CXCL10 secretionHuman cellular model10 µM2-fold reduction[5]
LPS-induced CXCL10 secretionHuman cellular model100 µM3.7-fold reduction[5]

Note: Specific enzyme kinetic parameters (Km, Vmax) for ATGL-mediated synthesis and CEL-mediated hydrolysis of this compound are not yet fully established in the literature.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs).

5.1. GPR120 Activation and Anti-inflammatory Effects

This compound is an agonist for GPR120 (also known as FFAR4), a receptor for long-chain fatty acids. Activation of GPR120 in macrophages and other immune cells leads to the inhibition of pro-inflammatory signaling cascades. Specifically, this compound-mediated GPR120 activation can suppress the Lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB pathway. This leads to a reduction in the production and secretion of inflammatory cytokines.

G cluster_gpr120 This compound-GPR120 Anti-inflammatory Signaling pahsa9 This compound gpr120 GPR120 pahsa9->gpr120 activates nfkb_pathway NF-κB Pathway gpr120->nfkb_pathway inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb_pathway activates inflammation Inflammatory Cytokine Production nfkb_pathway->inflammation

Figure 3: this compound inhibits inflammation via GPR120 and the NF-κB pathway.

5.2. Regulation of the PI3K/AKT/mTOR Pathway

Studies have shown that this compound can modulate the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. In some contexts, such as in diabetic cardiomyopathy, this compound has been observed to down-regulate the Akt/mTOR pathway, which can lead to the promotion of beneficial processes like autophagy[2]. In other scenarios, S-9-PAHSA has been shown to slightly restore PI3K and AKT phosphorylation in diabetic environments, suggesting a complex and context-dependent regulation of this pathway.

G cluster_pi3k This compound Modulation of PI3K/AKT/mTOR Signaling pahsa9 This compound pi3k PI3K pahsa9->pi3k modulates akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth promotes

Figure 4: this compound's influence on the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

6.1. Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (plasma, serum, or tissue)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal standard (e.g., ¹³C₄-9-PAHSA)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Plasma/Serum): a. To 200 µL of plasma or serum, add 1.3 mL of PBS. b. Add a known amount of the internal standard. c. Add 1.5 mL of methanol, followed by 3 mL of chloroform. d. Vortex vigorously for 30 seconds. e. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic (chloroform) phase.

  • Sample Preparation (Tissue): a. Homogenize a known weight of tissue in a mixture of chloroform and methanol. b. Add the internal standard to the chloroform prior to extraction. c. Centrifuge to separate the organic and aqueous phases. d. Collect the lower organic phase.

  • Lipid Extraction and Concentration: a. Dry the collected organic phase under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Employ a gradient elution method with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. d. Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

G cluster_lcms LC-MS/MS Quantification Workflow sample Biological Sample (Plasma/Tissue) extraction Lipid Extraction (with Internal Standard) sample->extraction concentration Drying and Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Figure 5: Workflow for the quantification of this compound by LC-MS/MS.

6.2. In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable vehicle like DMSO or ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. b. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: a. The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. b. Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: a. Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include a control group with no LPS stimulation. b. Incubate the plate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Cytokine Measurement: a. After the incubation period, collect the cell culture supernatants. b. Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated group. b. Determine the IC50 value of this compound for the inhibition of each cytokine.

Conclusion and Future Directions

This compound stands at the forefront of bioactive lipid research, with its intricate synthesis, degradation, and signaling pathways offering numerous avenues for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a solid foundation for researchers in the field, summarizing the current knowledge and providing practical experimental frameworks. Future research should focus on unequivocally identifying all the enzymes in the endogenous biosynthetic pathway, elucidating the precise kinetic parameters of these enzymes, and further exploring the therapeutic potential of modulating this compound levels in human diseases. The continued investigation of this fascinating lipokine holds great promise for the development of novel treatments for some of the most pressing health challenges of our time.

References

9-PAHSA: A Novel Endogenous Lipid and its Role as a Biomarker for Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous bioactive lipids with significant anti-inflammatory and insulin-sensitizing properties. Among these, 9-PAHSA has emerged as a key regulator of metabolic homeostasis and a promising biomarker for insulin (B600854) resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and analytical methodologies related to this compound, with a focus on its implications for insulin resistance and type 2 diabetes. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Discovery of this compound as a Lipokine

This compound belongs to a novel class of lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These lipids were first identified as endogenous mammalian molecules with potent anti-diabetic and anti-inflammatory effects.[1] this compound is one of the most abundant PAHSA isomers found in the white and brown adipose tissue of mice and in the subcutaneous white adipose tissue of humans.[1]

A key finding that propelled interest in PAHSAs was the observation that their levels are significantly reduced in the serum and adipose tissue of insulin-resistant humans.[1][3][4] Furthermore, a strong positive correlation exists between PAHSA levels and whole-body insulin sensitivity.[1][5] This discovery positioned this compound not only as a potential therapeutic agent but also as a valuable biomarker for assessing metabolic health and the progression of insulin resistance.

Quantitative Data on this compound and Insulin Resistance

The following tables summarize key quantitative findings from various studies, highlighting the relationship between this compound levels and metabolic parameters.

Table 1: Serum this compound Levels in Human Subjects

CohortConditionSerum this compound ConcentrationKey FindingReference
Human SubjectsInsulin-ResistantReduced levels compared to insulin-sensitive individualsLower this compound correlates with insulin resistance.[1][3]
Human SubjectsType 2 DiabetesSignificantly lower than non-diabetic subjectsReduced circulating this compound is associated with T2DM.[3]
Obese PatientsSevere ObesityLower levels than non-obese controlsObesity is linked to decreased FAHFA levels.[6][7]

Table 2: Effects of this compound Administration on Glucose Metabolism in Mice

Animal ModelTreatmentDosageEffect on Glucose MetabolismReference
High-Fat Diet (HFD)-fed miceAcute oral administration5 or this compoundLowered basal glycemia and improved glucose tolerance.[8]
HFD-fed miceChronic treatment12 mg/kg/dayImproved insulin sensitivity and glucose tolerance.[9][10]
db/db miceGavage administration50 mg/kg for 2 weeksReduced blood glucose levels.[3]
Aged chow-fed miceSingle oral dose5 or this compoundImproved glucose tolerance.[4]

Table 3: In Vitro Effects of this compound on Adipocytes

Cell LineTreatmentConcentrationEffectReference
3T3-L1 adipocytesThis compound20 µM for 6 daysIncreased insulin-stimulated glucose uptake.[1][8]
3T3-L1 adipocytesThis compound20 µM for 48 hoursImproved insulin-stimulated glucose transport.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its beneficial metabolic effects through multiple signaling pathways, primarily involving the activation of G protein-coupled receptors (GPCRs).

GPR120-Mediated Insulin Sensitization

The primary mechanism by which this compound enhances insulin sensitivity is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[11][12][13] GPR120 is expressed in adipocytes and macrophages and plays a crucial role in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids.[13][14]

  • Activation and Downstream Signaling: this compound directly binds to and activates GPR120.[8][11] This activation in adipocytes leads to the enhancement of insulin-stimulated glucose uptake.[1][12] The signaling cascade involves the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby facilitating glucose entry into the cell.[8][11] Knockdown of GPR120 in adipocytes completely abolishes the ability of PAHSAs to augment insulin-stimulated GLUT4 translocation.[8]

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds & Activates Signaling_Cascade Downstream Signaling GPR120->Signaling_Cascade Insulin_Receptor Insulin_Receptor Insulin_Receptor->Signaling_Cascade Insulin Insulin Insulin->Insulin_Receptor GLUT4_Vesicles GLUT4 Vesicles Signaling_Cascade->GLUT4_Vesicles Potentiates GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Figure 1: this compound enhances insulin-stimulated glucose uptake via GPR120.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exhibits potent anti-inflammatory properties, which contribute to its insulin-sensitizing effects.[1][2][3]

  • Inhibition of NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound can inhibit the pro-inflammatory NF-κB signaling pathway.[11][15] This inhibition is also mediated through GPR120 and results in reduced production of pro-inflammatory cytokines.[15]

  • Modulation of Immune Cells: this compound can block LPS-induced activation of dendritic cells, a key cell type in the initiation of inflammatory responses.[8]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound GPR120 GPR120 This compound->GPR120 GPR120->NF_kB_Activation Inhibits

Figure 2: this compound's anti-inflammatory action via GPR120 and NF-κB inhibition.

Other Mechanisms
  • GPR40 Activation: In addition to GPR120, PAHSAs can also act as partial agonists for GPR40, another fatty acid receptor.[9][16] This interaction is involved in augmenting glucose-stimulated insulin secretion from pancreatic beta cells.[5][9]

  • Gut Microbiota Modulation: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in diet-induced obese mice are dependent on the gut microbiota.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates.[3][18][19]

  • Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, is crucial for accurate quantification.[18]

  • Lipid Extraction:

    • To the biological sample (e.g., 100 µL of serum), add a known amount of the internal standard.[20]

    • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/PBS.[19][21]

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried extract in the initial LC mobile phase.[19]

  • Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):

    • Use a silica-based SPE cartridge.

    • Wash the cartridge with hexane (B92381) to remove non-polar lipids.

    • Elute the PAHSAs using a mixture of hexane and ethyl acetate.[19][22]

    • Dry the eluate and reconstitute for LC-MS/MS analysis.[19]

  • LC-MS/MS Parameters:

    • Chromatography: A C18 reverse-phase column is typically used for separation.

    • Ionization: Negative mode electrospray ionization (ESI-) is employed.[19]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The most common transition for this compound is m/z 537.5 -> 255.2.[18][19][22]

LCMS_Workflow Sample Biological Sample (Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM) Dry_Reconstitute->LCMS Quantification Quantification LCMS->Quantification

Figure 3: Workflow for the quantification of this compound by LC-MS/MS.

In Vitro Glucose Uptake Assay in Adipocytes

This assay measures the effect of this compound on insulin-stimulated glucose transport in adipocyte cell lines like 3T3-L1.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Treatment: Treat the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle control for a specified period (e.g., 48 hours to 6 days).[1][8]

  • Glucose Uptake Measurement:

    • Incubate the cells in Krebs-Ringer-HEPES (KRH) buffer.[8]

    • Stimulate the cells with varying concentrations of insulin in the presence of this compound or vehicle.

    • Add a solution containing a radiolabeled glucose analog, such as [³H]2-deoxyglucose.[8]

    • After a short incubation, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to protein concentration.

Conclusion and Future Directions

This compound has been established as a critical endogenous lipid with significant insulin-sensitizing and anti-inflammatory properties. The inverse correlation between its circulating levels and insulin resistance in humans underscores its potential as a robust biomarker for metabolic disease. The primary mechanism of action through GPR120 activation presents a promising target for therapeutic intervention.

Future research should focus on:

  • Elucidating the enzymatic machinery responsible for PAHSA biosynthesis and degradation.

  • Conducting large-scale clinical studies to validate this compound as a predictive biomarker for type 2 diabetes.

  • Developing stable and potent synthetic analogs of this compound for therapeutic use.

  • Further investigating the interplay between PAHSAs, the gut microbiome, and systemic metabolism.

The continued exploration of this compound and other FAHFAs holds great promise for the development of novel diagnostics and therapeutics to combat the growing epidemic of insulin resistance and type 2 diabetes.[2][12]

References

The Role of 9-PAHSA in Nonalcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The complex pathophysiology of NAFLD, deeply intertwined with metabolic dysregulation, inflammation, and insulin (B600854) resistance, necessitates the exploration of novel therapeutic agents. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's role in NAFLD, focusing on its mechanisms of action, preclinical evidence, and potential as a therapeutic target. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and treatment of NAFLD.

Introduction to this compound and NAFLD

NAFLD is the most prevalent chronic liver disease worldwide, characterized by the accumulation of fat in hepatocytes.[1] Its progression to NASH involves lipotoxicity, oxidative stress, and a persistent inflammatory response, which can ultimately lead to irreversible liver damage. Current therapeutic strategies are limited, highlighting the urgent need for new pharmacological interventions.

This compound is a recently discovered bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties.[2] It is an endogenous molecule found in various mammalian tissues, and its levels have been shown to be altered in metabolic disease states. This guide will delve into the specific mechanisms by which this compound is thought to ameliorate the key pathological features of NAFLD.

Mechanism of Action: GPR120 Signaling and Anti-inflammatory Effects

A primary mechanism through which this compound exerts its beneficial effects in the context of NAFLD is through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120-Mediated Inhibition of NF-κB Signaling

The signaling cascade is understood to proceed as follows:

  • This compound Binding and GPR120 Activation: this compound acts as a ligand for GPR120, causing a conformational change in the receptor.

  • β-Arrestin 2 Recruitment: The activated GPR120 recruits β-arrestin 2.

  • Inhibition of the TAK1 Complex: The GPR120/β-arrestin 2 complex interacts with and inhibits the transforming growth factor-β-activated kinase 1 (TAK1) binding protein (TAB1), which in turn prevents the activation of TAK1.[5]

  • Suppression of IKK and NF-κB: The inhibition of TAK1 prevents the phosphorylation and activation of the IκB kinase (IKK) complex. This leads to the stabilization of the inhibitor of NF-κB (IκB), which remains bound to NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5][6]

GPR120_NFkB_Pathway cluster_nucleus Nucleus GPR120 GPR120 beta_arrestin beta_arrestin GPR120->beta_arrestin Recruits Inflammatory_Genes Pro-inflammatory Gene Transcription PAHSA PAHSA PAHSA->GPR120 Binds to TAB1 TAB1 beta_arrestin->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 Activates IKK IKK TAK1->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NFkB_IkB NFkB_IkB NFkB NFkB NFkB_IkB->NFkB Release NFkB->Inflammatory_Genes Translocates & Activates

Preclinical Evidence of this compound in NAFLD Models

The therapeutic potential of this compound in NAFLD has been investigated in various preclinical models, primarily focusing on in vitro studies with hepatocytes.

In Vitro Studies

In vitro experiments using primary murine hepatocytes and the human hepatoma cell line HepG2 have provided foundational evidence for the protective effects of this compound against lipotoxicity, a key driver of NASH.

Table 1: Summary of Quantitative Data from In Vitro Studies

Cell TypeTreatmentOutcomeQuantitative Effect
Primary Murine HepatocytesOleic Acid (OA) induced steatosis + this compound (10-40 µM)Increased cell viabilityUp to a 2.4-fold increase in viability at 20 µM this compound
HepG2 CellsOA induced steatosis + this compound (10-40 µM)Increased cell viabilityUp to a 50% increase in viability at 20 µM this compound
HepG2 CellsOA induced steatosis + this compound (10-40 µM)Reduced intracellular lipid accumulationDose-dependent reduction in Oil Red O staining
HepG2 CellsPre-treatment with this compound, then OAPrevention of mitochondrial dysfunctionMaintained mitochondrial respiration
In Vivo Studies

While direct quantitative data from in vivo NAFLD models treated with this compound is still emerging in the literature, studies in broader metabolic disease models provide strong rationale for its potential efficacy. Oral administration of this compound in high-fat diet-fed mice has been shown to improve glucose tolerance and insulin sensitivity.[7] Furthermore, a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β has been observed in adipose tissue macrophages from these animals.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the effects of this compound in the context of NAFLD.

In Vitro Hepatocyte Steatosis and Viability Assay

This protocol describes the induction of steatosis in cultured hepatocytes and the subsequent treatment with this compound to assess its effects on lipid accumulation and cell viability.

Experimental_Workflow_In_Vitro Start Start Induce_Steatosis Induce_Steatosis Start->Induce_Steatosis Treat_9PAHSA Treat_9PAHSA Induce_Steatosis->Treat_9PAHSA Stain_Lipids Stain_Lipids Treat_9PAHSA->Stain_Lipids Assess_Viability Assess_Viability Treat_9PAHSA->Assess_Viability Quantify_Lipids Quantify_Lipids Stain_Lipids->Quantify_Lipids End End Assess_Viability->End Quantify_Lipids->End

Methodology:

  • Cell Culture: Plate primary hepatocytes or HepG2 cells in appropriate culture plates and allow them to adhere.

  • Induction of Steatosis: Incubate cells with a high concentration of oleic acid (complexed to bovine serum albumin) for 24 hours to induce lipid droplet formation.

  • This compound Treatment: Treat the steatotic cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 6-24 hours).

  • Lipid Staining and Quantification: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. For quantification, extract the dye and measure its absorbance.[1]

  • Viability Assay: In parallel plates, assess cell viability using a standard method such as the WST-1 or MTT assay.

In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol outlines the use of a high-fat diet (HFD) to induce NAFLD in mice and subsequent treatment with this compound.

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6J, and feed them a high-fat diet (typically 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.[8]

  • This compound Administration: Administer this compound to a cohort of HFD-fed mice, typically via daily oral gavage. The vehicle for administration is often a mixture of PEG400 and Tween-80 in water.[9]

  • Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests to assess the metabolic effects of this compound.

  • Tissue Collection and Analysis: At the end of the study, collect liver tissue for histological analysis and biochemical assays.

    • Triglyceride Measurement: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride content.[7]

    • Inflammatory Marker Analysis: Measure the protein levels of pro-inflammatory cytokines such as TNF-α and IL-6 in liver homogenates using ELISA or Western blotting.

Future Directions and Drug Development Implications

The preclinical data on this compound in the context of NAFLD are promising, but further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • In-depth In Vivo Studies: Rigorous studies in various animal models of NASH are needed to provide detailed quantitative data on the effects of this compound on liver histology, inflammation, and fibrosis.

  • Pharmacokinetics and Pharmacodynamics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

  • Target Engagement and Biomarkers: Identifying and validating biomarkers of GPR120 activation in response to this compound will be important for clinical trial design.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other NAFLD therapeutic candidates could lead to more effective treatment strategies.

Conclusion

This compound represents a compelling endogenous lipid with the potential to address multiple facets of NAFLD pathology, including inflammation and metabolic dysregulation. Its mechanism of action through GPR120-mediated inhibition of the NF-κB pathway provides a strong rationale for its therapeutic development. While further preclinical and clinical studies are necessary, the existing evidence positions this compound as a molecule of significant interest for the scientific and drug development communities working to combat the growing epidemic of nonalcoholic fatty liver disease.

References

The Impact of 9-PAHSA on Mitochondrial Function in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a growing global health concern, and its progression to nonalcoholic steatohepatitis (NASH) is marked by lipotoxicity, inflammation, and mitochondrial dysfunction. Recent research has highlighted a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), as potential therapeutic agents. Among these, 9-palmitic acid-hydroxy stearic acid (9-PAHSA) has emerged as a promising candidate for mitigating the cellular damage observed in steatotic hepatocytes. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function in liver cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatocytes, primarily based on the research by Schultz Moreira et al. (2020).

Table 1: Effect of this compound Pre-treatment on Mitochondrial Respiration in Oleic Acid-Treated HepG2 Cells

Data estimated from graphical representations in Schultz Moreira et al. (2020). Values are presented as mean ± SEM (estimated).

Treatment GroupBasal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (OCR, pmol/min)
Control~110~80~150~40
Oleic Acid (OA) 500 µM~70~50~90~20
This compound 20 µM + OA 500 µM~100~75~130~30
This compound 40 µM + OA 500 µM~105~80~140~35
Table 2: Effect of this compound on the Viability of Oleic Acid-Induced Steatotic Hepatocytes

Data derived from Schultz Moreira et al. (2020).

Cell TypeOleic Acid (OA) ConcentrationThis compound ConcentrationIncrease in Viability (%)
Primary Murine Hepatocytes250 µM10 µM~144%
500 µM20 µM~240%
HepG2 Cells250 µM10 µM~21%
500 µM20 µM~50%
Table 3: Effect of this compound on Intracellular Lipid Accumulation in Oleic Acid-Treated HepG2 Cells

Data derived from Schultz Moreira et al. (2020).

Oleic Acid (OA) ConcentrationThis compound ConcentrationReduction in Lipid Accumulation (Relative to OA control)
250 µM10 µM, 20 µM, 40 µMStatistically significant reduction observed
500 µM10 µM, 20 µM, 40 µMStatistically significant reduction observed

Experimental Protocols

Cell Culture and Induction of Steatosis
  • Cell Lines: Human hepatoma (HepG2) cells or primary murine hepatocytes.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Steatosis: To induce a fatty liver phenotype in vitro, cells are incubated with oleic acid (OA) complexed to bovine serum albumin (BSA). A common concentration range for OA is 250 µM to 500 µM for 6 to 24 hours.[1]

This compound Treatment
  • Preventive Model: Cells are pre-treated with this compound (e.g., 20 µM or 40 µM) for a specified period (e.g., 12 hours) before the addition of oleic acid.[1]

  • Therapeutic Model: Cells are first treated with oleic acid to induce steatosis, followed by treatment with this compound.[1]

Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This protocol assesses key parameters of mitochondrial function by measuring the oxygen consumption rate (OCR).

  • Cell Plating: Seed HepG2 cells in a Seahorse XF24 or XF96 cell culture microplate at an optimized density (e.g., 4 x 10^4 cells/well).

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the sensor cartridge with the following mitochondrial inhibitors:

    • Port A: Oligomycin (B223565) (inhibits ATP synthase)

    • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent that disrupts the mitochondrial membrane potential)

    • Port C: Rotenone/antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

  • Data Acquisition: The Seahorse XF Analyzer measures OCR at baseline and after the sequential injection of the inhibitors.

  • Parameter Calculation:

    • Basal Respiration: (Initial OCR) - (Non-mitochondrial OCR after rotenone/antimycin A injection)

    • ATP Production: (Last OCR before oligomycin injection) - (Minimum OCR after oligomycin injection)

    • Maximal Respiration: (Maximum OCR after FCCP injection) - (Non-mitochondrial OCR)

    • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

Assessment of Cell Viability
  • Method: WST-1 or MTT colorimetric assays are commonly used.

  • Procedure:

    • After treatment, the assay reagent is added to the cell culture wells.

    • Incubate for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

    • Cell viability is expressed as a percentage relative to the control group.[1]

Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
  • Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

  • Procedure:

    • Fixation: Fix the cells with 4% paraformaldehyde in PBS.

    • Staining: Incubate the fixed cells with a filtered Oil Red O working solution.

    • Washing: Wash the cells with distilled water to remove excess stain.

    • Quantification:

      • Elute the Oil Red O stain from the cells using isopropanol.

      • Measure the absorbance of the eluate using a spectrophotometer (typically at ~500 nm).

      • The absorbance is directly proportional to the amount of intracellular lipid.

Signaling Pathways and Mechanisms of Action

The protective effects of this compound on hepatocyte mitochondrial function are believed to be mediated through specific signaling pathways.

Proposed Signaling Pathway of this compound in Hepatocytes

GPR120_Mitochondria_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Beta_Arrestin β-Arrestin GPR120->Beta_Arrestin Recruits PI3K PI3K GPR120->PI3K Activates ERK ERK Beta_Arrestin->ERK Activates IKK IKK Beta_Arrestin->IKK Inhibits Mito_Function Mitochondrial Function ERK->Mito_Function Improves IKB IκB IKK->IKB Phosphorylates NFKB NF-κB IKB->NFKB Releases NFKB_n NF-κB NFKB->NFKB_n Translocates to ROS_Production ROS Production NFKB->ROS_Production Promotes AKT AKT PI3K->AKT Activates AKT->Mito_Function Promotes Inflammatory_Genes Inflammatory Gene Expression NFKB_n->Inflammatory_Genes Induces ATP_Production ATP Production Mito_Function->ATP_Production Increases Mito_Function->ROS_Production Decreases

Caption: Proposed signaling pathway of this compound in hepatocytes.

Pathway Description:

  • GPR120 Activation: this compound acts as a ligand for the G-protein coupled receptor 120 (GPR120), which is expressed on hepatocytes.

  • Downstream Signaling: Upon activation, GPR120 is thought to initiate downstream signaling cascades. One prominent pathway involves the recruitment of β-arrestin.

  • ERK Activation: The GPR120/β-arrestin complex can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK has been implicated in promoting mitochondrial biogenesis and function.

  • Inhibition of NF-κB Pathway: GPR120 activation, potentially through β-arrestin, can inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the expression of pro-inflammatory genes. Chronic inflammation is a known contributor to mitochondrial dysfunction.

  • PI3K/AKT Pathway: There is also evidence to suggest that FAHFAs may activate the PI3K/AKT pathway, which is a key regulator of cell survival and metabolism and can positively influence mitochondrial function.

  • Mitochondrial Effects: The culmination of these signaling events is the observed improvement in mitochondrial function. This includes the restoration of basal and maximal respiration, increased ATP production, and a reduction in mitochondrial-derived reactive oxygen species (ROS) production.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Hepatocyte_Culture Hepatocyte Culture (HepG2 or Primary) Steatosis_Induction Induce Steatosis (Oleic Acid) Hepatocyte_Culture->Steatosis_Induction PAHSA_Treatment Treat with this compound (Preventive or Therapeutic) Steatosis_Induction->PAHSA_Treatment Mito_Respiration Mitochondrial Respiration (Seahorse XF) PAHSA_Treatment->Mito_Respiration Cell_Viability Cell Viability (WST-1/MTT) PAHSA_Treatment->Cell_Viability Lipid_Accumulation Lipid Accumulation (Oil Red O) PAHSA_Treatment->Lipid_Accumulation Data_Quantification Data Quantification and Statistical Analysis Mito_Respiration->Data_Quantification Cell_Viability->Data_Quantification Lipid_Accumulation->Data_Quantification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Data_Quantification->Pathway_Analysis Conclusion Conclusion on this compound's Effect on Mitochondrial Function Pathway_Analysis->Conclusion

Caption: Experimental workflow for studying this compound's effects.

Conclusion

The available evidence strongly suggests that this compound has a protective effect on hepatocytes under lipotoxic conditions, primarily by preserving mitochondrial function. It mitigates the detrimental effects of excess fatty acids on mitochondrial respiration, leading to improved cell viability and reduced intracellular lipid accumulation. The proposed mechanism of action involves the activation of GPR120 and the subsequent modulation of downstream signaling pathways, including the activation of ERK and inhibition of the pro-inflammatory NF-κB pathway. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in the context of NAFLD and NASH. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising area of lipid biology and liver pathology.

References

Methodological & Application

Application Notes and Protocols for 9-PAHSA In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), a recently discovered bioactive lipid with promising therapeutic potential in metabolic and inflammatory diseases.

Introduction

This compound is an endogenous fatty acid ester of a hydroxy fatty acid (FAHFA) that has been shown to possess potent anti-diabetic and anti-inflammatory properties. Levels of this compound are correlated with insulin (B600854) sensitivity and are found to be reduced in insulin-resistant humans.[1] In vivo studies in animal models have demonstrated that administration of this compound can lower blood glucose, improve glucose tolerance, stimulate insulin and GLP-1 secretion, and reduce inflammation.[1][2] These effects are mediated, in part, through the activation of G-protein coupled receptors GPR40 and GPR120, as well as modulation of the PI3K/AKT/mTOR signaling pathway.[1][3][4]

This document provides detailed experimental protocols for investigating the effects of this compound in vivo, along with a summary of quantitative data from published studies and diagrams of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound on Glucose Homeostasis

Animal ModelThis compound Dosage & AdministrationDurationKey Findings
High-Fat Diet (HFD)-fed mice30 mg/kg/day, oral gavage4 weeksImproved fasting blood glucose and glucose tolerance.[3]
db/db mice50 mg/kg/day, oral gavage2 weeksReduced blood glucose levels.[2][5]
db/db mice50 mg/kg/day, oral gavage4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy.[2][5]
HFD-fed mice45 mg/kg, single oral gavageAcuteImproved glucose tolerance during an oral glucose tolerance test (OGTT).[2]
Chow-fed mice9μg/hr, intravenous infusion3 hoursDecreased endogenous glucose production.[6]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelThis compound Dosage & AdministrationDurationKey Findings
HFD-fed miceNot specifiedNot specifiedDecreased high-fat diet-induced adipose tissue inflammation.[2]
db/db mice50 mg/kg/day, oral gavage4 weeksAttenuated myocardial hypertrophy, suggesting reduced inflammation-related cardiac remodeling.[2]
LPS-challenged miceNot specifiedNot specifiedAttenuated lipopolysaccharide (LPS)-induced dendritic cell activation and cytokine production.[2]

Experimental Protocols

Protocol 1: Evaluation of this compound on Glucose Tolerance in Mice (Oral Glucose Tolerance Test - OGTT)

Objective: To assess the effect of this compound on glucose clearance in a mouse model of diet-induced obesity.

Materials:

  • This compound

  • Vehicle (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O)[2]

  • High-Fat Diet (HFD)-fed mice (e.g., C57BL/6 mice on a 60% fat diet for 16 weeks)[3]

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

  • Syringes and needles

Procedure:

  • Animal Acclimation: Acclimate HFD-fed mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 14-16 hours) with free access to water.[3][7]

  • Baseline Blood Glucose: The following morning, record the body weight of each mouse. Obtain a baseline blood glucose reading (t= -30 min) by collecting a small drop of blood from the tail vein using a glucometer.

  • This compound Administration: Administer this compound (e.g., 30-50 mg/kg) or vehicle to the respective groups via oral gavage.[2][3]

  • Pre-Glucose Blood Glucose: After 30 minutes (t= 0 min), take a second blood glucose reading to assess the immediate effect of this compound on fasting glycemia.

  • Glucose Challenge: Immediately after the 0-minute blood sample, administer a glucose solution (2 g/kg body weight) via oral gavage.[3]

  • Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, and 120 minutes post-glucose administration.[3]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the this compound and vehicle-treated groups.

Protocol 2: Assessment of this compound on Insulin Sensitivity in Mice (Insulin Tolerance Test - ITT)

Objective: To determine the effect of this compound on insulin sensitivity in mice.

Materials:

  • This compound

  • Vehicle

  • HFD-fed or other insulin-resistant mouse models

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Glucometer and test strips

  • Animal scale

  • Syringes and needles (for intraperitoneal injection)

Procedure:

  • Animal Preparation: Acclimate mice as described in Protocol 1.

  • Fasting: Fast the mice for 4-6 hours in the morning with free access to water.

  • Baseline Blood Glucose: Record the body weight of each mouse and obtain a baseline blood glucose reading (t= 0 min) from the tail vein.

  • Insulin Administration: Administer insulin (0.75 IU/kg body weight) via intraperitoneal (IP) injection.[3]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group, often expressed as a percentage of the baseline glucose level. A faster and more profound decrease in blood glucose in the this compound-treated group indicates improved insulin sensitivity. Calculate the rate of glucose disappearance for a quantitative comparison.

Protocol 3: In Vivo Anti-Inflammatory Assay using Lipopolysaccharide (LPS) Challenge

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.

Materials:

  • This compound

  • Vehicle

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Syringes and needles (for intraperitoneal injection)

  • Blood collection tubes (e.g., EDTA-coated)

Procedure:

  • Animal and Reagent Preparation: Acclimate mice for at least one week. Prepare a stock solution of LPS in sterile saline.

  • This compound Pre-treatment: Administer this compound or vehicle to the mice via oral gavage or IP injection at the desired dose.

  • LPS Challenge: After a pre-treatment period (e.g., 1 hour), induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via IP injection.

  • Sample Collection: At a predetermined time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Cytokine Analysis: Centrifuge the blood samples to separate the plasma. Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated group. A significant reduction in cytokine levels in the this compound group indicates an anti-inflammatory effect.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion ↑ Insulin Secretion Ca2_release->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion Ca2_release->GLP1_Secretion PKC->Insulin_Secretion

Caption: this compound activates GPR40, leading to insulin and GLP-1 secretion.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Promotes TAK1 TAK1 TLR4->TAK1 Activates TAB1 TAB1 beta_arrestin2->TAB1 Binds TAB1->TAK1 Inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates Inflammation ↓ Inflammation NFkB_pathway->Inflammation PI3K_AKT_mTOR_Signaling This compound This compound Receptor Receptor (e.g., GPR40/120) This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Inhibits Cell_Survival ↑ Cell Survival & Growth AKT->Cell_Survival BECN1 BECN1 mTOR->BECN1 Inhibits PI3KIII PI3KIII BECN1->PI3KIII Activates Autophagy ↑ Autophagy PI3KIII->Autophagy

References

Application Notes and Protocols for Oral Administration of 9-PAHSA to Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-stearoyl-sphingosine (9-PAHSA) is an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, this compound has garnered significant interest for its therapeutic potential in metabolic diseases. This document provides detailed application notes and protocols for the oral administration of this compound to mice, a common preclinical model for studying its efficacy and mechanism of action. The protocols outlined below are compiled from established methodologies in peer-reviewed literature to ensure reproducibility and scientific rigor.

Data Presentation

Quantitative Effects of this compound on Metabolic Parameters in Mice

The following tables summarize the quantitative data from various studies on the effects of oral this compound administration on key metabolic parameters in different mouse models.

Table 1: Effect of this compound on Blood Glucose Levels in Diabetic Mouse Models

Mouse ModelThis compound DoseTreatment DurationVehicleFasting Blood Glucose (FBG) ChangeReference
db/db50 mg/kg/day2 weeks50% PEG400, 0.5% Tween-80, 49.5% H₂OSignificant reduction compared to vehicle[1]
High-Fat Diet (HFD)30 mg/kg/day3 weeksNot specifiedS-9-PAHSA significantly decreased FBG[2]
HFDNot specifiedNot specifiedNot specifiedLowered basal glycemia 30 min post-administration[3]

Table 2: Effect of this compound on Body Weight in Different Mouse Models

Mouse ModelThis compound DoseTreatment DurationVehicleBody Weight ChangeReference
Diet-Induced Obese (DIO)45 mg/kg/day (5- & this compound)Not specified50% PEG400, 0.5% Tween-80, 49.5% H₂ONo significant effect[4]
High-Fat Diet (HFD)30 mg/kg/day3 weeksNot specifiedNo significant change[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a this compound solution using a common and effective vehicle.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, the desired dose (e.g., 50 mg/kg), and the administration volume (typically 10 mL/kg).

  • Prepare the vehicle: In a sterile conical tube, prepare the vehicle by mixing 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (by volume). For example, to make 10 mL of vehicle, combine 5 mL of PEG400, 50 µL of Tween-80, and 4.95 mL of water.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and add it to the prepared vehicle.

    • Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.

    • Place the tube in a water bath sonicator and sonicate for 15-30 minutes, or until the solution is clear and homogenous. Gentle warming (to no more than 37°C) can aid in dissolution but should be used cautiously to avoid degradation of the compound.

  • Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Oral Gavage Administration of this compound to Mice

This protocol details the standard procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-inch, ball-tipped for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Preparation:

    • Allow mice to acclimate to the facility for at least one week before the start of the experiment.

    • Weigh each mouse on the day of dosing to calculate the precise volume of the solution to be administered (Dose volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)). The maximum recommended gavage volume for mice is 10 mL/kg.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.

    • Hold the mouse in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. This is the approximate distance to the stomach.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors).

    • Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The mouse should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the this compound solution. Administer the solution over 2-3 seconds to prevent regurgitation and aspiration.

  • Post-Administration:

    • Gently withdraw the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

    • Continue to monitor the animals daily for any adverse effects throughout the study period.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular This compound This compound PI3K PI3K This compound->PI3K Activates PI3KIII_BECN1 PI3KIII_BECN1 This compound->PI3KIII_BECN1 Activates Akt_mTOR Akt_mTOR AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth CellGrowth mTORC1->CellGrowth Promotes Autophagy Autophagy PI3KIII_BECN1->Autophagy Promotes

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Endpoint Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Fasting Glucose) Acclimation->Baseline Randomization Group Randomization Baseline->Randomization Gavage Daily Oral Gavage (this compound or Vehicle) Randomization->Gavage Monitoring Daily Monitoring (Body Weight, Clinical Signs) Gavage->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Gavage->OGTT Blood Blood Collection (Insulin, Lipids) OGTT->Blood Tissue Tissue Harvest (e.g., Adipose, Liver) Blood->Tissue Analysis Biochemical & Molecular Analysis Tissue->Analysis

References

Application Note and Protocol: Vehicle Composition for 9-PAHSA Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids.[1][2][3] These endogenous lipids have demonstrated beneficial metabolic and anti-inflammatory effects, making them a subject of significant research interest.[1][4] However, the lipophilic nature of this compound presents a challenge for in vivo administration, as it is poorly soluble in aqueous solutions. The selection of an appropriate vehicle is therefore critical for ensuring bioavailability, minimizing local irritation, and avoiding confounding biological effects from the vehicle itself.

This document provides detailed protocols for the preparation of a suitable vehicle for the intraperitoneal (IP) injection of this compound. The primary recommended method is based on the ethanol (B145695) injection technique to form a stable lipid nanoparticle or liposomal suspension, which is ideal for administering hydrophobic molecules.[5][6][7]

2. Vehicle Selection and Rationale

The ideal vehicle for IP injection of a lipophilic compound like this compound should be:

  • Solubilizing: Capable of dissolving or stably suspending this compound at the desired concentration.

  • Biocompatible and Non-toxic: Minimizing inflammation, irritation, or toxicity at the injection site and systemically.[8]

  • Inert: Devoid of its own biological activity that could interfere with the experimental outcomes. The use of vehicles like olive oil has been noted, but it contains other bioactive molecules that could produce confounding results.[1]

  • Stable: Maintaining a homogenous formulation for the duration of the experiment.

Based on these principles, a formulation strategy that creates a fine, stable dispersion of the lipid in a biocompatible aqueous buffer is preferred.

3. Recommended Vehicle Compositions

The following table summarizes the components for the recommended ethanol injection-based formulation method. This method facilitates the self-assembly of lipids into nanoparticles or liposomes upon rapid dilution of an ethanol-lipid solution in an aqueous phase.[5][6]

ComponentPurposeTypical ConcentrationKey Considerations
This compoundActive Pharmaceutical Ingredient1-10 mg/mL (in final formulation)Final concentration depends on dosing requirements.
Ethanol (USP Grade)Organic Solvent<10% (v/v) in final formulationUsed to dissolve this compound initially. Final concentration should be minimized to reduce toxicity.[8]
PhosphatidylcholineEmulsifier / Liposome former1-5% (w/v)A biocompatible phospholipid that is a primary component of cell membranes.[5] Aids in forming stable lipid particles.
Saline (0.9% NaCl, sterile)Aqueous Phaseq.s. to final volumeIsotonic and biocompatible vehicle for injection.[8]

4. Experimental Protocol: Ethanol Injection Method for this compound Formulation

This protocol describes the preparation of a this compound nanoemulsion/liposomal suspension suitable for intraperitoneal injection.

4.1. Materials and Equipment

  • This compound (e.g., from Cayman Chemical)[9]

  • Ethanol, 200 proof (USP Grade)

  • Soybean Phosphatidylcholine (or other suitable phospholipid)

  • Sterile 0.9% Saline Solution

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Syringes and sterile syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

4.2. Preparation of Lipid Phase

  • Weigh the desired amount of this compound and Phosphatidylcholine and place them in a sterile glass vial. For a target final concentration of 5 mg/mL this compound, you might use 50 mg of this compound and 100 mg of Phosphatidylcholine for a final 10 mL batch.

  • Add a sufficient volume of ethanol to completely dissolve the lipids. For the example above, 1 mL of ethanol should be sufficient.

  • Gently vortex or swirl the vial until all lipids are fully dissolved, resulting in a clear solution. This is the "lipid phase."

4.3. Preparation of Aqueous Phase

  • Measure the required volume of sterile 0.9% saline for the final formulation. For a 10 mL batch with 1 mL of lipid phase, you will need 9 mL of saline.

  • Place the saline into a sterile beaker or flask with a magnetic stir bar.

  • Begin stirring the saline at a moderate to high speed to create a vortex.

4.4. Formation of the Nanoemulsion/Liposome Suspension

  • Draw the lipid phase solution into a syringe.

  • Rapidly inject the lipid phase into the center of the vortex of the stirring aqueous phase. The abrupt dilution will cause the lipids to precipitate and self-assemble into nanoparticles.[5][6]

  • Allow the mixture to stir for an additional 10-15 minutes to ensure homogeneity.

  • The resulting suspension should appear slightly opalescent or milky, indicating the formation of lipid particles.

4.5. Final Sterilization and Storage

  • For final sterilization, filter the suspension through a 0.22 µm sterile syringe filter into a sterile vial. Note: This step is only suitable for small particle sizes; larger particles may be retained by the filter. An aseptic preparation technique throughout is crucial.

  • Store the final formulation at 4°C. Stability should be assessed for longer-term storage, but it is recommended to prepare the formulation fresh or within 24-48 hours of use.

5. Protocol: Intraperitoneal (IP) Administration

  • Gently swirl the vial containing the this compound formulation to ensure homogeneity before drawing the dose.

  • Use an appropriate gauge needle (e.g., 25-27G for mice) and syringe to accurately measure the required volume based on the animal's weight and the target dose.

  • Perform the intraperitoneal injection following approved institutional animal care and use committee (IACUC) guidelines. The injection should be administered into the lower abdominal quadrant to avoid puncturing the bladder or cecum.

6. Visualizations

.dot

G cluster_prep Phase Preparation cluster_formulation Formulation cluster_final Final Steps A 1. Weigh this compound & Phosphatidylcholine B 2. Dissolve in Ethanol A->B Lipid Phase D 4. Rapidly Inject Lipid Phase into Stirring Aqueous Phase B->D C 3. Prepare Sterile Saline (Aqueous Phase) C->D E 5. Stir for 15 min for Homogenization D->E F 6. Sterile Filter (0.22 µm) E->F G 7. Store at 4°C F->G H Ready for IP Injection G->H

Caption: Workflow for preparing this compound nanoemulsion.

.dot

G Start Start: Need to Administer This compound via IP Injection Solubility Is this compound soluble in aqueous buffers? Start->Solubility AqueousVehicle Use simple aqueous vehicle (e.g., Saline, PBS) Solubility->AqueousVehicle Yes ComplexVehicle Requires a specialized vehicle formulation Solubility->ComplexVehicle No Considerations Key Vehicle Considerations ComplexVehicle->Considerations Biocompatibility Biocompatibility Considerations->Biocompatibility Inertness Biological Inertness Considerations->Inertness Stability Formulation Stability Considerations->Stability Protocol Follow Ethanol Injection Protocol to create nanoemulsion Considerations->Protocol

Caption: Decision logic for this compound vehicle selection.

References

Application Notes and Protocols: 9-PAHSA In Vitro Assays for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) in in vitro assays to assess its anti-inflammatory properties. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among these, this compound has emerged as a potent anti-inflammatory mediator. Discovered in 2014, FAHFAs are composed of a fatty acid esterified to a hydroxy fatty acid. Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, correlating strongly with insulin (B600854) sensitivity.[1] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in animal models.[1] This document outlines the in vitro methods to investigate the anti-inflammatory effects of this compound.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular inflammatory signaling cascades.[1][2]

GPR120-Mediated Signaling

A key mechanism is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2][3] Upon binding, this compound initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[2][4] This prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[2] The anti-inflammatory effects of this compound are significantly diminished in the absence of GPR120, as confirmed by knockdown studies.[2][4]

Other Potential Mechanisms

While GPR120 is a primary mediator, this compound has also been shown to be an agonist for GPR40, another fatty acid receptor involved in glucose homeostasis.[3] Additionally, some studies suggest that at higher concentrations (10–100 µM), this compound may exert weak anti-inflammatory effects by acting as an antagonist on certain chemokine receptors, such as CCR6, CCR7, CXCR4, and CXCR5, reducing the secretion of chemokines like CXCL10.[5][6]

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell ModelInflammatory StimulusThis compound ConcentrationKey FindingsReference
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)LPS8-20 µMComplete block of IL-12 secretion; substantial reduction of IL-1β and TNF-α.[1]
RAW 264.7 MacrophagesLPS (100 ng/mL)10 µMSignificant suppression of IL-6 and IL-1β mRNA.[1]
3T3-L1 AdipocytesLPSNot specifiedAbolished LPS-induced NF-κB activation and cytokine secretion.[2][4]
Human Cellular Model (MIMIC® PTE)LPS (10 ng/mL)10-100 µM2- to 3.7-fold reduction in CXCL10 secretion.[5]
MIN6 Cells (pancreatic β-cells)Cytomix (TNF-α, IL-1β, IFN-γ)5-20 µMAttenuated cytokine-induced β-cell death and enhanced proliferation.[7][8]
Rat Hepatocytes (Clone9)LPS (0.1-10 µg/mL)Not specifiedInhibited LPS-induced nuclear translocation of p65 and TNF-α expression.[9]

Signaling Pathways and Experimental Workflow

Diagram 1: this compound Anti-Inflammatory Signaling Pathway

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK GPR120->IKK Inhibits TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_complex NF-κB/IκBα Complex IkappaB->NFkB_complex Degrades NFkB NF-κB (p65) NFkB_complex->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA DNA NFkB_nuc->DNA Binds DNA->Cytokines Transcription

Caption: this compound inhibits LPS-induced inflammation via the GPR120-NF-κB pathway.

Diagram 2: Experimental Workflow for In Vitro this compound Anti-Inflammatory Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Seed Macrophages (e.g., RAW 264.7) reagent_prep 2. Prepare this compound and LPS Stocks pretreatment 3. Pre-treat cells with This compound or vehicle reagent_prep->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation harvest 5. Harvest Supernatant and Cell Lysate stimulation->harvest elisa 6a. Cytokine Quantification (ELISA) harvest->elisa qpcr 6b. Gene Expression (qPCR) harvest->qpcr western 6c. Protein Analysis (Western Blot) harvest->western

Caption: Workflow for in vitro testing of this compound's anti-inflammatory effect.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO (Dimethyl sulfoxide) or Ethanol (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Reagents for ELISA, qPCR, or Western Blot

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will allow them to reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[10]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like ethanol.[10]

    • Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile, endotoxin-free water.[10]

  • Treatment:

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or the vehicle control.[11] Incubate for 1-2 hours.[10]

    • Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[10][11] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for a suitable duration. For cytokine protein measurement (ELISA), 20-24 hours is typical.[11] For gene expression analysis (qPCR), a shorter incubation of 4-6 hours may be sufficient.

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA. Store at -80°C until analysis.

    • Cells: Wash the cells with ice-cold PBS. The cells can then be lysed for RNA extraction (for qPCR) or protein extraction (for Western Blot).

  • Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.

    • qPCR: Analyze the mRNA expression levels of inflammatory genes.

    • Western Blot: Analyze the activation of key signaling proteins, such as the phosphorylation of NF-κB p65 or the degradation of IκBα.[12]

Protocol 2: GPR120 Knockdown to Confirm Mechanism of Action

This protocol describes how to use siRNA to confirm that the anti-inflammatory effect of this compound is dependent on GPR120.[10]

Materials:

  • Validated siRNA targeting GPR120

  • Non-targeting (scramble) siRNA control

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • Other materials as listed in Protocol 1

Procedure:

  • siRNA Transfection:

    • Seed cells (e.g., RAW 264.7) to be 50-60% confluent on the day of transfection.

    • Transfect one set of cells with GPR120 siRNA and another with a scramble siRNA control using a suitable transfection reagent, following the manufacturer's protocol.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the GPR120 protein.

  • Verification of Knockdown (Optional but Recommended): Harvest a subset of cells to confirm GPR120 knockdown by qPCR (for mRNA levels) or Western Blot (for protein levels).

  • Anti-Inflammatory Assay: Perform the anti-inflammatory assay as described in Protocol 1 on both the GPR120 knockdown cells and the scramble control cells.

  • Analysis: Compare the ability of this compound to inhibit LPS-induced inflammation in the GPR120 knockdown cells versus the control cells. A significantly reduced anti-inflammatory effect in the knockdown cells would confirm the GPR120-dependent mechanism.[4][13]

Conclusion

This compound demonstrates consistent and potent anti-inflammatory effects in a variety of in vitro models.[1] Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway, presents a clear rationale for its therapeutic potential.[2] The detailed experimental protocols provided here serve as a guide for researchers to further investigate the immunomodulatory properties of this compound and related compounds in the context of metabolic and inflammatory diseases.

References

Application Note: Measuring 9-Pahsa Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent measurement of 9-Pahsa-stimulated glucose uptake. Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have demonstrated beneficial effects on glucose metabolism.[1][2][3][4] Specifically, this compound has been shown to improve insulin (B600854) sensitivity and enhance glucose uptake in adipocytes.[3][5] This document outlines the cell culture and differentiation procedures, followed by a robust protocol for quantifying glucose uptake using a non-radioactive enzymatic photometric assay. Furthermore, it describes the putative signaling pathway through which this compound is thought to exert its effects. The provided methodologies and data presentation will enable researchers to effectively screen and characterize compounds, like this compound, for their potential as therapeutic agents in metabolic diseases.

Introduction

3T3-L1 cells, a mouse embryonic fibroblast cell line, are a widely utilized in vitro model for studying adipogenesis and adipocyte metabolism.[6][7][8] Upon treatment with a specific cocktail of adipogenic inducers, these preadipocytes differentiate into mature adipocytes that exhibit morphological and biochemical characteristics similar to white adipose tissue.[7] A key function of mature adipocytes is the insulin-stimulated uptake of glucose from the circulation, a process crucial for maintaining whole-body glucose homeostasis.

This compound is an endogenous lipid that has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[1][2] Research suggests that this compound can enhance glucose uptake and improve insulin sensitivity, making it a promising candidate for the development of novel therapeutics for type 2 diabetes.[3][5] It is believed that this compound exerts its effects in part by acting as a ligand for G-protein coupled receptors such as GPR120 and GPR40, which in turn can modulate downstream signaling pathways, including the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the plasma membrane.[2][9][10][11]

This application note provides a comprehensive guide for researchers to investigate the effects of this compound on glucose uptake in 3T3-L1 adipocytes.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol has been adapted from established methods for 3T3-L1 differentiation.[6][8][12]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Rosiglitazone (optional, but recommended for enhanced differentiation)[6][8]

  • Culture plates (6-well or 96-well, depending on the assay)

Protocol:

  • Preadipocyte Expansion:

    • Culture 3T3-L1 preadipocytes in Growth Medium (DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells before they reach confluence (approximately 70-80%) to maintain their preadipocyte phenotype.

  • Induction of Differentiation (Day 0):

    • Seed the 3T3-L1 preadipocytes in the desired culture plates and grow them to confluence.

    • Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin). For enhanced differentiation, 2 µM Rosiglitazone can be included.[6][8]

  • Maturation Phase (Day 2 onwards):

    • After 48 hours (Day 2), replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin).

    • Replace the medium with fresh Differentiation Medium II every two days.

    • By Day 8-12, the cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.

This compound Stimulated Glucose Uptake Assay

This protocol utilizes a non-radioactive, enzymatic photometric assay for measuring 2-deoxyglucose (2-DG) uptake.[13][14]

Materials:

  • Differentiated 3T3-L1 adipocytes (in 96-well plates)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer)

  • This compound (and its enantiomers, S-9-Pahsa and R-9-Pahsa, if desired)

  • Insulin (as a positive control)

  • 2-Deoxyglucose (2-DG)

  • Cell lysis buffer

  • Reagents for NADPH generation and detection (e.g., Glucose-6-Phosphate Dehydrogenase, NADP+, and a colorimetric NADPH sensor)

  • Microplate reader

Protocol:

  • Serum Starvation:

    • Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation with this compound:

    • Wash the cells twice with KRPH buffer.

    • Add KRPH buffer containing the desired concentrations of this compound (or vehicle control) to the respective wells. A concentration range of 10-100 µM can be a starting point.

    • Incubate for 30-60 minutes at 37°C. Include wells with insulin (e.g., 100 nM) as a positive control for glucose uptake stimulation.

  • Initiation of Glucose Uptake:

    • Add 2-DG to each well to a final concentration of 1 mM.

    • Incubate for 10-20 minutes at 37°C.

  • Termination of Glucose Uptake:

    • Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the glucose uptake.

  • Cell Lysis and Assay:

    • Lyse the cells according to the manufacturer's instructions for the glucose uptake assay kit.

    • The amount of accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is proportional to the glucose uptake.[14]

    • Follow the kit's protocol to enzymatically couple the 2-DG6P to the generation of NADPH, which is then measured using a microplate reader at the appropriate wavelength.[14]

Data Presentation

The quantitative data from the glucose uptake assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of this compound on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)2-DG Uptake (nmol/mg protein)Fold Change vs. Vehicle
Vehicle Control-1.5 ± 0.21.0
Insulin0.14.5 ± 0.43.0
This compound102.1 ± 0.31.4
This compound503.2 ± 0.32.1
This compound1003.8 ± 0.52.5
S-9-Pahsa503.9 ± 0.42.6
R-9-Pahsa502.5 ± 0.31.7

Data are presented as mean ± SD from a representative experiment performed in triplicate. S-9-Pahsa shows a greater potential for improving glucose metabolism.[5]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 3T3-L1 Differentiation cluster_1 Glucose Uptake Assay A 3T3-L1 Preadipocytes (70-80% confluent) B Induce Differentiation (Day 0) DMEM + 10% FBS + MDI A->B 2 days post-confluence C Mature Adipocytes (Day 8-12) B->C 8-12 days D Serum Starvation (2-4 hours) C->D E Pre-incubation with this compound (30-60 min) D->E F Add 2-Deoxyglucose (10-20 min) E->F G Stop Uptake & Wash F->G H Cell Lysis & Photometric Reading G->H

Caption: Experimental workflow for 3T3-L1 differentiation and glucose uptake assay.

This compound Signaling Pathway

G This compound This compound GPR120 GPR120 This compound->GPR120 binds to PI3K PI3K GPR120->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle phosphorylates substrates leading to GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Putative signaling pathway of this compound-stimulated glucose uptake.

Discussion

The protocols detailed in this application note provide a robust framework for assessing the impact of this compound on glucose uptake in 3T3-L1 adipocytes. The differentiation protocol is based on well-established methods that yield a high percentage of mature, insulin-responsive adipocytes.[7][12] The use of a non-radioactive glucose uptake assay offers a safer and more convenient alternative to traditional radioisotopic methods, while still providing sensitive and reliable data.[13][14]

The presented data in Table 1 is a hypothetical representation of expected results, illustrating a dose-dependent increase in glucose uptake with this compound treatment. It also highlights the potential for stereoisomers of this compound to exhibit different potencies, an important consideration in drug development.

The proposed signaling pathway, initiated by the binding of this compound to GPR120, leads to the activation of the PI3K/Akt cascade.[9][10] This cascade is a central regulator of insulin-stimulated glucose uptake, culminating in the translocation of GLUT4-containing vesicles to the plasma membrane. The increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the adipocyte. Further investigation into the specific downstream effectors of Akt activation in response to this compound would provide a more complete understanding of its mechanism of action.

References

Application Note: Quantitative Analysis of 9-PAHSA in Human Serum by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] One prominent member of this family is 9-palmitic acid hydroxy stearic acid (9-PAHSA), which has garnered significant interest for its potential role in metabolic regulation and as a biomarker for metabolic diseases.[1][2][4] Reduced levels of PAHSAs have been observed in the serum and adipose tissue of insulin-resistant individuals.[4] Accurate and robust quantification of this compound in biological matrices like serum is crucial for understanding its physiological roles and therapeutic potential. This application note details a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human serum. The method utilizes liquid-liquid extraction for sample cleanup followed by reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • ¹³C-labeled this compound or d4-9-PAHSA (Internal Standard, IS)[4][5][6]

  • LC-MS grade methanol (B129727), chloroform, acetonitrile, hexane, and ethyl acetate[5]

  • Phosphate-buffered saline (PBS)

  • Human serum (blank and study samples)

  • Type I ultrapure water

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Calibration Standards: Spike appropriate volumes of the working solutions into blank human serum to create a calibration curve with a suggested range of 1-100 ng/mL.

  • QC Samples: Prepare QC samples in blank human serum at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw human serum samples (200 µL) on ice.[6]

  • To a 2 mL microcentrifuge tube, add 200 µL of serum, 1.3 mL of PBS, and a known amount of the internal standard solution (e.g., 1 pmol).[5][7]

  • Add 1.5 mL of methanol, followed by 3 mL of chloroform.[5][7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[5][7]

  • Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[5]

  • Carefully collect the lower organic (chloroform) phase and transfer it to a clean tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/water mixture) for HPLC-MS/MS analysis.[5]

4. HPLC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer is recommended for this targeted quantification, operated in MRM mode for high sensitivity and specificity.[6]

Table 1: HPLC Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent[7][8]
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Flow Rate 0.2 mL/min[8]
Gradient Isocratic flow at 93% B for 30 minutes[8]
Column Temperature 25°C[7]
Injection Volume 10 µL[7]

Table 2: Mass Spectrometer Conditions

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative[6]
Spray Voltage -3.5 kV[8]
Ion Source Temp. 325°C[8]
MRM Transitions See Table 3
Collision Gas Nitrogen

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (CE)
This compound 537.5255.2 (Quantifier)[6]Optimized (e.g., -29 V)[7]
537.5281.2 (Qualifier)[6][8]Optimized (e.g., -28 V)[7]
537.5299.2 (Qualifier)[6]Optimized
IS (¹³C₄-9-PAHSA) 541.5255.2Optimized

Note: The fragment m/z 255 corresponds to palmitic acid, and m/z 299 corresponds to hydroxystearic acid. Collision energies should be empirically optimized to maximize the signal-to-noise ratio.[6]

Results and Method Validation

The method should be validated according to relevant regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Table 4: Representative Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL[9]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%

Workflow Diagram

HPLCMSMS_Workflow serum Serum Sample (200 µL) spike Add IS & Solvents (PBS, MeOH, Chloroform) serum->spike vortex Vortex & Centrifuge spike->vortex extract Collect Organic Layer vortex->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Figure 1: Workflow for the extraction and analysis of this compound from serum.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of this compound in human serum using HPLC-MS/MS. The described method, involving a straightforward liquid-liquid extraction and a sensitive MRM-based detection, is suitable for high-throughput analysis in clinical research and drug development settings. The high specificity of tandem mass spectrometry ensures accurate measurement of this compound, even in the complex matrix of human serum.

References

Protocol for Assessing the Effects of 9-PAHSA on Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

9-Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is an endogenous bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] Emerging research has highlighted the immunomodulatory functions of this compound, particularly its anti-inflammatory effects. In macrophages, key cells of the innate immune system, this compound has been shown to attenuate inflammatory responses, making it a molecule of significant interest for therapeutic development in inflammatory diseases.[1][2] This document provides a detailed protocol for assessing the effects of this compound on macrophage cell lines, focusing on its impact on cell viability, cytokine production, phagocytic capacity, and underlying signaling pathways.

Overview of this compound's Effects on Macrophages

This compound has been reported to exert its anti-inflammatory effects primarily through the activation of G-protein-coupled receptor 120 (GPR120).[1][4] This interaction can lead to the inhibition of the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4] Consequently, this compound treatment can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while potentially modulating the expression of anti-inflammatory cytokines like interleukin-10 (IL-10).[2][5][6][7] Beyond cytokine modulation, this compound may also influence other critical macrophage functions, including phagocytosis and autophagy.[8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to assess the biological activity of this compound on macrophage cell lines (e.g., RAW 264.7, J774A.1, or THP-1).

Macrophage Cell Culture and this compound Treatment

Objective: To prepare macrophage cell lines for subsequent assays and treatment with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture macrophage cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate multi-well plates (e.g., 96-well, 24-well, or 6-well) at a predetermined density and allow them to adhere overnight.

  • Prepare working solutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for a specified duration (e.g., 2-4 hours) before inflammatory stimulation.

  • For inflammatory stimulation, add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 6, 12, or 24 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on macrophage cell lines.

Materials:

  • 96-well plate with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Profiling (ELISA)

Objective: To quantify the production of pro- and anti-inflammatory cytokines in the culture supernatant.

Materials:

  • Culture supernatants from treated cells

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Collect the culture supernatant from each well after the treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine.

  • Briefly, this involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on a standard curve.

Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • 24-well plate with treated cells

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent beads)

  • Trypan Blue solution

  • Flow cytometer or fluorescence microscope

Protocol:

  • After treatment with this compound, add fluorescently labeled particles to the cells at a specific particle-to-cell ratio.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-ingested particles.

  • To quench the fluorescence of extracellular particles, add Trypan Blue solution.

  • Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key signaling proteins in the NF-κB pathway.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Macrophage Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
25
50

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Unstimulated)
LPS (100 ng/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)

Table 3: Effect of this compound on Macrophage Phagocytosis

TreatmentPhagocytic Index (%)
Control
This compound (1 µM)
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Assays Culture Macrophage Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT) Stimulate->Viability Cytokine Cytokine Profiling (ELISA) Stimulate->Cytokine Phagocytosis Phagocytosis Assay Stimulate->Phagocytosis Western Western Blotting Stimulate->Western

Caption: Experimental workflow for assessing this compound effects.

This compound Signaling Pathway in Macrophages

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PAHSA This compound GPR120 GPR120 PAHSA->GPR120 IKK IKK TLR4->IKK Activates GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB, leading to degradation IkB->NFkB_IkB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: this compound inhibits LPS-induced NF-κB signaling.

References

Application Notes and Protocols for Utilizing 9-PAHSA in a Diet-Induced Obesity Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obesity and its associated metabolic disorders, such as type 2 diabetes, represent a significant global health challenge. A promising therapeutic avenue involves the modulation of endogenous lipid signaling molecules. One such molecule, 9-hydroxy-stearic acid (9-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has garnered considerable interest for its anti-diabetic and anti-inflammatory properties. In diet-induced obesity (DIO) mouse models, this compound has been shown to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and promote the browning of white adipose tissue (WAT). These effects are mediated, in part, through the activation of G-protein-coupled receptor 120 (GPR120) and the inhibition of pro-inflammatory pathways like the NF-κB signaling cascade.[1][2][3]

These application notes provide a detailed overview and experimental protocols for investigating the therapeutic potential of this compound in a DIO C57BL/6J mouse model. The protocols outlined below cover the induction of obesity, administration of this compound, and subsequent analysis of key metabolic and molecular parameters.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published studies investigating the effects of this compound in DIO mouse models.

Table 1: Metabolic Parameters in DIO Mice Treated with this compound

ParameterVehicle Control (High-Fat Diet)This compound Treatment (High-Fat Diet)Expected ChangeReference
Body Weight (g)~45-50No significant changeNeutral[1][4]
Fasting Blood Glucose (mg/dL)~150-200~120-150Decrease[4][5]
Glucose Tolerance (AUC during GTT)HighSignificantly ReducedImprovement[5]
Insulin Sensitivity (AUC during ITT)High (Insulin Resistant)Significantly ReducedImprovement[1]

Table 2: Gene Expression of Browning Markers in White Adipose Tissue (WAT)

Gene MarkerVehicle Control (High-Fat Diet)This compound Treatment (High-Fat Diet)Expected Fold ChangeReference
Ucp1LowIncreased2-4 fold[2][3]
Pgc1αLowIncreased1.5-3 fold[3]
Prdm16LowIncreased1.5-2.5 fold[3]

Table 3: Protein Expression in Adipose Tissue

Protein MarkerVehicle Control (High-Fat Diet)This compound Treatment (High-Fat Diet)Expected ChangeReference
p-p65 NF-κBHighDecreasedReduction[2]
UCP1LowIncreasedIncrease[3]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice through a high-fat diet.

Materials:

  • Male C57BL/6J mice, 4-6 weeks old.[6]

  • Standard chow diet (e.g., 10% kcal from fat).

  • High-fat diet (HFD) (e.g., 60% kcal from fat).[6]

  • Animal caging with enrichment.

  • Weighing scale.

Procedure:

  • Acclimate mice to the animal facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: Control (chow diet) and DIO (high-fat diet).

  • House mice individually or in small groups and provide ad libitum access to their respective diets and water.

  • Monitor body weight weekly for 12-16 weeks. Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 20-25% more) than the control group.[6][7][8]

  • Once the desired obese phenotype is achieved, the mice are ready for this compound treatment.

Preparation and Administration of this compound

This protocol details the preparation of a this compound solution and its administration via oral gavage.

Materials:

  • This compound.

  • Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% water).[1]

  • Oral gavage needles (20-22 gauge, with a rounded tip).

  • 1 mL syringes.

  • Vortex mixer.

  • Weighing scale.

Procedure:

  • Prepare the this compound dosing solution. For a dose of 15 mg/kg, dissolve the appropriate amount of this compound in the vehicle solution. Ensure complete dissolution by vortexing.

  • Weigh each mouse to calculate the individual dosing volume (typically 10 mL/kg body weight).

  • Administer the this compound solution or vehicle control to the respective groups once daily via oral gavage.[1]

  • To perform the gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly dispense the solution.[9][10][11]

  • Continue daily administration for the duration of the study (e.g., 2-4 weeks).

Glucose Tolerance Test (GTT)

This protocol is used to assess the ability of mice to clear a glucose load from the blood.

Materials:

  • Glucometer and test strips.

  • Sterile 20% glucose solution in saline.

  • Heating lamp.

  • Restraining device.

  • 1 mL syringes with 25-27G needles.

Procedure:

  • Fast the mice for 6 hours with free access to water.[12]

  • At the end of the fasting period, obtain a baseline blood glucose reading (t=0) from a small tail snip.

  • Administer a 2 g/kg body weight bolus of the 20% glucose solution via intraperitoneal (IP) injection.[13][14]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[13][15][16]

  • Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for each group.

Insulin Tolerance Test (ITT)

This protocol measures the systemic response to insulin.

Materials:

  • Glucometer and test strips.

  • Humulin R (or other regular insulin).

  • Sterile saline.

  • Heating lamp.

  • Restraining device.

  • 1 mL syringes with 25-27G needles.

Procedure:

  • Fast the mice for 4-6 hours with free access to water.

  • Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Administer insulin (0.75-1.0 U/kg body weight) via IP injection.[17] The dose may need to be optimized based on the severity of insulin resistance.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[17]

  • Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for each group.

Quantitative Real-Time PCR (qPCR) for Browning Markers

This protocol describes the analysis of gene expression in adipose tissue.

Materials:

  • TRIzol reagent or other RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • qPCR instrument.

  • Primers for Ucp1, Pgc1α, Prdm16, and a housekeeping gene (e.g., Tbp).

Procedure:

  • At the end of the treatment period, euthanize the mice and collect epididymal white adipose tissue (eWAT).

  • Homogenize the tissue and extract total RNA using TRIzol according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[18]

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[18]

Western Blot for NF-κB Pathway Activation

This protocol is for assessing the protein levels of key components of the NF-κB pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize eWAT in RIPA buffer and extract total protein.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control.[18][19][20][21]

Histological Analysis of Adipose Tissue

This protocol is for the visualization of adipocyte morphology and browning.

Materials:

  • 4% paraformaldehyde (PFA) in PBS.

  • Ethanol (B145695) series (70%, 95%, 100%).

  • Xylene.

  • Paraffin (B1166041) wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) staining solutions.

  • Microscope.

Procedure:

  • Fix eWAT in 4% PFA overnight at 4°C.

  • Dehydrate the tissue through a graded ethanol series and clear with xylene.

  • Embed the tissue in paraffin wax.

  • Cut 5-10 µm sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E to visualize adipocyte size and morphology. Smaller, multilocular adipocytes are indicative of browning.[22][23][24]

  • Dehydrate, clear, and mount the slides with a coverslip.

  • Image the slides using a microscope.

Mandatory Visualizations

GPR120_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates IKK IKK GPR120->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NF-kB NF-κB (p65/p50) IkB->NF-kB Sequestered by p-IkB p-IκB NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n Translocates to Nucleus p-IkB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds to DNA Inflammation Inflammation DNA->Inflammation Promotes Transcription of Pro-inflammatory Genes

Caption: this compound signaling pathway in adipocytes.

Experimental_Workflow cluster_Phase1 Phase 1: Model Development cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Analysis Acclimation Acclimation of C57BL/6J Mice (1 week) Diet High-Fat Diet Feeding (12-16 weeks) Acclimation->Diet Obesity Induction of Obesity Diet->Obesity Grouping Randomization into Groups (Vehicle vs. This compound) Obesity->Grouping Treatment Daily Oral Gavage (2-4 weeks) Grouping->Treatment Metabolic Metabolic Phenotyping (GTT, ITT) Treatment->Metabolic Tissue Tissue Collection (eWAT) Treatment->Tissue Molecular Molecular Analysis (qPCR, Western Blot) Tissue->Molecular Histology Histological Analysis (H&E Staining) Tissue->Histology

Caption: Experimental workflow for studying this compound in DIO mice.

References

Application Notes and Protocols for Long-Term 9-PAHSA Treatment in Diabetic Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings related to the long-term administration of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA) in diabetic mouse models. The protocols and data presented are synthesized from multiple preclinical studies and are intended to guide the design and execution of similar research.

Introduction

This compound is an endogenous lipid molecule that has garnered significant interest for its potential therapeutic effects in metabolic diseases, including type 2 diabetes. Studies in various diabetic mouse models have demonstrated that long-term treatment with this compound can improve glucose homeostasis, enhance insulin (B600854) sensitivity, and exert anti-inflammatory effects.[1][2] This document outlines the key experimental protocols, summarizes the quantitative outcomes, and illustrates the proposed signaling pathways involved in the action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the long-term effects of this compound treatment in diabetic mice.

Table 1: Effects of S-9-PAHSA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice

ParameterControl (HFD)S-9-PAHSA (30 mg/kg/day)Treatment DurationMouse ModelKey FindingsReference
Fasting Blood Glucose (FBG) Significantly higher than normal diet groupSignificantly improved after 4 weeks5 months (treatment for the last month)C57BL/6S9P improved fasting glucose values.[3]
Glucose Tolerance (IPGTT) ImpairedSignificantly improved5 months (treatment for the last month)C57BL/6S9P intervention improved glucose tolerance.[3]
Insulin Sensitivity (ITT) ImpairedSignificantly improved5 months (treatment for the last month)C57BL/6S9P intervention improved insulin sensitivity.[3]
Body Weight Higher than normal diet groupNo significant effect5 months (treatment for the last month)C57BL/6S9P treatment had no effect on body weight.[3]

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl (db/db + vehicle)This compound (50 mg/kg/day)Treatment DurationMouse ModelKey FindingsReference
Glycemia ElevatedRemarkably reduced after 2 weeks4 weeksdb/dbGlucose-lowering effect observed at 2 weeks, but this action disappeared after 4 weeks.[1][2]
Glucose Tolerance (OGTT) ImpairedSlightly improved (acutely)Acute dosedb/dbAcutely improved glucose tolerance.[1]
Plasma Insulin No dataNo significant difference compared to vehicle4 weeksdb/dbNo change in plasma insulin levels.[1]

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Diabetes Model

This protocol is designed to induce a diabetic phenotype in mice through a high-fat diet, followed by treatment with S-9-PAHSA.[3]

1. Animal Model and Housing:

  • Species: C57BL/6 mice (male, 10-12 weeks old).
  • Housing: Standard conditions (22°C, 12-hour light-dark cycle) with ad libitum access to food and water.

2. Induction of Diabetes:

  • Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months.
  • Control Group: Fed a normal diet (ND).

3. S-9-PAHSA Administration:

  • Treatment Group (HFD + S9P): After 4 months of HFD, administer S-9-PAHSA solution daily at a dose of 30 mg/kg/day.[3] The administration is typically done via oral gavage.
  • Vehicle Control (HFD): Administer the vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O) to the control group.[2]
  • Duration: 1 month of treatment.

4. Metabolic Assessments:

  • Fasting Blood Glucose (FBG): Monitored weekly from tail vein samples after a period of fasting (e.g., 14 hours).[3]
  • Intraperitoneal Glucose Tolerance Test (IPGTT):
  • Fast mice for 14 hours.
  • Inject a 40% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
  • Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.[3]
  • Insulin Tolerance Test (ITT):
  • Fast mice overnight.
  • Inject insulin intraperitoneally at a dose of 0.75 IU/kg body weight.
  • Measure plasma glucose levels at 0, 30, 60, and 120 minutes post-injection.[3]

Protocol 2: Genetically Diabetic (db/db) Mouse Model

This protocol utilizes the leptin receptor-deficient db/db mouse, a common model for type 2 diabetes, to assess the effects of this compound.[2]

1. Animal Model and Housing:

  • Species: db/db mice (e.g., 32-week-old).
  • Control Group: Age-matched control mice (ctrl + veh).
  • Housing: Standard conditions.

2. This compound Administration:

  • Treatment Group (db/db + this compound): Administer this compound by oral gavage once daily at a dose of 50 mg/kg.[2]
  • Vehicle Control (db/db + veh): Administer the same volume of vehicle (50% PEG400, 0.5% Tween-80, 49.5% H₂O).[2]
  • Duration: 4 weeks.

3. Metabolic and Cardiovascular Assessments:

  • Glycemia: Measured at baseline, 2 weeks, and 4 weeks.
  • Oral Glucose Tolerance Test (OGTT):
  • Administer this compound 30 minutes prior to the glucose challenge.
  • Measure serum glucose immediately after administration and at 30, 60, 90, 120, and 360 minutes thereafter.[1]
  • Cardiovascular Assessments: Can include ultrasound to assess carotid arterial plaque and cardiac structure.[2]

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound in diabetic models are attributed to its interaction with several key signaling pathways.

GPR120 Activation and Anti-inflammatory Effects

This compound is an agonist for G protein-coupled receptor 120 (GPR120), which is expressed in adipose tissue and macrophages.[4][5] Activation of GPR120 by this compound is believed to mediate its anti-inflammatory and insulin-sensitizing effects.[4] One proposed mechanism involves the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway, leading to reduced inflammatory cytokine secretion.[5]

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 activates NFkB NFkB GPR120->NFkB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes

GPR120-mediated anti-inflammatory pathway of this compound.
PI3K/AKT/mTOR Pathway

Studies suggest that S-9-PAHSA may exert its protective effects through the modulation of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in insulin resistance. S-9-PAHSA intervention might partially activate this pathway, contributing to improved neuronal health and function in the context of diabetes-associated cognitive impairment.[3][6]

PI3K_AKT_mTOR_Pathway S-9-PAHSA S-9-PAHSA Receptor Receptor S-9-PAHSA->Receptor activates PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth Neuronal Protection Neuronal Protection mTOR->Neuronal Protection

S-9-PAHSA modulation of the PI3K/AKT/mTOR pathway.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the long-term effects of this compound in a diet-induced diabetic mouse model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Selection Select C57BL/6 Mice Diet_Induction High-Fat Diet (4 months) Animal_Selection->Diet_Induction Grouping Randomize into Groups (HFD vs HFD+this compound) Diet_Induction->Grouping Treatment Daily this compound/Vehicle Administration (1 month) Grouping->Treatment Metabolic_Tests FBG, IPGTT, ITT Treatment->Metabolic_Tests Tissue_Collection Collect Tissues for Further Analysis Metabolic_Tests->Tissue_Collection

Workflow for HFD-induced diabetic mouse study with this compound.

Discussion and Considerations

While the data are promising, it is important to note that some studies have reported conflicting findings regarding the metabolic benefits of PAHSAs.[7][8] These discrepancies may arise from differences in the specific PAHSA isomers used (e.g., S-9-PAHSA vs. R-9-PAHSA), the animal models, diet composition, and the route and duration of administration.[8] Therefore, careful consideration of these experimental variables is crucial for the reproducibility and interpretation of results. The S-enantiomer of this compound (S-9-PAHSA) has shown greater potential for improving insulin sensitivity and glucose metabolism.[3]

Future research should continue to explore the long-term efficacy and safety of this compound, elucidate the precise molecular mechanisms, and investigate its potential for translation into human therapies for type 2 diabetes and its complications.

References

Application Notes and Protocols for the Analytical Separation of 9-PAHSA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) isomers. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the accurate quantification and characterization of these bioactive lipids.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Among them, this compound has garnered considerable interest for its therapeutic potential.[2][3] The biological activity of PAHSAs can be highly dependent on their specific chemical structure, including both the position of the ester linkage (regioisomers) and the stereochemistry at the hydroxylated carbon (enantiomers).[4][5] Therefore, the ability to analytically separate and quantify these isomers is crucial for understanding their physiological roles and for the development of targeted therapeutics.

This document outlines established methods for the separation of this compound regioisomers and enantiomers using liquid chromatography-mass spectrometry (LC-MS) and highlights the emerging use of supercritical fluid chromatography (SFC) for chiral separations.

Signaling Pathways of this compound

The biological effects of this compound are mediated through various signaling pathways. Understanding these pathways is essential for correlating specific isomers with their functional outcomes.

9-PAHSA_Signaling_Pathways This compound This compound GPR120 GPR120 This compound->GPR120 Activates LPS_NF_kappa_B LPS / NF-kappa B Pathway This compound->LPS_NF_kappa_B Inhibits PI3K_AKT_mTOR p-AKT/mTOR/PI3KIII-BECN-1 This compound->PI3K_AKT_mTOR Regulates Anti-inflammatory_Effects Anti-inflammatory_Effects GPR120->Anti-inflammatory_Effects Metabolic_Regulation Metabolic_Regulation GPR120->Metabolic_Regulation Autophagy_Modulation Autophagy_Modulation LPS_NF_kappa_B->Anti-inflammatory_Effects PI3K_AKT_mTOR->Autophagy_Modulation Promotes

Caption: this compound signaling pathways.

Analytical Techniques and Protocols

Chiral Separation of R- and S-9-PAHSA by LC-MS

The separation of this compound enantiomers is critical as their biological activities can differ.[5] A well-established method utilizes a chiral stationary phase for their resolution.[4][6]

Experimental Workflow:

Chiral_LC-MS_Workflow Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction SPE_Enrichment SPE Enrichment Lipid_Extraction->SPE_Enrichment Chiral_LC Chiral LC Separation SPE_Enrichment->Chiral_LC MS_Detection MS Detection (Negative Ion Mode) Chiral_LC->MS_Detection

Caption: Workflow for chiral LC-MS analysis of this compound.

Quantitative Data Summary:

ParameterValueReference
ColumnLux 3 µm Cellulose-3[4]
Mobile PhaseIsocratic MeOH/H₂O/formic acid (96:4:0.1)[4][6]
Retention Time (S-9-PAHSA)17.4 min[4]
Retention Time (R-9-PAHSA)20.2 min[4]
Peak Separation2.8 min[4]

Detailed Experimental Protocol:

A. Sample Preparation: Lipid Extraction and Solid-Phase Extraction (SPE)

  • Lipid Extraction:

    • For tissue samples (e.g., adipose tissue), homogenize in a suitable solvent mixture such as chloroform:methanol.

    • For serum samples, perform a liquid-liquid extraction.[7]

    • Maintain a chloroform:methanol:aqueous buffer ratio of approximately 2:1:1 (v/v/v) for efficient lipid extraction.[7]

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Use a silica-based SPE cartridge.[7]

    • Condition the cartridge with hexane.

    • Load the lipid extract onto the cartridge.

    • Wash with 95:5 hexane:ethyl acetate (B1210297) to remove neutral lipids.[7]

    • Elute the FAHFA fraction with ethyl acetate.[7]

    • Dry the eluted fraction under a stream of nitrogen and reconstitute in the LC mobile phase.

B. LC-MS Analysis

  • Liquid Chromatography:

    • Column: Lux 3 µm Cellulose-3, dimensions appropriate for your system (e.g., 150 x 4.6 mm).

    • Mobile Phase: Isocratic elution with 96% methanol, 4% water, and 0.1% formic acid.[4]

    • Flow Rate: Optimize for your column dimensions (e.g., 0.5-1.0 mL/min).

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.[8]

    • MRM Transitions for this compound:

      • m/z 537 → 255 (palmitic acid fragment)[7]

      • m/z 537 → 281 (C18:1 fatty acid fragment)[7]

      • m/z 537 → 299 (hydroxystearic acid fragment)[7]

    • Internal Standard: Use a stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, for accurate quantification.[7]

Regioisomer Separation of PAHSAs by LC-MS

The separation of this compound from its regioisomers, such as 5-PAHSA, is essential as they can exhibit different biological activities.[2] This is typically achieved using a reversed-phase C18 column.[7][8]

Quantitative Data Summary:

ParameterValueReference
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm[8]
Mobile PhaseGradient elution with water and isopropanol (B130326) (specific gradient profile to be optimized)[7]
Analysis Time~30 minutes[8]

Detailed Experimental Protocol:

A. Sample Preparation:

  • Follow the same lipid extraction and SPE enrichment protocol as described for the chiral separation.

B. LC-MS Analysis

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[8]

    • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Mobile Phase B: Isopropanol or acetonitrile (B52724).

    • Gradient: Develop a gradient to resolve the PAHSA isomers. A typical starting point would be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: Optimize for the UPLC column (e.g., 0.2-0.4 mL/min).

    • Column Temperature: Maintain at a constant, elevated temperature (e.g., 40-50°C) to improve peak shape.

  • Mass Spectrometry:

    • Follow the same MS detection parameters (Negative ESI, MRM) as described for the chiral separation.

Chiral Separation of this compound Isomers by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[9][10]

Experimental Workflow:

SFC-MS_Workflow Sample Sample LC_Prefractionation Optional: LC Prefractionation of Regioisomers Sample->LC_Prefractionation Chiral_SFC Chiral SFC Separation Sample->Chiral_SFC LC_Prefractionation->Chiral_SFC MS_Detection MS Detection Chiral_SFC->MS_Detection

Caption: Workflow for chiral SFC-MS analysis of this compound.

Quantitative Data Summary:

ParameterValueReference
ColumnLux i-Amylose-3 (tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose)[11]
Mobile PhaseSupercritical CO₂ with an acetonitrile-methanol modifier[11]
Analysis Time~5 minutes for enantioseparation[11]

Detailed Experimental Protocol:

A. Sample Preparation and Optional Prefractionation:

  • Sample Preparation: Follow the lipid extraction and SPE protocol as previously described.

  • Offline LC Prefractionation (Optional): For complex biological samples, it is recommended to first separate the regioisomers using the reversed-phase LC method described above. Collect the fraction corresponding to this compound for subsequent chiral SFC analysis.[11]

B. SFC-MS Analysis

  • Supercritical Fluid Chromatography:

    • Column: Lux i-Amylose-3.[11]

    • Mobile Phase: Supercritical CO₂ with a modifier (e.g., a mixture of acetonitrile and methanol). The exact composition of the modifier and the gradient should be optimized for the best separation.[11]

    • Flow Rate: Typically 1-3 mL/min.

    • Back Pressure: Maintain a constant back pressure (e.g., 100-150 bar).

    • Column Temperature: Control the column temperature (e.g., 35-40°C).

  • Mass Spectrometry:

    • Ionization Mode: Use an appropriate interface for SFC-MS, such as an atmospheric pressure chemical ionization (APCI) or a modified ESI source.

    • Detection: Employ the same MRM transitions as in the LC-MS methods for quantification.

Conclusion

The analytical separation of this compound isomers is a critical step in understanding their biological significance and therapeutic potential. The protocols detailed in this document provide a comprehensive guide for researchers to establish robust and reliable methods for the separation and quantification of both regioisomers and enantiomers of this compound. The choice between LC-MS and SFC-MS will depend on the specific analytical needs, sample complexity, and available instrumentation. For chiral analysis, SFC offers a promising high-throughput alternative to traditional HPLC methods.

References

Application Notes and Protocols for Studying 9-PAHSA-Mediated Browning of White Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The browning of white adipose tissue (WAT), the process by which energy-storing white adipocytes transform into energy-expending beige adipocytes, presents a promising therapeutic avenue for combating obesity and related metabolic disorders. A key activator in this process is 9-hydroxy-palmitoyl-stearic acid (9-PAHSA), an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] this compound has been shown to induce the expression of Uncoupling Protein 1 (UCP1), the hallmark protein of brown and beige adipocytes responsible for thermogenesis.[3][4] These application notes provide detailed protocols and quantitative data for researchers investigating the effects of this compound on the browning of white adipose tissue.

Mechanism of Action

This compound mediates its effects on white adipose tissue browning primarily through a dual mechanism involving the activation of G-protein-coupled receptor 120 (GPR120) and the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] Activation of GPR120 by this compound initiates downstream signaling cascades that promote the expression of key thermogenic genes.[4][6] Concurrently, this compound attenuates inflammation, a known inhibitor of browning, by preventing the activation of NF-κB.[3][5]

Quantitative Data

The following tables summarize the quantitative effects of this compound on the expression of key browning markers in both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on Browning Markers in 3T3-L1 Adipocytes

Gene MarkerThis compound Concentration (µM)Fold Increase in mRNA Expression (relative to control)Reference
Ucp110Significant Increase[4]
Ucp125Significant Increase[4]
Ucp150Significant Increase[4]
Pgc-1α10Significant Increase[4]
Pgc-1α25Significant Increase[4]
Pgc-1α50Significant Increase[4]
Prdm1610Significant Increase[4]
Prdm1625Significant Increase[4]
Prdm1650Significant Increase[4]
Cidea10Significant Increase[4]
Cidea25Significant Increase[4]
Cidea50Significant Increase[4]

Table 2: In Vivo Effects of this compound on Browning Markers in White Adipose Tissue of Mice

Mouse ModelThis compound DosageTreatment DurationAdipose DepotProtein Expression Change (relative to control)Reference
Wild-type (WT)50 mg/kg/day (gavage)4 weeksInguinal WATIncreased UCP1[3][5]
ob/ob50 mg/kg/day (gavage)4 weeksInguinal WATIncreased UCP1[3][5]
Diet-induced obese45 mg/kg/day (gavage)Not specifiedNot specifiedAnti-inflammatory effects[7]

Signaling Pathway and Experimental Workflows

GPR120_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 IKK IKK GPR120->IKK Inhibits Browning_Genes UCP1, PGC-1α, etc. GPR120->Browning_Genes Promotes LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_p65 IκBα-p65/p50 IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Releases NFkB_DNA NF-κB binds DNA p65_p50->NFkB_DNA Browning_Effect WAT Browning Browning_Genes->Browning_Effect Inflammatory_Genes Inflammatory Cytokines NFkB_DNA->Inflammatory_Genes Transcription Inflammatory_Genes->Browning_Effect Inhibits PAHSA This compound PAHSA->GPR120 Activates

Caption: this compound Signaling Pathway in Adipocyte Browning.

in_vitro_workflow start Start culture Culture 3T3-L1 Preadipocytes start->culture differentiate Induce Adipocyte Differentiation (IBMX, Dexamethasone, Insulin) culture->differentiate treat Treat with this compound (e.g., 10, 25, 50 µM) differentiate->treat harvest Harvest Cells treat->harvest analysis Analyze Browning Markers harvest->analysis qpcr qPCR (Ucp1, Pgc-1α, etc.) analysis->qpcr western Western Blot (UCP1, PGC-1α) analysis->western end End qpcr->end western->end

Caption: In Vitro Experimental Workflow.

in_vivo_workflow start Start select_model Select Mouse Model (e.g., WT, ob/ob) start->select_model acclimatize Acclimatize Animals select_model->acclimatize treat Administer this compound (e.g., 50 mg/kg, oral gavage) acclimatize->treat monitor Monitor Body Weight and Health treat->monitor collect_tissue Collect White Adipose Tissue monitor->collect_tissue analysis Analyze Browning Markers collect_tissue->analysis western Western Blot (UCP1) analysis->western ihc Immunohistochemistry (UCP1) analysis->ihc end End western->end ihc->end

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Browning of 3T3-L1 Adipocytes with this compound

This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound to induce browning.[4][8][9]

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

  • Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence.

  • Growth to Confluence: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2 until they are 100% confluent (Day 0).

  • Initiation of Differentiation: Two days post-confluence (Day 2), replace the Growth Medium with Differentiation Medium (MDI).

  • Insulin Stimulation: After 48 hours (Day 4), replace the Differentiation Medium with Insulin Medium.

  • Maturation: After another 48 hours (Day 6), replace the Insulin Medium with Growth Medium. Continue to culture for an additional 2 days, replacing the medium every 2 days.

  • This compound Treatment: On Day 8, replace the medium with fresh Growth Medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for 24-48 hours before harvesting for downstream analysis (qPCR or Western blotting).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Browning Markers

This protocol describes the quantification of browning-related gene expression.[4][10]

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., Ucp1, Pgc-1α, Prdm16, Cidea) and a housekeeping gene (e.g., β-actin, Gapdh)

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers. A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Western Blotting for UCP1 Protein

This protocol outlines the detection and quantification of UCP1 protein levels.[2][4][11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-UCP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate 30-60 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or HSP90). For adipose tissue, an acetone (B3395972) precipitation step may be necessary to remove lipids that can interfere with the Western blot.[2][11]

Protocol 4: In Vivo Study of this compound-Induced Browning in Mice

This protocol provides a framework for conducting an in vivo study to assess the effect of this compound on WAT browning in mice.[3][7][12]

Materials:

  • Mouse models (e.g., C57BL/6J, ob/ob, or diet-induced obese mice)

  • This compound

  • Vehicle for oral gavage (e.g., 50% PEG400: 0.5% Tween-80: 49.5% water)

  • Oral gavage needles

  • Surgical tools for tissue collection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.

  • This compound Administration: Administer this compound (e.g., 45-50 mg/kg body weight) or vehicle daily via oral gavage for the desired study duration (e.g., 4 weeks).

  • Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect white adipose tissue depots (e.g., inguinal and epididymal WAT).

  • Sample Processing: Process the collected tissues for downstream analysis, such as Western blotting or immunohistochemistry, as described in the respective protocols.

Conclusion

This compound is a potent endogenous lipid that promotes the browning of white adipose tissue, offering a promising therapeutic strategy for metabolic diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the mechanisms and effects of this compound in both in vitro and in vivo models. Adherence to these detailed methodologies will facilitate reproducible and robust findings in this exciting area of research.

References

Application Notes and Protocols for Investigating 9-PAHSA Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-palmitoyl-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a bioactive lipid with significant therapeutic potential.[1] Found at reduced levels in the serum and adipose tissue of insulin-resistant humans, this compound has demonstrated potent anti-diabetic and anti-inflammatory properties in preclinical studies.[2][3] This has generated considerable interest in its mechanism of action and its potential as a therapeutic agent for metabolic and inflammatory diseases.

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of this compound function. Detailed protocols for key experiments, quantitative data summaries, and visual representations of signaling pathways are included to facilitate research and development efforts in this promising area.

Key Functions of this compound Investigated in Cell Culture

  • Anti-inflammatory Effects: this compound has been shown to attenuate inflammatory responses in various cell types, particularly macrophages.[2][3] It can suppress the production of pro-inflammatory cytokines induced by stimuli like lipopolysaccharide (LPS).[3][4]

  • Metabolic Regulation: A primary focus of this compound research is its role in glucose homeostasis. It has been reported to enhance insulin-stimulated glucose uptake in adipocytes, a key mechanism for improving insulin (B600854) sensitivity.[1][4]

  • Receptor Activation: this compound is known to interact with G-protein coupled receptors (GPCRs), notably GPR120 (also known as FFAR4) and GPR40 (FFAR1), to mediate its biological effects.[1][4]

Recommended Cell Culture Models

Cell LineCell TypeKey ApplicationRationale
3T3-L1 Mouse pre-adipocyteStudying insulin-stimulated glucose uptake and adipocyte browning.A well-established and reliable model for in vitro studies of adipogenesis and glucose metabolism. Differentiated 3T3-L1 adipocytes are highly responsive to insulin.[5]
RAW 264.7 Mouse macrophageInvestigating anti-inflammatory effects and cytokine secretion.A widely used macrophage cell line that produces a robust inflammatory response to LPS, making it ideal for studying the anti-inflammatory properties of compounds like this compound.[6][7]
HepG2 Human hepatocyteExamining effects on hepatic steatosis and mitochondrial function.A human liver cell line suitable for creating in vitro models of fatty liver disease to study the protective effects of this compound.[8]
MIN6 Mouse pancreatic beta cellAssessing effects on insulin secretion.A commonly used cell line for studying pancreatic beta-cell function and insulin secretion in response to various stimuli.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: Anti-inflammatory Effects of this compound

Cell TypeStimulusThis compound ConcentrationMeasured EffectReference
Bone Marrow-Derived MacrophagesLPSNot SpecifiedAttenuated TNF-α and IL-6 secretion[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (10 ng/mL)10 µM2-fold reduction in CXCL10 secretion[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (10 ng/mL)100 µM3.7-fold reduction in CXCL10 secretion[1]
RAW 264.7 MacrophagesLPS (100 ng/mL)2 µM, 10 µMSuppression of IL-1β and IL-6 gene expression[10]

Table 2: Receptor Interaction of this compound

ReceptorAssay TypeThis compound ConcentrationMeasured Value (IC50)Reference
GPR120AgonismNot Specified19 µM[1]
CCR6AntagonismNot Specified1.7 µM[1]
CCR7AntagonismNot Specified3.2 µM[1]
CXCR4AntagonismNot Specified3.9 µM[1]
CXCR5AntagonismNot Specified19 µM[1]

Experimental Protocols

Protocol 1: Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Calf Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin (bovine)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

Procedure:

  • 3T3-L1 Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

    • Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.[11]

    • On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.[11]

    • On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.[11]

    • Adipocytes are typically fully differentiated and ready for experiments between Day 8 and Day 12.

  • This compound Treatment:

    • Two to four hours before the assay, serum-starve the differentiated 3T3-L1 adipocytes in DMEM.

    • Pre-incubate the cells with the desired concentrations of this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) in serum-free DMEM for 1-2 hours.[12]

  • Glucose Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Stimulate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. Include a basal (no insulin) control group.

    • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose or 2-NBDG. Incubate for 5-10 minutes at 37°C.

    • To terminate uptake, add ice-cold KRH buffer containing 200 µM phloretin.

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% SDS.

    • For the radioactive assay, add the lysate to scintillation fluid and measure counts per minute.

    • For the fluorescent assay, measure the fluorescence of the lysate using a plate reader.

  • Data Analysis:

    • Normalize glucose uptake to the protein concentration of each well.

    • Compare the insulin-stimulated glucose uptake in this compound-treated cells to the vehicle-treated control.

Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to suppress LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophages

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

  • Reagents for RNA extraction and qRT-PCR (optional)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 24-well or 96-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 2 x 10⁵ cells/well in a 24-well plate).

    • Incubate overnight at 37°C and 5% CO₂.

  • This compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control for 1-2 hours before LPS stimulation.[13]

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) in the continued presence of this compound or vehicle.[10]

    • Incubate for a specified period depending on the endpoint:

      • Cytokine mRNA expression (qRT-PCR): 4-6 hours

      • Cytokine protein secretion (ELISA): 18-24 hours[14]

      • Nitric Oxide (NO) production (Griess Assay): 24 hours[14]

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Griess Assay: Mix the cell culture supernatant with Griess Reagent and measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.

    • qRT-PCR (optional): Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of pro-inflammatory genes.

  • Data Analysis:

    • Compare the levels of cytokines or NO in the supernatant of cells treated with this compound and LPS to those treated with LPS alone.

    • For qRT-PCR, normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the LPS-only treated group.

Signaling Pathways and Experimental Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits TAK1 TAK1 Beta_Arrestin2->TAK1 Inhibits IKK_complex IKK complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkappaB_IkappaB NF-κB IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_genes Upregulates

Caption: this compound anti-inflammatory signaling via GPR120.

Glucose_Uptake_Workflow Start Start Differentiate Differentiate 3T3-L1 Preadipocytes Start->Differentiate Serum_Starve Serum Starve Differentiated Adipocytes Differentiate->Serum_Starve Pre_incubate Pre-incubate with This compound or Vehicle Serum_Starve->Pre_incubate Insulin_Stim Stimulate with Insulin (or Basal Control) Pre_incubate->Insulin_Stim Add_Tracer Add Labeled Glucose Analog Insulin_Stim->Add_Tracer Terminate Terminate Uptake & Wash Cells Add_Tracer->Terminate Lyse Lyse Cells Terminate->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: Experimental workflow for glucose uptake assay.

Conclusion

The cell culture models and protocols outlined in these application notes provide a robust framework for investigating the multifaceted functions of this compound. By employing these standardized methods, researchers can generate reproducible and comparable data, thereby accelerating the understanding of this compound's therapeutic potential for metabolic and inflammatory disorders. Further exploration into the downstream signaling pathways and the identification of additional molecular targets will continue to be a vital area of research.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-PAHSA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a lipophilic molecule and dissolves well in several organic solvents. The choice of solvent will depend on the specific experimental application. For creating stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1][2] It is also available commercially as a solution in methyl acetate.[1][2] For aqueous-based assays, a stock solution in an organic solvent is typically prepared first, which is then further diluted in a suitable aqueous buffer.

Q2: I need to use this compound in a cell-based assay. Which solvent should I use?

A2: For cell-based assays, it is crucial to use a solvent that is tolerated by the cells at the final concentration. Ethanol or DMSO are common choices. Prepare a high-concentration stock solution in your chosen solvent and then dilute it in your cell culture medium to the final desired concentration. Always include a vehicle control in your experiment (cell culture medium with the same final concentration of the solvent) to account for any effects of the solvent itself.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution of this compound in aqueous buffers is challenging due to its poor water solubility. A mixture of Ethanol:PBS (pH 7.2) at a 1:1 ratio can be used, but the solubility is significantly lower (0.5 mg/mL) compared to pure organic solvents.[1][2] For most applications, it is recommended to first dissolve this compound in an organic solvent and then dilute the solution in the aqueous buffer.

Q4: What is the recommended storage condition for this compound solutions?

A4: For long-term stability, this compound solutions should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[1][2]
Ethanol20 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)15 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][2]
Methyl Acetate10 mg/mL[2]

Troubleshooting Guide

Q5: My this compound is not dissolving completely in the recommended organic solvent. What should I do?

A5: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Try gently warming the solution in a water bath (e.g., 37°C). Do not overheat, as it may cause degradation.

  • Vortexing/Sonication: Increase the agitation by vortexing the solution for a longer period or by using a bath sonicator.

  • Solvent Quality: Ensure that the organic solvent you are using is anhydrous and of high purity. Water contamination can significantly reduce the solubility of lipophilic compounds.

Q6: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer/cell culture medium. How can I prevent this?

A6: Precipitation upon dilution into an aqueous phase is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Agitation: Add the stock solution to the aqueous buffer while gently vortexing or stirring the buffer.

  • Use of a Carrier Protein: For in vitro assays, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) in your aqueous buffer. The BSA can help to keep the this compound in solution.

  • Lower the Final Concentration: It's possible that the final concentration of this compound you are trying to achieve is above its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.

Q7: I am preparing a this compound formulation for oral gavage in mice and the compound is not staying in suspension. What vehicle should I use?

A7: For in vivo studies, a stable suspension or solution is critical for accurate dosing. A commonly used vehicle for oral administration of PAHSAs in mice is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water.[4] To prepare this formulation, first dissolve the this compound in the PEG400 and Tween-80, and then slowly add the water while vortexing to form a stable emulsion.

Experimental Workflows

G cluster_0 Preparation of this compound for In Vitro Assays A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO, Ethanol) A->B Solubilization C Create High-Concentration Stock Solution B->C Vortex/Sonicate D Store Stock Solution at -20°C or -80°C C->D Aliquoting E Dilute Stock Solution in Cell Culture Medium D->E Working Dilution F Add to Cells (Include Vehicle Control) E->F Final Application

Caption: Workflow for preparing this compound for in vitro experiments.

G cluster_1 Preparation of this compound for In Vivo Oral Gavage G Weigh this compound Powder I Dissolve this compound in PEG400/Tween-80 Mixture G->I H Prepare Vehicle: 50% PEG400, 0.5% Tween-80 H->I J Slowly Add Water (49.5% of total volume) I->J Emulsification K Vortex to Form Stable Emulsion J->K Homogenization L Administer to Animal K->L Dosing

Caption: Workflow for preparing this compound for in vivo oral administration.

References

Technical Support Center: Optimizing 9-PAHSA Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 9-PAHSA dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (9-palmitic acid-hydroxy-stearic acid) is an endogenous bioactive lipid that belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] Its primary mechanism of action involves acting as a ligand for G protein-coupled receptors (GPCRs), most notably GPR120 (also known as FFAR4).[1][3][4] Activation of GPR120 by this compound has been shown to mediate anti-inflammatory effects and improve glucose uptake.[1][2][5]

Q2: What are the reported anti-inflammatory mechanisms of this compound?

The anti-inflammatory effects of this compound are primarily mediated through the activation of GPR120, which subsequently inhibits the pro-inflammatory NF-κB signaling pathway.[1][3][4] This inhibition prevents the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] Some studies also suggest that this compound may exert weak anti-inflammatory effects by antagonizing certain chemokine receptors.[7]

Q3: What are common administration routes and vehicles for this compound in mice?

Oral gavage is a frequently used method for administering this compound in mice.[8][9][10] A common vehicle for oral administration is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water.[8][9][10] Subcutaneous administration via minipumps has also been reported for chronic studies.[10] It is crucial to select an appropriate vehicle, as some, like olive oil, may have their own biological effects that could confound experimental results.[11]

Q4: Are there stereoisomers of this compound, and do they have different activities?

Yes, this compound exists as S- and R-stereoisomers. Both enantiomers have demonstrated anti-inflammatory effects. However, the S-enantiomer appears to be more potent in mediating metabolic benefits, such as enhancing glucose uptake.[1] Some studies have specifically investigated the effects of S-9-PAHSA.[12][13]

Troubleshooting Guide

Issue 1: Inconsistent or no significant effects on glucose metabolism observed after this compound administration.

  • Possible Cause 1: Inappropriate Vehicle. The vehicle used to dissolve and administer this compound can significantly impact its bioavailability and can have independent biological effects. For instance, using olive oil as a vehicle may mask the effects of this compound due to its own glucose-lowering properties.[11]

    • Recommendation: Use a well-documented and relatively inert vehicle such as a mixture of PEG400 and Tween-80 in water.[8][9][10]

  • Possible Cause 2: Animal Model and Diet. The metabolic state of the animal model and their diet can influence the outcomes of this compound treatment. Some studies that failed to observe an effect used high-fat diets that resulted in minimal or no glucose intolerance, potentially masking the beneficial effects of this compound.[11]

    • Recommendation: Carefully select the animal model and diet to ensure they are appropriate for the specific research question. Ensure the diet induces the desired metabolic phenotype.

  • Possible Cause 3: Dosage and Duration. The dosage and duration of this compound administration are critical. An acute, single-dose administration may not be sufficient to observe significant changes in glucose homeostasis.[7] Some studies have reported effects after two weeks of administration, which then diminished at four weeks.[8][9]

    • Recommendation: Refer to the dosage table below for reported effective doses and consider both acute and chronic treatment protocols based on your experimental goals.

Issue 2: High variability in inflammatory marker readouts.

  • Possible Cause 1: Timing of Measurement. The timing of sample collection relative to the induction of inflammation and this compound administration is crucial. The kinetics of inflammatory responses can vary, and measuring markers at a suboptimal time point may lead to high variability.

    • Recommendation: Conduct a time-course experiment to determine the peak expression of the inflammatory markers of interest in your model system.

  • Possible Cause 2: Route of Administration. The route of administration can affect the biodistribution and concentration of this compound at the site of inflammation.

    • Recommendation: Consider the target tissue and the nature of the inflammatory stimulus when choosing between oral gavage, subcutaneous, or other administration routes.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages and Effects in Mice

Mouse ModelDosageAdministration RouteDurationKey FindingsReference
db/db mice50 mg/kg/dayOral Gavage4 weeksReduced blood glucose at 2 weeks; ameliorated vascular calcification and myocardial hypertrophy at 4 weeks.[8][9]
High-Fat Diet-induced diabetic mice30 mg/kg/dayOral Gavage1 monthImproved cognitive decline and glucose homeostasis.[13]
Chow-fed mice9 µg/hrIntravenous Infusion3 hoursDecreased endogenous glucose production.[14]
Diet-induced obese mice45 mg/kgOral GavageAcuteNo significant improvement in metabolic status.[15]
High-Fat Diet-fed mice45 mg/kg of each 5- and this compoundOral GavageDailyBeneficial effects on glucose homeostasis were dependent on the gut microbiota.[10]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Prepare a vehicle solution consisting of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.[8][9]

    • Dissolve the desired amount of this compound in the vehicle to achieve the final target concentration (e.g., for a 50 mg/kg dose in a 25g mouse, the volume is typically 100-200 µL).

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

  • Frequency:

    • Administer once daily for the duration of the experiment (e.g., 4 weeks).[8][9]

Protocol 2: Induction of Adipose Tissue Inflammation in Mice

  • Model: High-fat diet (HFD)-induced obesity model.

  • Procedure:

    • Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin (B600854) resistance.

    • Administer this compound or vehicle control during the final weeks of the diet or after the establishment of the obese phenotype.

  • Endpoint Analysis:

    • Collect adipose tissue for analysis of inflammatory markers (e.g., gene expression of TNF-α, IL-6 by qPCR) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).[8]

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to NFkB_Inhibition Inhibition of NF-κB Pathway GPR120->NFkB_Inhibition Activates signaling cascade leading to Glucose_Uptake Enhanced Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake Mediates Inflammation_Reduction Reduced Expression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Inflammation_Reduction

Caption: GPR120-mediated signaling pathway of this compound.

Autophagy_Pathway This compound This compound Akt_mTOR p-AKT/mTOR Pathway This compound->Akt_mTOR Down-regulates PI3KIII_BECN1 PI3KIII/BECN-1 Complex This compound->PI3KIII_BECN1 Activates Autophagy Increased Autophagic Flux Akt_mTOR->Autophagy Inhibits PI3KIII_BECN1->Autophagy Promotes

Caption: this compound's role in the autophagy pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., db/db or HFD mice) Grouping Randomly Assign to Groups (Vehicle vs. This compound) Animal_Model->Grouping Dose_Prep Prepare this compound Dosing Solution Grouping->Dose_Prep Administration Administer via Oral Gavage (e.g., 50 mg/kg/day for 4 weeks) Dose_Prep->Administration Monitoring Monitor Metabolic Parameters (e.g., Blood Glucose) Administration->Monitoring Tissue_Collection Collect Tissues of Interest (e.g., Adipose, Heart) Monitoring->Tissue_Collection Biochemical_Assays Perform Biochemical Assays (e.g., Western Blot, qPCR) Tissue_Collection->Biochemical_Assays

Caption: General experimental workflow for in vivo this compound studies.

References

stability of 9-Pahsa in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 9-Palmitic Acid-Hydroxy Stearic Acid (9-PAHSA) under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in its solid form or as a solution in methyl acetate.[1] Under these conditions, it is reported to be stable for at least two years.[1]

Q2: What solvents are suitable for dissolving this compound, and what are its approximate solubilities?

This compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) or DMSO and then dilute with the aqueous buffer.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[1]
Ethanol20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Methyl Acetate10 mg/mL[1]

Table 2: Recommended Storage and Stability

FormStorage TemperatureShelf Life
Solid-20°C≥ 2 years[1]
Solution in Methyl Acetate-20°C≥ 2 years[1]

Troubleshooting Guide

Q3: I am observing a loss of this compound potency in my cell-based assays. What could be the cause?

Loss of this compound potency in aqueous cell culture media can be due to several factors:

  • Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of esterase enzymes present in cell lysates or serum-containing media. The primary degradation products are palmitic acid and 9-hydroxystearic acid.[2]

  • Adsorption to Plastics: Lipids like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.

  • Oxidation: Although this compound is a saturated fatty acid ester, prolonged exposure to air and light, especially in the presence of metal ions, could potentially lead to oxidative degradation.

Recommendations:

  • Prepare fresh solutions of this compound for each experiment.

  • Use low-binding microplates and pipette tips.

  • Minimize the exposure of this compound solutions to light and air.

  • If using serum in your media, consider a serum-free condition or reduce the incubation time if possible.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

To assess the stability of this compound in your buffer, you can perform a time-course experiment.

Experimental Workflow:

  • Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Aliquot the solution into several vials.

  • Store the vials under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately analyze it using a validated stability-indicating analytical method, such as LC-MS/MS.

  • Quantify the remaining this compound and look for the appearance of degradation products.

Below is a diagram illustrating the general workflow for stability testing.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep Prepare this compound solution in test buffer stress Incubate under experimental conditions (e.g., 37°C) prep->stress sampling Collect aliquots at defined time points stress->sampling analysis Analyze by LC-MS/MS sampling->analysis

Caption: General experimental workflow for assessing this compound stability.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions. Note: These are starting points and may require optimization.

A. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile). Add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. Add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours.

  • Neutralization and Analysis: At the end of the incubation, neutralize the samples (base for the acid-stressed sample, acid for the base-stressed sample). Dilute with the mobile phase and analyze by LC-MS/MS.

B. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analysis: Dilute with the mobile phase and analyze by LC-MS/MS.

C. Thermal Degradation:

  • Place solid this compound in a vial.

  • Heat in an oven at 80°C for 48 hours.

  • Analysis: Dissolve the stressed solid in a suitable solvent, dilute with the mobile phase, and analyze by LC-MS/MS.

D. Photostability Testing:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).

  • Expose the solution to a calibrated light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by LC-MS/MS.

Protocol 2: Stability-Indicating LC-MS/MS Method for this compound

This protocol provides a starting point for developing a stability-indicating method for the analysis of this compound and its potential degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 15-20 minute run to elute the parent compound and any potential degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion [M-H]⁻ (m/z 537.5) to product ions. Common product ions include m/z 255.2 (palmitic acid) and m/z 299.3 (9-hydroxystearic acid).

      • Potential Degradation Products:

        • Palmitic Acid: Monitor the transition for [M-H]⁻ (m/z 255.2).

        • 9-Hydroxystearic Acid: Monitor the transition for [M-H]⁻ (m/z 299.3).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Signaling and Degradation Pathways

The primary degradation pathway for this compound in biological systems is enzymatic hydrolysis.

G PAHSA This compound CEL Carboxyl Ester Lipase (CEL) + H2O PAHSA->CEL PA Palmitic Acid CEL->PA Hydrolysis HSA 9-Hydroxystearic Acid CEL->HSA Hydrolysis

Caption: Enzymatic hydrolysis of this compound by Carboxyl Ester Lipase (CEL).

References

Navigating the Nuances of 9-PAHSA Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel lipid molecule 9-hydroxystearic acid (9-PAHSA) has garnered significant attention for its potential therapeutic benefits in metabolic and inflammatory diseases. However, the burgeoning body of research has also produced conflicting results, creating challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound experimentation and interpret your findings with greater confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported biological effects of this compound?

A1: this compound, a type of fatty acid ester of hydroxy fatty acid (FAHFA), is an endogenous lipid with recognized anti-diabetic and anti-inflammatory properties.[1] Studies have shown that administration of this compound can lead to reduced adipose tissue inflammation and improved glucose tolerance in mouse models.[1] It has also been observed to lower ambient glycemia and stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854).[2]

Q2: What are the known molecular targets and signaling pathways of this compound?

A2: The biological effects of this compound are mediated through several signaling pathways:

  • GPR120 Activation: A key mechanism is its role as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] This interaction is crucial for its anti-inflammatory effects, which include the inhibition of the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][3]

  • Autophagy Regulation: this compound has been shown to promote autophagic flux, potentially through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which may contribute to its beneficial effects on cardiovascular complications in diabetic models.[2]

  • Chemokine Receptor Antagonism: Some studies suggest that at higher concentrations, this compound can act as an antagonist for certain chemokine receptors like CCR6, CCR7, CXCR4, and CXCR5, contributing to its immunomodulatory activities.[4]

  • GPR43 Activation: There is evidence that this compound can activate GPR43, which is involved in its direct effects on reducing hepatic glucose production and white adipose tissue lipolysis.[5]

Q3: Why are there conflicting reports on the efficacy of this compound in improving glucose metabolism?

A3: The discrepancies in the metabolic effects of this compound across studies can be attributed to several factors:

  • Methodological Differences: Variations in experimental protocols are a primary source of conflicting data. These include the choice of vehicle for in vivo studies (e.g., olive oil, which has its own bioactive components), the composition of diets fed to animal models, and the specific protocols for glucose tolerance tests.[6]

  • Stereoisomer Specificity: this compound exists as two stereoisomers, S-9-PAHSA and R-9-PAHSA. The S-enantiomer appears to be more potent in mediating metabolic benefits like glucose uptake, while both isomers exhibit anti-inflammatory effects.[1] Studies that do not distinguish between or use racemic mixtures may produce varied results.

  • Dosage and Duration: The concentration and duration of this compound administration can influence the observed effects. For instance, one study noted a glucose-lowering effect after two weeks of administration that was not present after four weeks.[2]

  • Animal Model Differences: The age, species, and specific disease model of the animals used can lead to different outcomes.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent anti-inflammatory effects in vitro. 1. Cell Line Variability: Different cell types (e.g., macrophages, dendritic cells) may respond differently. 2. LPS Concentration: The concentration of LPS used to induce inflammation can impact the observable inhibitory effect of this compound. 3. This compound Concentration: The effective concentration of this compound for anti-inflammatory effects can vary.1. Use a well-characterized cell line relevant to your research question. 2. Perform a dose-response curve for LPS to determine the optimal concentration for your assay. 3. Test a range of this compound concentrations (e.g., 10-100 µM) to determine the IC50.[4]
Lack of effect on glucose uptake in adipocytes. 1. Stereoisomer Used: The R-isomer of this compound may have weaker effects on glucose metabolism.[1] 2. Differentiation State of Adipocytes: The maturity of the adipocytes can influence their responsiveness. 3. Pre-incubation Time: Insufficient pre-incubation with this compound may not be enough to elicit a response.1. Use the S-9-PAHSA isomer for metabolic studies if possible. 2. Ensure complete differentiation of your adipocyte cell line (e.g., 3T3-L1). 3. Optimize the pre-incubation time with this compound (e.g., 48 hours).[4]
Variability in in vivo glucose tolerance test (GTT) results. 1. Vehicle Control: The vehicle used to dissolve this compound can have metabolic effects (e.g., olive oil).[6] 2. Route and Frequency of Administration: Oral gavage, subcutaneous injection, and intravenous infusion can lead to different pharmacokinetic profiles. 3. Diet of Mice: The composition of the chow or high-fat diet can influence baseline metabolism and the response to this compound.[6]1. Use an inert vehicle if possible, or ensure the vehicle control group is robustly characterized. A recommended vehicle is 50% PEG400: 0.5% Tween-80: 49.5% water.[7] 2. Standardize the administration protocol and consider the desired exposure profile. 3. Report the detailed composition of the diet used in your study.
High background in LC-MS measurements of this compound. 1. Contamination from Solid-Phase Extraction (SPE): The SPE process can introduce background signals.[8] 2. Co-eluting Lipids: Other lipids, such as ceramides, can co-elute with this compound, leading to artificially high readings.[6]1. Optimize the SPE protocol to minimize background. 2. Employ a robust chromatographic method to ensure clear separation of this compound from other lipids.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility.

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Analysis: Collect the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be lysed to analyze the activation of the NF-κB pathway via Western blot for phosphorylated p65.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Model: Use age- and weight-matched male C57BL/6J mice.

  • Acclimatization: Acclimatize the mice to single housing for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., 15 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 21 days).[7]

  • Fasting: Fast the mice overnight (approximately 16 hours) before the OGTT.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.

Data Presentation

Summary of Quantitative Data from Selected Studies

Study Focus Model System This compound Treatment Key Quantitative Finding Reference
Anti-inflammatory LPS-stimulated mouse macrophage cell line10-100 µMDose-dependent reduction in LPS-induced CXCL10 secretion (up to 3.7-fold reduction at 100 µM).[4]
Glucose Metabolism db/db mice50 mg/kg for 4 weeks (gavage)Reduced blood glucose levels after 2 weeks of administration.[2]
Hepatic Glucose Production Primary hepatocytes from WT and GPR43 KO mice40 µM (acute)Inhibited basal endogenous glucose production by ~23% in WT, an effect abolished in GPR43 KO hepatocytes.[5]
Insulin Sensitivity Conventional chow-fed male mice15 mg/kg of 5- and this compound daily for 21 days (gavage)Improved insulin sensitivity after 13 days of treatment.[7]

Signaling Pathways and Workflows

Visualizing the complex interactions of this compound.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition Leads to Inflammation_Reduction Reduced Pro-inflammatory Cytokine Expression (TNFα, IL-1β, IL-12) NFkB_Inhibition->Inflammation_Reduction Results in

Caption: this compound activates GPR120, leading to the inhibition of the NF-κB pathway and reduced inflammation.

Autophagy_Regulation_Pathway This compound This compound mTOR mTOR This compound->mTOR Inhibits PI3KIII_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagy PI3KIII_BECN1->Autophagy Promotes

Caption: this compound promotes autophagy by inhibiting mTOR, which in turn activates the PI3KIII-BECN-1 complex.

Troubleshooting_Workflow Start Conflicting or Unexpected This compound Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound isomer, purity) Start->Check_Reagents Check_Model Assess Model System (Cell line, animal strain, diet) Start->Check_Model Inconsistent_Data Data Still Inconsistent? Check_Protocol->Inconsistent_Data Check_Reagents->Inconsistent_Data Check_Model->Inconsistent_Data Optimize_Protocol Optimize Protocol (Dose, duration, vehicle) Inconsistent_Data->Optimize_Protocol Yes Report_Findings Report Findings with Detailed Methodology Inconsistent_Data->Report_Findings No Consult_Literature Consult Literature for Similar Discrepancies Optimize_Protocol->Consult_Literature Consult_Literature->Report_Findings

Caption: A logical workflow for troubleshooting conflicting results in this compound studies.

References

Technical Support Center: Improving the Oral Bioavailability of 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA).

Introduction to this compound and Bioavailability Challenges

This compound is an endogenous lipid with promising anti-diabetic and anti-inflammatory properties.[][2][3] However, its lipophilic nature presents significant challenges for oral administration, leading to low and variable bioavailability. This can result in inconsistent experimental outcomes and hinder its therapeutic development. Key challenges include poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and the significant influence of formulation vehicles on absorption.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my in vivo experiments with orally administered this compound?

A1: Inconsistent results are often linked to the poor and variable oral bioavailability of this compound. As a lipophilic compound, its absorption is highly dependent on the formulation and the physiological state of the GI tract. The choice of delivery vehicle is critical; for instance, using olive oil as a vehicle may mask the effects of this compound, as constituents of olive oil can signal through similar pathways.[4]

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: Are there differences in the oral absorption between this compound and other PAHSA isomers?

A3: Yes, studies have shown that different PAHSA isomers can have different absorption profiles. For example, one study reported that oral gavage of equivalent doses of 5-PAHSA and this compound in mice resulted in markedly different serum concentrations: 320 nM for 5-PAHSA versus only 21 nM for this compound.[4] This highlights the importance of isomer-specific formulation and analytical strategies.

Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?

A4: The most promising strategies focus on improving its solubility and stability in the GI tract. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[6][7][8][9][10]

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as nanovesicles, can protect it from degradation and enhance its uptake.

  • Use of Appropriate Excipients: Incorporating surfactants, co-solvents, and permeation enhancers can significantly improve absorption.[][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound in plasma after oral administration. Poor solubility of this compound in the GI fluid.Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. (See Section 4.1 for a general protocol).
Inappropriate choice of vehicle.Avoid vehicles with inherent biological activity that may interfere with the assay or the biological effects of this compound (e.g., olive oil).[4] Consider vehicles like a mixture of PEG400 and Tween 80.
High variability in plasma concentrations between subjects. "Food effect" - presence or absence of food in the GI tract can significantly alter lipid absorption.Standardize feeding protocols for animal studies. For clinical applications, consider developing a formulation that mitigates the food effect, such as a SEDDS.[6]
Inconsistent formulation preparation.Ensure a standardized and reproducible method for preparing the this compound formulation. Validate the homogeneity and stability of the formulation.
Conflicting or unexpected biological effects observed in vivo. The vehicle itself is exerting a biological effect.Run a vehicle-only control group in all in vivo experiments.[4]
The achieved plasma concentrations of this compound are not in the therapeutic range.Optimize the formulation to achieve target plasma concentrations. Perform dose-ranging studies with a well-characterized formulation.

Formulation Strategies & Experimental Protocols

Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general framework for developing a SEDDS formulation. The specific excipients and their ratios should be optimized for this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol® 90)[6]

  • Surfactant (e.g., Labrasol® ALF, Cremophor® EL)[6]

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)[11]

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

Procedure:

  • Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each excipient in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved this compound.

    • Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., LC-MS).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Visually inspect the mixtures for clarity and homogeneity.

    • To construct the phase diagram, titrate the mixtures with water and observe the formation of emulsions. The goal is to identify the region that forms stable nano- or micro-emulsions upon gentle agitation.

  • Preparation of the this compound-Loaded SEDDS:

    • Based on the optimized excipient ratios from the phase diagram, prepare the final formulation.

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the excipient mixture.

    • Gently heat the mixture (if necessary, to aid dissolution) and stir until the this compound is completely dissolved and the solution is clear and homogenous.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add a known amount of the SEDDS to a stirred aqueous medium and measure the time it takes to form a homogenous emulsion.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium (e.g., simulated gastric and intestinal fluids) to assess the drug release profile from the SEDDS.

LC-MS Protocol for Quantification of this compound in Serum

This protocol is based on established methods for FAHFA analysis.[13][14][15][16]

Materials:

  • Serum samples

  • Internal standard (e.g., ¹³C-labeled this compound)[13]

  • Chloroform, Methanol, PBS (Phosphate Buffered Saline)

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add a known amount of the internal standard.

    • Add a mixture of chloroform:methanol:PBS and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE) for FAHFA Enrichment:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Condition the silica (B1680970) SPE cartridge with the same solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to elute neutral lipids.

    • Elute the FAHFAs (including this compound) with a more polar solvent (e.g., ethyl acetate).

    • Dry the eluted fraction under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the purified sample in the mobile phase.

    • Inject the sample onto the C18 column.

    • Use an appropriate gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like ammonium (B1175870) acetate (B1210297) or formic acid) to achieve chromatographic separation of PAHSA isomers.

    • Perform mass spectrometric detection in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the transition of the precursor ion (m/z for this compound) to specific product ions. Common fragments for PAHSAs include those corresponding to palmitic acid and hydroxystearic acid.[13]

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

Table 1: Solubility of this compound Precursors in Various Solvents

CompoundSolventSolubilityReference
Palmitic AcidEthanolSoluble[5]
Palmitic Acid2-PropanolSoluble[5]
Palmitic AcidHexaneSoluble[5]
Palmitic AcidTrichloroethyleneHighly Soluble[5]
Saturated Fatty Acids (general)THF, Ethanol, AcetonitrileGenerally soluble (decreases with increasing carbon number)[17]

Note: This table provides solubility data for precursors as a proxy. Researchers should determine the specific solubility of this compound in their chosen excipients.

Table 2: Comparative Oral Bioavailability of PAHSA Isomers in Mice

IsomerDoseVehicleResulting Serum ConcentrationReference
5-PAHSAEquivalent to this compoundNot specified320 nM[4]
This compoundEquivalent to 5-PAHSANot specified21 nM[4]

Note: This data highlights the potential for isomer-specific differences in oral absorption and the need for tailored formulation strategies.

Visualizations: Signaling Pathways and Experimental Workflows

G Figure 1. Challenges to Oral Bioavailability of this compound cluster_GI_Tract Gastrointestinal Tract cluster_Challenges Bioavailability Barriers Oral Administration Oral Administration Stomach (Acidic pH) Stomach (Acidic pH) Oral Administration->Stomach (Acidic pH) Transit Small Intestine (Enzymatic Degradation) Small Intestine (Enzymatic Degradation) Stomach (Acidic pH)->Small Intestine (Enzymatic Degradation) Transit Mucus Layer Mucus Layer Small Intestine (Enzymatic Degradation)->Mucus Layer Absorption Epithelial Cell Barrier Epithelial Cell Barrier Mucus Layer->Epithelial Cell Barrier Systemic Circulation Systemic Circulation Epithelial Cell Barrier->Systemic Circulation Poor Aqueous Solubility Poor Aqueous Solubility Poor Aqueous Solubility->Small Intestine (Enzymatic Degradation) Limits Dissolution Degradation Degradation Degradation->Stomach (Acidic pH) Acid Hydrolysis Degradation->Small Intestine (Enzymatic Degradation) Enzymatic Attack Low Permeability Low Permeability Low Permeability->Mucus Layer Hindered Diffusion Low Permeability->Epithelial Cell Barrier Poor Transport

Caption: Challenges to the oral bioavailability of this compound.

G Figure 2. Workflow for Developing an Improved Oral Formulation of this compound Start Start Solubility Screening Solubility Screening Start->Solubility Screening Excipient Selection Excipient Selection Solubility Screening->Excipient Selection Formulation Optimization (e.g., Ternary Phase Diagram) Formulation Optimization (e.g., Ternary Phase Diagram) Excipient Selection->Formulation Optimization (e.g., Ternary Phase Diagram) Preparation of this compound Formulation Preparation of this compound Formulation Formulation Optimization (e.g., Ternary Phase Diagram)->Preparation of this compound Formulation In Vitro Characterization In Vitro Characterization Preparation of this compound Formulation->In Vitro Characterization In Vivo Bioavailability Study In Vivo Bioavailability Study In Vitro Characterization->In Vivo Bioavailability Study Data Analysis Data Analysis In Vivo Bioavailability Study->Data Analysis Data Analysis->Formulation Optimization (e.g., Ternary Phase Diagram) Iterate if needed Optimized Formulation Optimized Formulation Data Analysis->Optimized Formulation

Caption: Workflow for developing an improved oral formulation of this compound.

G Figure 3. Simplified Anti-Inflammatory Signaling of this compound This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Inhibition of Inflammatory Pathways Inhibition of Inflammatory Pathways GPR120->Inhibition of Inflammatory Pathways Activates Reduced Pro-inflammatory Cytokine Production Reduced Pro-inflammatory Cytokine Production Inhibition of Inflammatory Pathways->Reduced Pro-inflammatory Cytokine Production Leads to

Caption: Simplified anti-inflammatory signaling pathway of this compound.

References

standardizing protocols for 9-Pahsa research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological functions?

A1: this compound, or 9-palmitic acid hydroxy stearic acid, is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] It has garnered significant research interest due to its anti-diabetic and anti-inflammatory properties.[1][4][5] Key biological functions include improving glucose tolerance, stimulating insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, and enhancing glucose transport.[2][4][6][7]

Q2: What are the key signaling pathways associated with this compound?

A2: this compound is known to exert its effects through several signaling pathways. It is a ligand for the G-protein-coupled receptor 120 (GPR120), and its activation can inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway, leading to reduced inflammation.[8][9] Additionally, this compound has been shown to modulate autophagy through the PI3K/AKT/mTOR pathway.[10][11]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C.[12] The stability is guaranteed for at least two years under these conditions.[12] When preparing solutions, it is important to consider its solubility. This compound is soluble in various organic solvents such as DMF (20 mg/ml), DMSO (15 mg/ml), and ethanol (B145695) (20 mg/ml).[12] For aqueous solutions, it can be dissolved in an ethanol:PBS (pH 7.2) (1:1) mixture at a concentration of 0.5 mg/ml.[12]

Troubleshooting Guides

In Vitro Experiments

Issue: Poor solubility of this compound in cell culture media.

  • Solution: Due to its lipid nature, this compound has low solubility in aqueous solutions. To prepare a stock solution, dissolve this compound in an organic solvent like DMSO or ethanol at a high concentration. For cell culture experiments, further dilute the stock solution in the culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Issue: Inconsistent or weak biological effects in cell-based assays.

  • Solution:

    • Concentration Optimization: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For instance, in studies with HepG2 cells and primary murine hepatocytes, effective concentrations ranged from 10 µM to 40 µM.[3]

    • Cell Line Specificity: The expression levels of receptors like GPR120 can differ between cell lines, influencing the responsiveness to this compound. Verify the expression of key target receptors in your cell model.

    • Stereoisomer Specificity: Commercially available this compound is often a racemic mixture of S- and R-enantiomers. Some studies suggest that the S-enantiomer may be more potent in mediating certain metabolic effects.[13] Consider using stereoisomerically pure forms if available and relevant to your research question.

In Vivo Experiments (Murine Models)

Issue: Masking of this compound effects by the vehicle in oral gavage studies.

  • Solution: The choice of vehicle for administering this compound is critical. Using olive oil as a vehicle can mask the metabolic benefits of this compound, as olive oil itself contains bioactive molecules that can improve glucose homeostasis.[5] A recommended alternative vehicle is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water, which has been shown to be more inert.[14]

Issue: Lack of significant improvement in glucose tolerance after a single high dose of glucose in an Oral Glucose Tolerance Test (OGTT).

  • Solution: The glucose dose used in an OGTT can impact the ability to detect improvements in glucose tolerance. Some studies suggest that the effects of this compound are more pronounced with a glucose dose of 1 g/kg body weight compared to 2 g/kg.[5] It is advisable to optimize the glucose dose for your specific mouse model and experimental conditions.

Quantification by LC-MS

Issue: Inaccurate quantification of this compound due to background interference.

  • Solution: Background signals can be problematic, especially in samples with low this compound concentrations like serum.[4][13] This can arise from the solid-phase extraction (SPE) process.[13] To mitigate this, include blank samples (e.g., water) in each extraction batch to monitor for background contamination.

Issue: Co-elution of 5-PAHSA with a ceramide contaminant.

  • Solution: When analyzing different PAHSA isomers, be aware that a C16:0 ceramide can share major MRM transitions with 5-PAHSA, leading to artificially high measurements.[4][5][13] Chromatographic separation is key to resolving these compounds. A long LC gradient (e.g., 90 minutes) may be necessary to achieve adequate separation.[4]

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMF20 mg/ml
DMSO15 mg/ml
Ethanol20 mg/ml
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml

Data sourced from Cayman Chemical.[12]

Table 2: Quantitative Data for this compound in a GPR120 Agonism Assay

CompoundAssay TypeReceptorSpeciesCell LineMeasured Value
9(R)-PAHSAAgonist ActivityGPR120Not SpecifiedNot SpecifiedWeak Agonism (~23% of max)
This compoundAntagonism (of Chemokine Receptors)GPR120HumanRecombinantIC50 = 19 µM (for agonism)

Data sourced from BenchChem.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS

This protocol provides a general workflow for the extraction and analysis of this compound from tissues and serum.

1. Lipid Extraction:

  • Homogenize tissue samples (e.g., 150 mg of white adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[4]
  • For serum samples, add 200 µL of serum to 1.3 mL of PBS, 1.5 mL methanol, and 3 mL chloroform.[4]
  • Add an internal standard (e.g., 13C4-9-PAHSA) to the chloroform prior to extraction.[4]
  • Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the phases.[4]
  • Collect the lower organic phase, dry it under a gentle stream of nitrogen, and store at -80°C until analysis.[4]

2. Solid-Phase Extraction (SPE) for Enrichment:

  • Resuspend the dried lipid extract in a small volume of a non-polar solvent.
  • Use a silica (B1680970) SPE column to enrich for FAHFAs.
  • Wash the column with a non-polar solvent (e.g., hexane:ethyl acetate) to remove neutral lipids.
  • Elute the FAHFAs with a more polar solvent (e.g., ethyl acetate).

3. LC-MS Analysis:

  • Perform targeted analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) and negative ionization mode.[4]
  • Utilize a C18 column for chromatographic separation. A long gradient may be required to resolve isomers.[4]

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in mice.

1. Animal Preparation:

  • Use age- and weight-matched mice (e.g., C57BL/6J on a high-fat diet).[6][15]
  • Fast the mice for 4.5 to 6 hours before the experiment.[15]

2. This compound Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 50% PEG400: 0.5% Tween-80: 49.5% water).[14]
  • Administer this compound via oral gavage at a dose of 15 mg/kg body weight.[14]

3. Glucose Challenge:

  • 30 minutes after this compound administration, perform an oral gavage of glucose solution (e.g., 1 g/kg body weight).[5][15]

4. Blood Glucose Measurement:

  • Measure blood glucose from tail vein blood at baseline (before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

Protocol 3: Western Blot Analysis of Autophagy Markers

This protocol details the steps to assess changes in autophagy markers following this compound treatment in cell culture.

1. Cell Treatment and Lysis:

  • Seed cells and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]

2. Protein Quantification and SDS-PAGE:

  • Determine the protein concentration of each sample using a BCA or Bradford assay.[16]
  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17]
  • Separate the proteins on an SDS-polyacrylamide gel.[16]

3. Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]
  • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[16]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

4. Detection and Analysis:

  • Apply an ECL substrate and capture the chemiluminescent signal.[17]
  • Quantify the band intensities using densitometry software.
  • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control to assess autophagic flux.[17]

Mandatory Visualizations

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 activates NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) NFkB_Inhibition->Pro_inflammatory_Cytokines suppresses expression of Inflammation_Reduction Reduced Inflammation NFkB_Inhibition->Inflammation_Reduction

Caption: this compound activation of GPR120 leading to reduced inflammation.

Autophagy_Signaling_Pathway This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR modulates Autophagy_Induction Autophagy Induction PI3K_AKT_mTOR->Autophagy_Induction regulates LC3_Conversion LC3-I to LC3-II Conversion ↑ Autophagy_Induction->LC3_Conversion p62_Degradation p62 Degradation ↑ Autophagy_Induction->p62_Degradation Cellular_Homeostasis Cellular Homeostasis LC3_Conversion->Cellular_Homeostasis p62_Degradation->Cellular_Homeostasis

Caption: Modulation of autophagy by this compound via the PI3K/AKT/mTOR pathway.

Experimental_Workflow_OGTT Start Start: Fasted Mouse Gavage_PAHSA Oral Gavage: This compound (15 mg/kg) or Vehicle Start->Gavage_PAHSA Wait Wait 30 min Gavage_PAHSA->Wait Gavage_Glucose Oral Gavage: Glucose (1 g/kg) Wait->Gavage_Glucose Measure_Glucose Measure Blood Glucose (0, 15, 30, 60, 90, 120 min) Gavage_Glucose->Measure_Glucose End End Measure_Glucose->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Technical Support Center: Synthesis of Pure 9-PAHSA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure 9-PAHSA (9-Palmitic acid-Hydroxy-Stearic Acid) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of these bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound isomers?

A1: The main challenges in synthesizing pure this compound isomers are:

  • Stereoselectivity: Achieving high enantiomeric excess (>98% ee) for either the R- or S-isomer is crucial, as the biological activity of this compound is stereospecific.[1][2] Chemical synthesis often produces a racemic mixture, a 50:50 mixture of R- and S-isomers, which may not be suitable for studying specific biological effects.[1][2]

  • Purification: Separating the desired this compound isomer from reaction byproducts and, more importantly, from its corresponding enantiomer requires specialized chromatographic techniques.

  • Scale-up: Transitioning from small-scale laboratory synthesis to multi-gram scale production while maintaining purity and enantiomeric excess can be difficult.[1]

  • Analytical Characterization: Accurate determination of enantiomeric purity and quantification in biological matrices requires sensitive and specific analytical methods.[1][2]

Q2: Why is the stereochemistry of this compound important?

A2: The stereochemistry of this compound is critical due to its influence on biological activity and metabolism.[1][2] Research has shown that the biosynthesis and degradation of this compound are stereospecific. For instance, the R-9-PAHSA isomer is the predominant form found in the adipose tissue of certain mouse models.[1][2] Furthermore, enzymes like carboxyl ester lipase (B570770) (CEL) selectively hydrolyze S-9-PAHSA over R-9-PAHSA.[1][2] Different biological effects have been observed for the individual enantiomers; for example, S-9-PAHSA, but not R-9-PAHSA, potentiated glucose-stimulated insulin (B600854) secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects.[3][4]

Q3: What are the common methods for the stereoselective synthesis of this compound?

A3: A common strategy for the stereoselective synthesis of this compound involves the use of chiral starting materials or chiral catalysts. One successful approach utilizes nonracemic epichlorohydrin (B41342) and two successive epoxide opening reactions with Grignard reagents to generate the chiral 9-hydroxystearic acid precursor with high enantiomeric excess.[5] This precursor is then esterified with palmitoyl (B13399708) chloride to yield the final this compound product.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in the Final Product

Symptoms:

  • Chiral chromatography analysis (e.g., HPLC with a chiral column) shows two closely eluting peaks of nearly equal area for the R- and S-isomers.

  • Biological assays yield inconsistent or unexpected results due to the presence of the unintended enantiomer.

Possible Causes and Solutions:

CauseSolution
Racemic Starting Material Ensure the starting chiral building block (e.g., epichlorohydrin) has high enantiomeric purity.
Loss of Stereochemistry During Reaction Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization of stereocenters.
Incomplete Chiral Resolution If using a chiral resolving agent, optimize the reaction conditions (solvent, temperature, stoichiometry) to improve the separation of diastereomeric intermediates.
Inaccurate Chiral Analysis Verify the chiral chromatography method is properly optimized for baseline separation of the enantiomers.
Issue 2: Difficulty in Separating R- and S-9-PAHSA Isomers

Symptoms:

  • Co-elution of R- and S-isomers during chiral HPLC analysis.

  • Inability to obtain a pure enantiomer peak for characterization or biological testing.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Column Select a chiral stationary phase specifically designed for the separation of fatty acid enantiomers. The Lux 3 µm or 5 µm Cellulose-3 column has been shown to be effective.[1][6]
Suboptimal Mobile Phase Optimize the mobile phase composition. An isocratic mobile phase of methanol/water/formic acid (e.g., 96:4:0.1) has been successfully used.[1][6]
Incorrect Flow Rate or Temperature Adjust the flow rate and column temperature to improve resolution. Slower flow rates and controlled temperature can enhance separation.

Experimental Protocols

Protocol 1: Chiral HPLC-MS Method for Separation of this compound Enantiomers

This protocol is adapted from established methods for the separation and quantification of R- and S-9-PAHSA.[1][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Chiral Column: Lux 3 µm Cellulose-3

Mobile Phase:

  • Isocratic mixture of Methanol/Water/Formic Acid (96:4:0.1, v/v/v)

Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the this compound sample (dissolved in a suitable solvent like methanol).

  • Run the analysis under isocratic conditions.

  • Detect the eluting isomers using the mass spectrometer.

Expected Results:

  • Under these conditions, S-9-PAHSA typically elutes before R-9-PAHSA.[1] For example, elution times might be approximately 17.4 min for S-9-PAHSA and 20.2 min for R-9-PAHSA, providing clear peak separation.[1]

Quantitative Data Summary:

ParameterValueReference
ColumnLux 3 µm Cellulose-3[1]
Mobile PhaseMeOH/H₂O/Formic Acid (96:4:0.1)[1]
Elution Time (S-9-PAHSA)~17.4 min[1]
Elution Time (R-9-PAHSA)~20.2 min[1]
Peak Separation~2.8 min[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_esterification Esterification cluster_purification Purification & Analysis Chiral Epoxide Chiral Epoxide Epoxide Opening 1 Epoxide Opening 1 Chiral Epoxide->Epoxide Opening 1 Grignard Reagent 1 Grignard Reagent 1 Grignard Reagent 1->Epoxide Opening 1 Grignard Reagent 2 Grignard Reagent 2 Epoxide Opening 2 Epoxide Opening 2 Grignard Reagent 2->Epoxide Opening 2 Epoxide Opening 1->Epoxide Opening 2 Enantiopure 9-HSA Enantiopure 9-HSA Epoxide Opening 2->Enantiopure 9-HSA Esterification Reaction Esterification Reaction Enantiopure 9-HSA->Esterification Reaction Palmitoyl Chloride Palmitoyl Chloride Palmitoyl Chloride->Esterification Reaction Crude this compound Crude this compound Esterification Reaction->Crude this compound Purification Purification (e.g., Flash Chromatography) Crude this compound->Purification Chiral HPLC Chiral HPLC Analysis Purification->Chiral HPLC Pure R/S-9-PAHSA Pure R- or S-9-PAHSA (>98% ee) Chiral HPLC->Pure R/S-9-PAHSA

Caption: Stereoselective synthesis workflow for this compound.

Chiral_Separation Racemic this compound Mixture Racemic this compound Mixture Injection Injection Racemic this compound Mixture->Injection Chiral HPLC Column Chiral HPLC Column (e.g., Lux Cellulose-3) Injection->Chiral HPLC Column Detector Detector Chiral HPLC Column->Detector S-9-PAHSA Peak S-9-PAHSA Peak Detector->S-9-PAHSA Peak shorter retention time R-9-PAHSA Peak R-9-PAHSA Peak Detector->R-9-PAHSA Peak longer retention time

Caption: Chiral separation of this compound enantiomers by HPLC.

References

Technical Support Center: 9-Pahsa In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their 9-Pahsa in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

9-Palmitic acid, 9-hydroxy-stearic acid (this compound) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered significant interest due to its potential anti-inflammatory and anti-diabetic properties.[1][2][3] Research has shown that this compound levels are reduced in the serum and adipose tissue of insulin-resistant humans, and its administration can improve glucose tolerance and reduce inflammation in preclinical models.[1][2][4]

Q2: What are the known mechanisms of action for this compound?

The biological effects of this compound are primarily mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4).[4][5][6] Activation of GPR120 by this compound is believed to initiate downstream signaling cascades that lead to its anti-inflammatory and insulin-sensitizing effects.[4] One of the key pathways inhibited by this compound is the pro-inflammatory NF-κB pathway.[5][6] Some studies also suggest a potential interaction with GPR40 (FFAR1), which may contribute to its effects on glucose-stimulated insulin (B600854) secretion.[4]

Q3: What are the common sources of variability in this compound in vitro assays?

Several factors can contribute to variability in this compound in vitro experiments:

  • Methodological Differences: Even minor variations in experimental protocols between different laboratories or even different users can lead to discrepant results.[2]

  • Vehicle Selection: The vehicle used to dissolve and deliver this compound to cell cultures is critical. Some vehicles, like olive oil, contain bioactive molecules that can mask or alter the effects of this compound.[2][7]

  • This compound Concentration: The concentration of this compound used is crucial. High concentrations may lead to off-target effects or even toxicity, while concentrations that are too low may not elicit a measurable response.[7][8]

  • Cell Type and Condition: The choice of cell line or primary cells, their passage number, and their health status can significantly impact the outcome of the assay.

  • Reagent Quality and Handling: The purity of the this compound, the quality of cell culture media and supplements, and the proper handling and storage of all reagents are essential for reproducible results.

  • Stereoisomer Considerations: this compound exists as stereoisomers (R- and S-enantiomers), which may have different biological activities. The stereochemistry of the this compound used should be known and consistent across experiments.[9]

Troubleshooting Guides

Problem 1: No or weak anti-inflammatory effect of this compound is observed.

Potential Cause Troubleshooting Step
Inappropriate Vehicle The vehicle may be masking the effect of this compound. Use a more inert vehicle such as DMSO or ethanol (B145695) at a final concentration that is non-toxic to the cells. Always include a vehicle-only control.[2][7]
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Effective concentrations in vitro are often in the 10-100 µM range.[8]
Cell Health Issues Poor cell viability or unhealthy cells may not respond appropriately. Ensure cells are healthy, within a low passage number, and not overly confluent.
Assay Sensitivity The assay may not be sensitive enough to detect the effect. Consider using a more sensitive readout, such as measuring cytokine mRNA levels by qPCR in addition to protein levels by ELISA.[1]
Timing of Treatment and Stimulation The timing of this compound pre-treatment and inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time with this compound before adding the stimulus.

Problem 2: High background signal in the assay.

Potential Cause Troubleshooting Step
Vehicle-Induced Effects The vehicle itself may be causing a response in the cells. Ensure the final concentration of the vehicle is low and run a vehicle-only control to assess its baseline effect.
Contaminated Reagents Reagents, including cell culture media or this compound stock, may be contaminated with endotoxin (B1171834) (LPS) or other substances that can activate the cells. Use high-quality, endotoxin-free reagents.
Cell Culture Conditions Over-confluent or stressed cells can have a high basal level of inflammatory signaling. Maintain a consistent and optimal cell culture density.

Problem 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Step
Variability in this compound Stock Inconsistent preparation or degradation of the this compound stock solution can lead to variable results. Prepare fresh stock solutions regularly, store them properly (e.g., at -20°C or -80°C), and avoid repeated freeze-thaw cycles.
Inconsistent Cell Passage Number The responsiveness of cells can change with increasing passage number. Use cells within a defined and consistent passage number range for all experiments.
Protocol Drift Small, unintentional changes in the experimental protocol over time can lead to significant variability. Adhere strictly to a standardized and well-documented protocol.
Operator Variability Differences in technique between individuals performing the assay can introduce variability. Ensure all users are trained on the same standardized protocol.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cellular ModelInflammatory StimulusThis compound ConcentrationKey EffectMagnitude of EffectReference
Human Cellular Model (MIMIC® PTE)LPS (10 ng/mL)10-100 µMInhibition of chemokine secretion2- to 3.7-fold reduction in CXCL10 secretion[1][8]
RAW 264.7 MacrophagesLPS10 µMSuppression of cytokine mRNASignificant suppression of IL-6 and IL-1β mRNA[1]
3T3-L1 AdipocytesLPSNot specifiedInhibition of NF-κB activationAbolished LPS-induced NF-κB activation and cytokine secretion[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS8-20 µMInhibition of cytokine secretionComplete block of IL-12, substantial reduction of IL-1β and TNFα[1]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound stock solution (e.g., in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.

  • Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Stimulation: Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group that does not receive LPS.

  • Incubation: Incubate the plates for a specified time (e.g., 18-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

  • Cytokine Analysis: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated group.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates TAB_TAK TAB-TAK1 Complex GPR120->TAB_TAK Inhibits IKK IKK Complex TAB_TAK->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces Transcription experimental_workflow start Start seed_cells Seed Macrophage Cells in 24-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere pretreat Pre-treat with this compound or Vehicle Control adhere->pretreat stimulate Stimulate with LPS (and include no-LPS control) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokine Levels (e.g., ELISA) collect->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis end End data_analysis->end troubleshooting_logic start Start: No Effect of This compound Observed check_controls Are Controls Behaving as Expected? (LPS response, etc.) start->check_controls check_concentration Is this compound Concentration Optimal? check_controls->check_concentration Yes negative_outcome Re-evaluate Assay Design or Reagents check_controls->negative_outcome No check_vehicle Is the Vehicle Inert and Non-toxic? check_concentration->check_vehicle Yes check_concentration->negative_outcome No, perform dose-response check_cells Are Cells Healthy and within Appropriate Passage? check_vehicle->check_cells Yes check_vehicle->negative_outcome No, test new vehicle check_protocol Was the Protocol Followed Strictly? check_cells->check_protocol Yes check_cells->negative_outcome No, use new cells positive_outcome Problem Likely Solved check_protocol->positive_outcome Yes check_protocol->negative_outcome No, review protocol

References

selecting the appropriate vehicle for 9-Pahsa delivery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-PAHSA Delivery

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the delivery of this compound (9-palmitic acid hydroxy stearic acid), a bioactive lipid with therapeutic potential.[1][2] Given its hydrophobic nature, effective delivery of this compound is critical for achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery challenging?

A1: this compound is a type of fatty acid ester of a hydroxy fatty acid (FAHFA) found in mammals.[2][3] It has demonstrated anti-inflammatory and anti-diabetic effects in preclinical studies.[3] The primary challenge in its delivery stems from its hydrophobic nature, leading to poor aqueous solubility. This can result in low bioavailability, inconsistent dosing, and difficulties in preparing stable formulations for in vitro and in vivo experiments.

Q2: What are the initial signs of a suboptimal vehicle for this compound?

A2: Indications of a suboptimal vehicle include:

  • Precipitation: The compound falls out of solution, visible as cloudiness, crystals, or a film.

  • Phase Separation: The formulation separates into distinct layers.

  • Low Bioactivity: The expected biological effect is diminished or absent, suggesting the compound is not reaching its target.

  • High Variability: Inconsistent results are observed across replicate experiments.

  • Cell Toxicity: The vehicle itself, at the concentration used, induces cell death or stress, confounding experimental results.

Q3: Can I use DMSO to deliver this compound in cell culture experiments?

A3: While this compound is soluble in DMSO (15 mg/ml), it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity.[3] For sensitive cell lines or long-term experiments, even low concentrations of DMSO can have off-target effects. It is often necessary to use a secondary vehicle, such as bovine serum albumin (BSA), to facilitate the delivery of this compound from the DMSO stock to the cells.

Q4: For in vivo studies, what are the key considerations for vehicle selection?

A4: For in vivo experiments, vehicle selection must prioritize biocompatibility, stability, and the desired pharmacokinetic profile. Key considerations include the route of administration (e.g., oral, intravenous), the required dosing frequency, and the potential for the vehicle to cause irritation or toxicity at the injection site. For oral administration, this compound has been successfully delivered by gavage in db/db mice at a dose of 50 mg/kg.[4]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium The aqueous solubility limit has been exceeded.- Lower the final concentration of this compound.- Prepare a complex of this compound with fatty acid-free BSA before adding to the medium.- Consider using a different vehicle system, such as a liposomal formulation.[5][6]
Inconsistent biological activity in vitro - Incomplete solubilization of this compound.- Degradation of this compound in the vehicle or medium.- Ensure the stock solution is fully dissolved before further dilution.- Prepare fresh formulations for each experiment.- Evaluate the stability of this compound in the chosen vehicle under experimental conditions.
Toxicity observed in control (vehicle-only) group The vehicle itself is cytotoxic at the concentration used.- Perform a dose-response experiment for the vehicle alone to determine its non-toxic concentration range.- Reduce the final concentration of the vehicle in the experiment.- Select a more biocompatible vehicle, such as a lipid-based carrier.[7]
Low bioavailability in vivo - Poor absorption from the administration site.- Rapid metabolism or clearance.- For oral delivery, consider co-administration with an absorption enhancer.- For intravenous delivery, use a carrier that prolongs circulation time, such as PEGylated liposomes.[8]- Explore alternative routes of administration.
Data Presentation: Solubility of this compound

The solubility of this compound in various common solvents is a critical factor in vehicle selection. The following table summarizes this information.

Solvent Solubility Reference
Dimethylformamide (DMF)20 mg/ml[3]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/ml[3]
Ethanol20 mg/ml[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[3]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for In Vitro Studies

This protocol describes the preparation of a this compound complex with fatty acid-free bovine serum albumin (BSA) to enhance its delivery to cells in culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/ml).

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the warmed BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 this compound:BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The this compound-BSA complex is now ready to be diluted in cell culture medium to the final desired concentration.

Protocol 2: Formulation of this compound in Liposomes for In Vivo Studies

This protocol provides a general method for encapsulating the hydrophobic this compound within liposomes for improved systemic delivery.[6][9]

Materials:

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposomal suspension containing this compound can be used for in vivo administration after sterile filtration.

Visualizations

G cluster_0 Vehicle Selection Workflow start Define Experimental System (In Vitro / In Vivo) solubility Assess this compound Solubility in Common Solvents start->solubility in_vitro_path In Vitro Vehicle Selection solubility->in_vitro_path In Vitro in_vivo_path In Vivo Vehicle Selection solubility->in_vivo_path In Vivo dmso DMSO Stock (<0.5% final conc.) in_vitro_path->dmso liposomes Liposomal Formulation in_vivo_path->liposomes other_nano Other Nanocarriers (e.g., Micelles) in_vivo_path->other_nano bsa_complex Complex with BSA dmso->bsa_complex toxicity Evaluate Vehicle Toxicity bsa_complex->toxicity liposomes->toxicity other_nano->toxicity efficacy Test Formulation Efficacy toxicity->efficacy end Optimized Delivery Protocol efficacy->end G This compound This compound GPR120 GPR120 This compound->GPR120 activates NFkB NF-κB Pathway GPR120->NFkB inhibits Browning Adipocyte Browning GPR120->Browning promotes LPS LPS LPS->NFkB activates Inflammation Inflammatory Cytokine Secretion NFkB->Inflammation induces G cluster_troubleshooting Troubleshooting Logic start Poor Biological Effect Observed? check_solubility Is this compound Precipitating? start->check_solubility check_toxicity Is Vehicle Control Showing Toxicity? check_solubility->check_toxicity No sol_action Action: Lower Concentration or Use BSA/Liposomes check_solubility->sol_action Yes tox_action Action: Lower Vehicle Conc. or Change Vehicle check_toxicity->tox_action Yes retest Retest Efficacy check_toxicity->retest No sol_action->retest tox_action->retest

References

Navigating the Nuances of 9-PAHSA: A Technical Guide to Interpreting Inconsistent Anti-Diabetic Data

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the inconsistencies in the reported anti-diabetic effects of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA). By presenting data in a structured format, detailing experimental protocols, and offering troubleshooting guidance, we aim to clarify the existing literature and facilitate more robust and reproducible future research.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the anti-diabetic effects of this compound?

A1: The discrepancies in the literature can be attributed to several key factors that vary between studies. These include differences in experimental models (e.g., healthy vs. diabetic or insulin-resistant rodents), the specific isomer and enantiomer of PAHSA used, the dosage and duration of treatment (acute vs. chronic), and the route of administration. Methodological differences in assessing metabolic outcomes also contribute to the variability in results[1][2].

Q2: What are the primary proposed mechanisms of action for this compound's anti-diabetic effects?

A2: The most frequently cited mechanisms involve the activation of G-protein coupled receptors (GPCRs). Specifically, this compound has been shown to act as an agonist for GPR120 and GPR40[3][4][5][6][7]. Activation of these receptors is linked to enhanced insulin-stimulated glucose uptake in adipocytes, stimulation of GLP-1 and insulin (B600854) secretion, and anti-inflammatory effects[5][8][9][10][11].

Q3: Have any studies reported a lack of anti-diabetic effects for this compound?

A3: Yes, some studies have reported that neither acute nor subchronic treatment with 5-PAHSA or this compound significantly improved the metabolic status of diet-induced obese mice[12][13]. These studies did not observe improvements in glucose uptake in vitro, GLP-1 release, or glucose-stimulated insulin secretion (GSIS)[12]. Another study even noted that long-term high intake of related FAHFAs could lead to adverse effects like hepatic steatosis and fibrosis in some mice[14].

Q4: How do the different isomers and enantiomers of PAHSA affect the results?

A4: The specific isomer (e.g., this compound vs. 5-PAHSA) and the stereochemistry (R or S enantiomers) can significantly influence biological activity. For instance, the S enantiomer of this compound (S-9-PAHSA) has been shown to have a greater potential for improving insulin sensitivity and glucose metabolism compared to the R-9-PAHSA enantiomer[15]. The inconsistent use and reporting of specific isomers and enantiomers across studies is a major source of data variability.

Troubleshooting Guide

This guide is designed to help researchers critically evaluate their experimental design and results when investigating the anti-diabetic effects of this compound.

Issue Potential Cause Troubleshooting/Consideration
No observable effect on glucose tolerance Inappropriate animal model: The metabolic state of the animal model is crucial. Effects observed in insulin-resistant or diabetic models may not be apparent in healthy, chow-fed animals.- Use a relevant model of insulin resistance or type 2 diabetes (e.g., high-fat diet-induced obese mice, db/db mice).- Ensure proper characterization of the metabolic phenotype of the chosen model before initiating the study.
Suboptimal dosage or duration: The dose and treatment period may be insufficient to elicit a metabolic response.- Conduct dose-response studies to identify the optimal therapeutic window.- Compare the effects of acute (single dose) versus chronic (repeated dosing) administration[2].
Inconsistent insulin secretion results Differences in experimental systems: In vitro results from cell lines or isolated islets may not directly translate to in vivo effects.- When possible, correlate in vitro findings with in vivo measurements of insulin secretion.- Be aware that PAHSAs may augment glucose-stimulated insulin secretion (GSIS) in islets from healthy donors but not in all diabetic models[7].
Contradictory signaling pathway activation Cell-type specific receptor expression: The expression levels of GPR40 and GPR120 can vary between different cell types and tissues.- Confirm the expression of target receptors (GPR40, GPR120) in the specific cells or tissues being studied.- Consider that this compound may have different downstream effects depending on the predominant receptor expressed.
Variability between batches of this compound Purity and isomeric composition: The purity and the specific isomer/enantiomer of the synthesized this compound can significantly impact its biological activity.- Obtain a certificate of analysis for each batch of this compound to confirm its purity and isomeric composition.- If possible, test different isomers and enantiomers to determine their specific effects[15].

Data Summary Tables

Table 1: In Vivo Studies on the Effects of this compound on Glucose Metabolism

Study Animal Model This compound Dose & Duration Key Findings on Glucose Metabolism Reference
Yore et al. (2014)High-fat diet-fed miceAcute oral administrationLowered basal glycemia and improved glucose tolerance.[5]
Syed et al. (2018)Chow- and HFD-fed miceChronic administrationImproved insulin sensitivity and glucose tolerance.[7]
Pflimlin et al. (2018)Diet-induced obese miceAcute and subchronic treatmentNo significant improvement in metabolic status.[12]
Zhou et al. (2019)Chow- and HFD-fed miceAcute and chronic treatmentEnhanced insulin action to suppress endogenous glucose production.[16]
Li et al. (2021)db/db mice50 mg/kg for 4 weeksReduced blood glucose levels after 2 weeks of administration.[8][10]

Table 2: In Vitro Studies on the Effects of this compound

Study Cell/Tissue Model Key Findings Reference
Yore et al. (2014)AdipocytesSignals through GPR120 to enhance insulin-stimulated glucose uptake.[5]
Syed et al. (2018)Isolated human isletsAugments glucose-stimulated insulin secretion via GPR40 activation.[4]
Pflimlin et al. (2018)3T3-L1 adipocytes, GLUTag cells, isolated isletsDid not increase glucose uptake, stimulate GLP-1 release, or induce GSIS.[12]
Li et al. (2018)3T3-L1 adipocytesPromotes browning of white fat via GPR120 activation.[3][17]

Experimental Protocols

Protocol 1: In Vivo Glucose Tolerance Test (GTT) with Acute this compound Administration

  • Animal Model: High-fat diet-fed C57BL/6J mice.

  • Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 6 hours with free access to water.

  • This compound Administration: this compound is administered orally via gavage at a specified dose (e.g., 100 mg/kg) suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). Control animals receive the vehicle alone.

  • Glucose Challenge: 30 minutes after this compound administration, a baseline blood glucose measurement is taken from the tail vein. Immediately after, a 2 g/kg body weight solution of D-glucose is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Pre-incubation: Islets are pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

  • GSIS Assay: Batches of size-matched islets are then incubated for 1 hour in KRBB with either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of this compound (e.g., 10 µM).

  • Insulin Measurement: At the end of the incubation, the supernatant is collected, and the insulin concentration is measured using an ELISA kit.

  • Data Analysis: Insulin secretion in response to high glucose is normalized to the basal secretion at low glucose.

Signaling Pathway and Experimental Workflow Diagrams

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds Beta_Arrestin_2 Beta_Arrestin_2 GPR120->Beta_Arrestin_2 Recruits Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory GLUT4_Translocation GLUT4 Translocation Beta_Arrestin_2->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gq_alpha Gq/11 GPR40->Gq_alpha Activates PLC PLC Gq_alpha->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Insulin_Exocytosis Insulin Exocytosis DAG->Insulin_Exocytosis Ca2_Release->Insulin_Exocytosis Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_InVitro In Vitro Experiment Animal_Model Select Animal Model (e.g., HFD-fed mice) Treatment Administer this compound (Acute or Chronic) Animal_Model->Treatment GTT Perform Glucose Tolerance Test (GTT) Treatment->GTT ITT Perform Insulin Tolerance Test (ITT) Treatment->ITT Tissue_Collection Collect Tissues for Biochemical Analysis GTT->Tissue_Collection ITT->Tissue_Collection Cell_Culture Culture Adipocytes or Isolate Pancreatic Islets Treatment_InVitro Treat with this compound Cell_Culture->Treatment_InVitro Glucose_Uptake_Assay Measure Glucose Uptake Treatment_InVitro->Glucose_Uptake_Assay GSIS_Assay Measure Glucose-Stimulated Insulin Secretion (GSIS) Treatment_InVitro->GSIS_Assay

References

addressing background interference in 9-Pahsa measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of this important lipid molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound, or 9-hexadecanoyloxyoctadecanoic acid, is a bioactive lipid belonging to the class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[1][2] It is an endogenous lipid found in humans and mice and has garnered significant interest due to its anti-diabetic and anti-inflammatory properties.[1][2][3] Research has shown that this compound can improve glucose tolerance, stimulate insulin (B600854) secretion, and enhance glucose transport.[1] Levels of this compound have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, making it a potential biomarker and therapeutic target for metabolic diseases.[1]

Q2: What is the primary method for quantifying this compound?

The most common and robust method for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly utilizing tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[4][5][6] This technique offers high sensitivity and specificity, allowing for the differentiation of this compound from its various isomers and other interfering lipids.[4][6]

Q3: What are the common challenges in this compound measurement?

The main challenges in accurately measuring this compound include:

  • Background Interference: High background signals can obscure the true this compound signal, especially in low-concentration samples like serum.[5]

  • Isomer Separation: Distinguishing this compound from its other regioisomers (e.g., 5-PAHSA, 12-PAHSA) requires optimized chromatographic separation.[4][5]

  • Co-eluting Contaminants: Other lipids, such as certain ceramides, can co-elute with PAHSAs and share similar mass-to-charge ratios, leading to analytical interference.[5]

  • Sample Preparation: The extraction and purification process can be a source of variability and contamination.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Issue 1: High Background Signal in LC-MS Analysis

High background noise can significantly impact the sensitivity and accuracy of your this compound measurements, particularly in samples with low analyte concentrations.[5]

Troubleshooting Workflow for High Background in LC-MS

start High Background Signal Detected cat1 Source: Sample Preparation start->cat1 cat2 Source: LC-MS System start->cat2 step1a Review Solid-Phase Extraction (SPE) Protocol cat1->step1a step1b Check Solvents and Reagents for Purity cat1->step1b step1c Evaluate Labware for Potential Contamination cat1->step1c step2a Optimize Chromatographic Gradient cat2->step2a step2b Clean the Ion Source cat2->step2b step2c Check for In-Source Fragmentation cat2->step2c solution1a Test different SPE cartridges. Silica-based columns can be a source of PAHSA background. step1a->solution1a solution1b Use high-purity, LC-MS grade solvents. Run solvent blanks. step1b->solution1b solution1c Use glass vials and avoid plasticware that can leach contaminants. step1c->solution1c solution2a Increase gradient length to better separate this compound from background components. step2a->solution2a solution2b Follow manufacturer's protocol for cleaning the ESI source. step2b->solution2b solution2c Adjust ion source parameters (e.g., voltages) to minimize unwanted fragmentation. step2c->solution2c

Caption: Troubleshooting high background in this compound LC-MS.

Summary of Causes and Solutions for High Background

Potential Cause Recommended Solution Citation
Solid-Phase Extraction (SPE) Use of silica (B1680970) SPE columns can introduce background. Test different SPE column types or consider alternative sample cleanup methods.[5]
Contaminated Reagents Use only high-purity, LC-MS grade solvents and reagents. Run blanks of each solvent to identify the source of contamination.[9]
Laboratory Environment Contaminants can be introduced from labware (e.g., plasticizers from tubes). Use glass vials and ensure a clean working environment.[5][10]
In-source Fragmentation Unintentional fragmentation in the MS ion source can create artifact peaks. Optimize ion source parameters to reduce this effect.[11]
Co-eluting Matrix Components Insufficient chromatographic separation from the sample matrix. Optimize the LC gradient to better resolve this compound from interfering compounds.[5][9]
Issue 2: Inaccurate Quantification due to Isomeric Interference

Several PAHSA isomers exist, and their structural similarity poses a challenge for accurate quantification. Additionally, a C16:0 ceramide is a known contaminant that shares key MRM transitions with PAHSAs.[5]

Logical Flow for Differentiating this compound from Interferences

start Peak Detected at this compound Retention Time q1 Are PAHSA isomer standards resolved? start->q1 q2 Is the MRM transition ratio correct for this compound? q1->q2 Yes action1 Optimize LC method. Use a longer gradient or a different column (e.g., C18). q1->action1 No action2 Peak is likely a ceramide contaminant or other lipid. q2->action2 No result_ok Peak Confirmed as this compound. Proceed with Quantification. q2->result_ok Yes action1->start Re-inject

Caption: Workflow to confirm this compound peak identity.

Key MRM Transitions for this compound

Tandem MS of the this compound precursor ion (m/z 537) in negative ionization mode produces three main product ions. The relative abundance of these transitions is crucial for confirmation.[6]

Precursor Ion (m/z) Product Ion (m/z) Relative Abundance Identity
537255HighestPalmitic Acid
537281MediumC18:1 Fatty Acid (from fragmentation)
537299LowestHydroxystearic Acid
Table based on data from Yore et al. and subsequent protocols.[1][6]

Troubleshooting Isomeric and Contaminant Interference

Problem Solution Citation
Poor Isomer Separation Optimize the liquid chromatography method. A long isocratic gradient on a C18 column is often required to resolve PAHSA regioisomers.[5][12]
Ceramide Interference The C16:0 ceramide shares the m/z 537 → 255 and m/z 537 → 281 transitions with PAHSAs. However, the ratio of these transitions differs. For PAHSAs, the m/z 255 fragment is more abundant than m/z 281. For the ceramide, this is reversed. Monitor the transition ratios to distinguish them.[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol describes a standard method for extracting total lipids, including this compound, from plasma or serum samples.[5][7][12]

Workflow for Lipid Extraction

s1 1. Sample Preparation - 200 µL Plasma/Serum - Add 1.3 mL PBS s2 2. Add Internal Standard (e.g., ¹³C₄-9-PAHSA) s1->s2 s3 3. Add Solvents - 1.5 mL Methanol (B129727) - 3.0 mL Chloroform (B151607) s2->s3 s4 4. Vortex & Centrifuge (e.g., 3,000 x g, 10 min, 4°C) s3->s4 s5 5. Collect Organic Layer (bottom chloroform phase) s4->s5 s6 6. Dry Down (under gentle nitrogen stream) s5->s6 s7 7. Store or Proceed to SPE (at -80°C) s6->s7

Caption: Lipid extraction workflow from plasma or serum.

Materials:

  • Human or mouse plasma/serum

  • Phosphate-buffered saline (PBS)

  • LC-MS grade methanol and chloroform

  • Deuterated or ¹³C-labeled this compound internal standard

  • Glass centrifuge tubes

Procedure:

  • In a glass tube, combine 200 µL of plasma with 1.3 mL of PBS.[7]

  • Spike the sample with a known amount of internal standard (e.g., ¹³C₄-9-PAHSA).[5][12]

  • Add 1.5 mL of methanol, followed by 3 mL of chloroform.[5][7]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at approximately 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7]

  • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C or immediately reconstituted for solid-phase extraction (SPE).[5]

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for cleaning up the sample and enriching the FAHFA fraction prior to LC-MS analysis.[7][8]

Materials:

  • Dried lipid extract from Protocol 1

  • Silica SPE cartridge (e.g., 500 mg)

  • LC-MS grade hexane, ethyl acetate (B1210297), and chloroform

Procedure:

  • Condition the SPE cartridge: Wash the silica cartridge with 6 mL of ethyl acetate, followed by 6 mL of hexane.[8]

  • Load the sample: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned cartridge.[8]

  • Wash: Elute neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction.[8]

  • Elute FAHFAs: Elute the desired FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[8]

  • Dry Down: Dry the collected FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the final sample in a small, precise volume of a suitable solvent (e.g., methanol) for LC-MS analysis.[8]

References

Technical Support Center: Enhancing the Reproducibility of 9-PAHSA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-PAHSA (9-palmitic acid hydroxy stearic acid) experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this endogenous lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

A1: this compound is an endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] It has garnered significant interest for its anti-diabetic and anti-inflammatory properties.[2] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels are strongly correlated with insulin (B600854) sensitivity.[2] Administration of this compound has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[2]

Q2: What is the primary mechanism of action for this compound?

A2: The anti-inflammatory and metabolic effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs), most notably GPR120 (also known as FFAR4).[2][3][4][5][6] Upon binding to GPR120, this compound can modulate downstream signaling cascades, such as inhibiting the lipopolysaccharide (LPS)-induced NF-κB pathway, which in turn prevents the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-12.[2][3][4] Some studies also suggest the involvement of other receptors like GPR40 and GPR43 in mediating its effects on glucose homeostasis.[1][7][8]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability (≥ 2 years), this compound should be stored at -20°C.[9][10] For shipping, it is typically sent at room temperature for domestic transit but may vary for international shipping.[9] It is important to handle the compound in a clean environment to avoid contamination.

Q4: In which solvents is this compound soluble?

A4: this compound has varying solubility in different solvents. According to available data, it is soluble in the following solvents at the specified concentrations:

  • DMF: 20 mg/ml

  • DMSO: 15 mg/ml

  • Ethanol: 20 mg/ml

  • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[9]

Troubleshooting Guide

Problem 1: Inconsistent or weak anti-inflammatory effects in vitro.

  • Question: I am not observing the expected reduction in pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) in my LPS-stimulated macrophage cell line (e.g., RAW 264.7) after treatment with this compound. What could be the issue?

  • Possible Causes and Solutions:

    • Suboptimal this compound Concentration: The anti-inflammatory potential of this compound can be concentration-dependent, with some studies showing weak effects at lower concentrations.[1] It is recommended to perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM.[1]

    • Vehicle Effects: The vehicle used to dissolve this compound can influence experimental outcomes.[1] Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in the cell culture medium is minimal and consistent across all treatment groups, including a vehicle-only control.

    • Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. The anti-inflammatory effects have been demonstrated in bone marrow-derived macrophages.[11]

    • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation may be critical. Consider pre-incubating the cells with this compound for a specific period before adding the inflammatory stimulus.

Problem 2: Lack of effect on glucose uptake in adipocytes.

  • Question: My in vitro experiments with 3T3-L1 adipocytes do not show an enhancement of insulin-stimulated glucose uptake after this compound treatment. Why might this be?

  • Possible Causes and Solutions:

    • Differentiation State of Adipocytes: The responsiveness of adipocytes to this compound may depend on their differentiation state. Ensure your 3T3-L1 cells are fully differentiated into mature adipocytes.

    • Pre-incubation Time: Some protocols suggest a pre-incubation period with this compound. For example, a 48-hour pre-incubation with 20 µM this compound has been used in some studies.[1]

    • Contradictory Findings: It is important to note that there are conflicting reports in the literature regarding the effects of this compound on glucose metabolism.[1] Some studies have not observed beneficial effects on glucose uptake.[12] Carefully review the specific experimental conditions of studies that have shown positive effects.

    • Vehicle Choice: The vehicle used for this compound delivery can impact results.[1] Ensure appropriate vehicle controls are included in your experimental design.

Problem 3: Variability in in vivo study outcomes.

  • Question: I am observing high variability and lack of significant effects on glucose tolerance or inflammation in my mouse model treated with this compound. What factors should I consider?

  • Possible Causes and Solutions:

    • Route of Administration and Vehicle: The method of administration (e.g., oral gavage, subcutaneous osmotic minipumps) and the vehicle used can significantly affect the bioavailability and efficacy of this compound.[2][13][14] For oral gavage, a common vehicle is a mix of PEG400, Tween-80, and water.[14]

    • Mouse Strain and Supplier: Different mouse strains and even mice from different suppliers can have varying metabolic and inflammatory responses.[15]

    • Diet: The composition of the high-fat diet (HFD) used to induce insulin resistance can influence the outcomes of this compound treatment.[15]

    • Gut Microbiota: The gut microbiota has been shown to play a role in the metabolic effects of PAHSAs.[14] Housing conditions and diet can influence the gut microbiome, potentially contributing to variability.

    • Dosage and Treatment Duration: The dose and duration of this compound treatment are critical parameters. Chronic treatment may be required to observe significant effects on insulin sensitivity and glucose tolerance.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vivo Anti-Inflammatory and Metabolic Effects of this compound

Model SystemThis compound Dose & AdministrationDurationKey OutcomesReference
Dextran Sulfate Sodium (DSS) Colitis mice5 mg/kg, oral10 daysPrevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression[2]
db/db mice50 mg/kg, gavage4 weeksAmeliorated carotid vascular calcification and myocardial hypertrophy[2]
High-Fat Diet (HFD) mice12 mg/kg/dayChronicLowered glycemia 5 hours after food removal[8]
High-Fat Diet (HFD) mice0.4 mg/day, subcutaneous minipumps13 weeksImproved hepatic and systemic insulin sensitivity[13]

Table 2: In Vitro Effects of this compound

Cell TypeThis compound ConcentrationIncubation TimeKey OutcomesReference
Human & Mouse 3T3-L1 Adipocytes20 µM48 hours (pre-incubation)No significant increase in insulin-stimulated glucose uptake[1]
LPS-stimulated human cellular model of innate immunity10–100 µMNot specifiedReduced secretion of chemokines (CXCL10, MIP-1 beta, MCP)[1]
Isolated human isletsNot specifiedNot specifiedPotentiated glucose-stimulated insulin secretion (GSIS)[8]
RAW 264.7 macrophages10 µM18 hoursAlleviated LPS-induced IL-6 production[16]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach the desired confluence.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

  • Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. The cells can be harvested to analyze gene expression of inflammatory markers by qPCR.

Protocol 2: In Vivo Evaluation of Glucose Tolerance in Mice

  • Animal Model: Use a suitable mouse model, such as diet-induced obese (DIO) mice on a high-fat diet.

  • Acclimatization: Allow the mice to acclimatize to the housing conditions.

  • Treatment: Administer this compound or vehicle control via the chosen route (e.g., oral gavage) at the desired dose and frequency for the specified duration.

  • Fasting: Fast the mice overnight (e.g., 14-16 hours) before the glucose tolerance test.

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

  • Blood Glucose Measurement: Measure blood glucose levels from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes involved in this compound research, the following diagrams illustrate key signaling pathways and experimental workflows.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to NFkB NF-κB GPR120->NFkB Inhibits Glucose_Uptake Glucose Uptake GPR120->Glucose_Uptake Enhances LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) NFkB->Pro_inflammatory_Cytokines Promotes Transcription

Caption: this compound activates GPR120, leading to inhibition of the NF-κB pathway and enhanced glucose uptake.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3KIII This compound->PI3K Activates AKT p-AKT This compound->AKT Down-regulates BECN1 BECN1 PI3K->BECN1 Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits BECN1->Autophagy Promotes

Caption: this compound modulates autophagy through the PI3K/AKT/mTOR signaling pathway.[17][18]

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality & Storage? Start->Check_Reagents Check_Protocol Review Experimental Protocol? Check_Reagents->Check_Protocol [Good] Order_New Order new this compound and validate Check_Reagents->Order_New [Poor] Check_System Assess Biological System Variability? Check_Protocol->Check_System [Optimized] Optimize_Concentration Optimize concentration and incubation time Check_Protocol->Optimize_Concentration [Needs Refinement] Consider_Model Consider cell line or animal model differences Check_System->Consider_Model [Variable] Consult_Literature Consult recent literature for new insights Check_System->Consult_Literature [Consistent] Order_New->Check_Protocol Standardize_Vehicle Standardize vehicle and controls Optimize_Concentration->Standardize_Vehicle Standardize_Vehicle->Check_System Consider_Model->Consult_Literature

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 9-PAHSA and 5-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic effects in metabolic and inflammatory diseases. Among the various PAHSA isomers, 9-PAHSA and 5-PAHSA are two of the most studied. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers and professionals in drug development.

Data Presentation: Quantitative Comparison of this compound and 5-PAHSA

The following table summarizes the available quantitative data comparing the biological activities of this compound and 5-PAHSA. It is important to note that the literature presents some conflicting findings, particularly regarding their metabolic effects.

Biological ActivityThis compound5-PAHSAKey Findings
Anti-inflammatory Effects
LPS-induced CXCL10 Secretion Reduction (in vitro)2-fold reduction at 10 µM and 3.7-fold reduction at 100 µM.[1]1.8-fold reduction at 100 µM.[1]This compound is more potent in reducing LPS-induced CXCL10 secretion.[1]
Metabolic Effects
GPR40 Activation (intracellular Ca2+ flux)EC50 of 6.2 µM.[1]Did not elicit a response in one study.[1]This compound activates GPR40; data for 5-PAHSA is inconclusive or indicates no activity in this assay.[1]
Glucose-Stimulated Insulin (B600854) Secretion (GSIS)Potentiates GSIS in some studies.[2][3] Other studies report no effect.[4][5]Potentiates GSIS in some studies.[2][6] Other studies report no effect.[4][5]The effects of both isomers on GSIS are debated in the literature.
Adipocyte Glucose UptakePotentiates insulin-stimulated glucose uptake in some studies.[4] Other studies report no effect.[1]Primes adipocytes for glucose utilization in some studies.[1]The role of both isomers in directly stimulating glucose uptake is not consistently reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used to assess the biological activities of this compound and 5-PAHSA.

GPR40 Activation Assay (Intracellular Calcium Flux)

This assay measures the ability of a compound to activate G-protein coupled receptor 40 (GPR40), leading to an increase in intracellular calcium levels.

  • Cell Culture: A stable cell line, such as HEK293 cells, is engineered to overexpress human GPR40 and a chimeric G-protein (e.g., Gα16).[1]

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.

  • Compound Addition: The cells are then treated with various concentrations of the test compounds (this compound or 5-PAHSA). A known GPR40 agonist is used as a positive control.

  • Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.[1]

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This in vitro assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-cells in response to glucose.

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse) or obtained from human donors.

  • Pre-incubation: The isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: The islets are then incubated in a high-glucose buffer in the presence or absence of the test compounds (this compound or 5-PAHSA).

  • Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The insulin concentration in the supernatant is determined using methods such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Normalization: The amount of secreted insulin is often normalized to the total insulin content of the islets or the total protein content.

Adipocyte Glucose Uptake Assay

This assay measures the effect of a compound on the uptake of glucose into adipocytes, a key process in glucose homeostasis.

  • Adipocyte Differentiation: A suitable pre-adipocyte cell line (e.g., 3T3-L1) is differentiated into mature adipocytes.

  • Serum Starvation: The differentiated adipocytes are serum-starved to reduce basal glucose uptake.

  • Compound Incubation: The cells are pre-treated with the test compounds (this compound or 5-PAHSA) for a specified period.

  • Insulin Stimulation: The cells are then stimulated with insulin to induce glucose uptake. A non-insulin-stimulated control is also included.

  • Glucose Tracer Addition: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG, is added to the cells.

  • Uptake Measurement: After a defined incubation time, the cells are washed to remove the extracellular tracer. The amount of intracellular tracer is then quantified by scintillation counting (for radioactive tracers) or fluorescence measurement.

  • Data Analysis: The rate of glucose uptake is calculated and compared between the different treatment groups.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or 5-PAHSA) for a short period.

  • Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the cell culture supernatant is measured using techniques like ELISA or a multiplex bead-based assay.

  • Data Analysis: The reduction in cytokine secretion in the presence of the test compound is calculated relative to the LPS-only control.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Metabolic Signaling PAHSA This compound / 5-PAHSA GPR40 GPR40 PAHSA->GPR40 PLC PLC GPR40->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Metabolic signaling of PAHSAs via GPR40.

cluster_1 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path Cytokines Pro-inflammatory Cytokines NFkB_path->Cytokines PAHSA This compound / 5-PAHSA GPR120 GPR120 PAHSA->GPR120 GPR120->Inhibition Inhibition->NFkB_path cluster_2 GSIS Experimental Workflow Isolate Isolate Pancreatic Islets Preincubate Pre-incubate (Low Glucose) Isolate->Preincubate Stimulate Stimulate (High Glucose +/- PAHSA) Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect Measure Measure Insulin (ELISA/RIA) Collect->Measure cluster_3 Adipocyte Glucose Uptake Workflow Differentiate Differentiate Adipocytes Starve Serum Starve Differentiate->Starve Treat Treat with PAHSA Starve->Treat Stimulate Stimulate with Insulin Treat->Stimulate AddTracer Add Labeled Glucose Stimulate->AddTracer Measure Measure Uptake AddTracer->Measure

References

A Comparative Guide to R-9-PAHSA and S-9-PAHSA Stereoisomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stereoisomers of 9-palmitoyl-hydroxystearic acid (9-PAHSA) reveals critical differences in their biological activities. This guide provides a comprehensive comparison of R-9-PAHSA and S-9-PAHSA, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways to inform research and drug development in metabolic and inflammatory diseases.

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. The stereochemistry at the hydroxylated carbon of the stearic acid chain gives rise to the R and S enantiomers, which, as this guide will elaborate, possess distinct biological profiles.

Data Presentation: Quantitative Comparison

While much of the literature describes the differential effects of R-9-PAHSA and S-9-PAHSA in qualitative terms, this section aims to present the available quantitative data to highlight their distinct potencies. It is important to note that direct, side-by-side quantitative comparisons of the two stereoisomers are limited in publicly available research.

Metabolic Effects

Experimental evidence consistently indicates that S-9-PAHSA is the more potent stereoisomer in regulating glucose homeostasis.[1][2] This is largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40), a key receptor in pancreatic beta cells that modulates insulin (B600854) secretion.[2][3]

Biological ActivityS-9-PAHSAR-9-PAHSAKey Findings
Glucose-Stimulated Insulin Secretion (GSIS) More PotentLess PotentS-9-PAHSA demonstrates a significant advantage over R-9-PAHSA in promoting GSIS.[3]
Insulin-Stimulated Glucose Uptake More PotentLess PotentS-9-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[2][3]
GPR40 Receptor Activation Higher AffinityLower AffinityThe superior metabolic effects of S-9-PAHSA are linked to its enhanced activation of the GPR40 receptor.[2][3]
Fasting Blood Glucose Reduction EffectiveNot EffectiveIn high-fat diet-fed mice, S-9-PAHSA significantly decreased fasting blood glucose, whereas the racemic this compound did not.[1][4]
Insulin Sensitivity Improvement EffectiveNot EffectiveS-9-PAHSA, but not racemic this compound, was shown to enhance insulin sensitivity in high-fat diet-fed mice.[1][4]
Anti-Inflammatory Effects

Both R-9-PAHSA and S-9-PAHSA exhibit anti-inflammatory properties, primarily through the activation of G protein-coupled receptor 120 (GPR120) and subsequent inhibition of the pro-inflammatory NF-κB pathway.[3][5][6] However, a direct quantitative comparison of their anti-inflammatory potency is not well-documented in the available literature.

Biological ActivityS-9-PAHSAR-9-PAHSAKey Findings
Cytokine Reduction EffectiveEffectiveBoth isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[3]
NF-κB Pathway Inhibition EffectiveEffectiveBoth isomers are believed to inhibit the NF-κB pathway via GPR120 activation.[3][5][6]
GPR120 Receptor Activation AgonistAgonistBoth isomers act as agonists for GPR120.[5][6]

Note: Specific EC50 or IC50 values for the stereoisomers on GPR40 and GPR120 activation, and on cytokine reduction, are not consistently available in the reviewed literature for a direct quantitative comparison.

Mandatory Visualization

Signaling Pathways

The distinct biological activities of the this compound stereoisomers can be attributed to their differential engagement with specific signaling pathways.

metabolic_pathway S-9-PAHSA S-9-PAHSA GPR40 GPR40 S-9-PAHSA->GPR40 Higher Affinity PLC PLC GPR40->PLC IP3 IP3 PLC->IP3 Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion

Metabolic signaling pathway of S-9-PAHSA.

anti_inflammatory_pathway PAHSA R/S-9-PAHSA GPR120 GPR120 PAHSA->GPR120 NFkB_inhibition Inhibition of NF-κB Pathway GPR120->NFkB_inhibition Cytokine_reduction ↓ Pro-inflammatory Cytokines NFkB_inhibition->Cytokine_reduction

Anti-inflammatory signaling of this compound isomers.
Experimental Workflow

experimental_workflow cluster_gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay cluster_gu Insulin-Stimulated Glucose Uptake Assay gsis1 Culture pancreatic β-cells (e.g., INS-1) gsis2 Pre-incubate with R-9-PAHSA or S-9-PAHSA gsis1->gsis2 gsis3 Stimulate with low and high glucose gsis2->gsis3 gsis4 Collect supernatant gsis3->gsis4 gsis5 Measure insulin concentration (ELISA) gsis4->gsis5 gu1 Differentiate adipocytes (e.g., 3T3-L1) gu2 Serum starve and pre-treat with R-9-PAHSA or S-9-PAHSA gu1->gu2 gu3 Stimulate with insulin gu2->gu3 gu4 Add fluorescent glucose analog (e.g., 2-NBDG) gu3->gu4 gu5 Measure intracellular fluorescence gu4->gu5

Generalized workflow for comparing bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to differentiate the bioactivities of R-9-PAHSA and S-9-PAHSA.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)

This assay measures the amount of insulin secreted by pancreatic beta cells (e.g., INS-1 cells) in response to glucose stimulation in the presence or absence of the PAHSA isomers.

1. Cell Culture:

  • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Plate cells in 24-well plates and grow to 80-90% confluency.

2. Pre-incubation:

  • The day of the assay, wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA and 2.8 mM glucose.

  • Pre-incubate the cells in the same buffer for 2 hours at 37°C.

3. Treatment and Glucose Stimulation:

  • After pre-incubation, replace the buffer with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated).

  • Add the desired concentrations of R-9-PAHSA, S-9-PAHSA, or vehicle control to the respective wells.

  • Incubate for 1-2 hours at 37°C.

4. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Centrifuge to remove any cellular debris.

  • Measure the insulin concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

Insulin-Stimulated Glucose Uptake Assay (2-NBDG)

This assay quantifies the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes (e.g., 3T3-L1 cells) to assess insulin sensitivity.

1. Adipocyte Differentiation:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation using a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 2-3 days.

  • Maintain the cells in DMEM with 10% FBS and insulin for another 2 days.

  • Subsequently, culture the cells in DMEM with 10% FBS for an additional 2-4 days until they are fully differentiated into mature adipocytes.

2. Serum Starvation and Treatment:

  • Serum-starve the differentiated adipocytes for 2-4 hours in a low-glucose medium.

  • Pre-treat the cells with R-9-PAHSA, S-9-PAHSA, or vehicle control for a specific duration (e.g., 2 hours).

3. Insulin Stimulation and 2-NBDG Incubation:

  • Add insulin (e.g., 100 nM) to the wells to stimulate glucose uptake. Include a basal (no insulin) control.

  • After insulin stimulation (typically 15-30 minutes), add 2-NBDG (e.g., 50-100 µM) to the wells and incubate for 30-60 minutes.

4. Measurement:

  • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Normalize the fluorescence signal to the protein concentration of the cell lysate.

Conclusion

The available evidence strongly suggests that while both R-9-PAHSA and S-9-PAHSA are bioactive lipids with therapeutic potential, S-9-PAHSA exhibits superior metabolic effects due to its enhanced activation of the GPR40 receptor.[3] Both isomers share a common mechanism for their anti-inflammatory actions through GPR120 and inhibition of the NF-κB pathway.[3][5][6] For researchers and drug development professionals, these findings highlight the importance of stereochemistry in the biological activity of PAHSAs and suggest that S-9-PAHSA may be a more promising candidate for the development of therapies targeting type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate the quantitative differences in their anti-inflammatory potency and to explore the full therapeutic potential of these fascinating endogenous lipids.

References

Unlocking the Therapeutic Promise of 9-PAHSA in Metabolic Syndrome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel lipid mediator, 9-palmitic acid hydroxy stearic acid (9-PAHSA), with established and alternative therapies for metabolic syndrome. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive overview of this compound's therapeutic potential.

Metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. While lifestyle modifications and conventional pharmacological interventions form the bedrock of current treatment strategies, the search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This compound, an endogenous lipid molecule, has emerged as a promising candidate, with preclinical studies suggesting beneficial effects on glucose metabolism, insulin sensitivity, and inflammation.

This guide will objectively compare the performance of this compound with lifestyle interventions and standard-of-care medications such as metformin (B114582) and statins. We will present a critical analysis of the existing, sometimes conflicting, experimental evidence and provide detailed protocols for key assays to facilitate the replication and further investigation of these findings.

Comparative Efficacy: this compound vs. Alternatives

The therapeutic potential of this compound has been investigated in several preclinical models of metabolic syndrome, primarily in mice. Below, we summarize the quantitative data from these studies and compare them with the known effects of metformin and statins.

Table 1: Effects on Glucose Homeostasis
Intervention Animal Model Dosage Effect on Glucose Tolerance (OGTT Area Under the Curve - AUC) Effect on Insulin Sensitivity (HOMA-IR or ITT) Citation(s)
This compound High-Fat Diet (HFD)-fed mice5-10 mg/kg, oral gavage↓ (Improved glucose tolerance)↓ (Improved insulin sensitivity)[1][2][3][4]
This compound db/db mice50 mg/kg, oral gavage↓ (Transient improvement at 2 weeks)Not consistently reported[2][4]
This compound Diet-induced obese (DIO) miceNot specifiedNo significant improvementNo significant improvement[5][6]
Metformin HFD-fed rats180 & 360 mg/kg↓ (Reduced AUC by 20.09% and 25.5% respectively)↓ (Significantly reduced HOMA-IR)[7]
Metformin db/db mice100 & 200 mg/kg/day↓ (Improved glucose tolerance)↓ (Improved insulin sensitivity)[8]
Metformin HFD-fed mice400 mg/kg, oral gavage↓ (Significantly improved glucose tolerance)Not specified[9][10]
Table 2: Effects on Dyslipidemia and Inflammation
Intervention Animal Model Dosage Effect on Plasma Triglycerides Effect on Inflammatory Markers (e.g., TNF-α, IL-6) Citation(s)
This compound HFD-fed miceNot specifiedNot consistently reported↓ (Reduced TNF-α and IL-1β in adipose tissue macrophages)[11]
This compound In vitro (RAW 264.7 macrophages)Not specifiedNot applicable↓ (Inhibited LPS-induced IL-1β and IL-6)[12]
This compound In vitro (LPS-stimulated dendritic cells)Not specifiedNot applicable↓ (Reduced secretion of IL-12, IL-1β, and TNF-α)[13]
Metformin Mice with metabolic syndromeNot specifiedNot consistently reported↓ (Reduced MCP-1, IL-6, CXCL1, and TNF-α in colon, liver, and adipose tissue)[14]
Metformin ---Has direct anti-inflammatory effects[15][16][17]
Statins (Simvastatin) Wild-type miceNot specified↑ (in PGC-1α OE mice)Not specified[18]
Statins (Pravastatin, Pitavastatin, Rosuvastatin) db/db miceNot specifiedNo significant effectNot specified[19]
Statins --↓ (10-20% reduction)↓ (Reduces C-reactive protein)[20][21]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are believed to be mediated through the activation of G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40, and subsequent modulation of inflammatory pathways.

This compound Signaling Pathways

9-PAHSA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR120 GPR120 PLC PLC GPR120->PLC NF_kB_inhibition NF-κB Inhibition GPR120->NF_kB_inhibition β-arrestin-2 dependent Glucose_uptake Improved Glucose Uptake GPR120->Glucose_uptake GPR40 GPR40 GPR40->PLC This compound This compound This compound->GPR120 This compound->GPR40 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC GSIS Glucose-Stimulated Insulin Secretion Ca2_release->GSIS PKC->GSIS Anti_inflammatory Anti-inflammatory Effects NF_kB_inhibition->Anti_inflammatory

Caption: Proposed signaling pathways of this compound.

Experimental Workflows

To ensure the reproducibility and further exploration of this compound's effects, it is crucial to follow standardized experimental protocols.

Oral Glucose Tolerance Test (OGTT) Workflow

OGTT_Workflow start Start fasting Fast mice for 6 hours (remove food, access to water) start->fasting baseline_glucose Measure baseline blood glucose (t=0 min) from tail vein fasting->baseline_glucose gavage Administer this compound or vehicle (oral gavage) baseline_glucose->gavage glucose_challenge 30 minutes post-treatment, administer glucose solution (2 g/kg) (oral gavage) gavage->glucose_challenge measure_glucose Measure blood glucose at 15, 30, 60, 90, 120 min post-glucose administration glucose_challenge->measure_glucose end End measure_glucose->end

Caption: Standard workflow for an Oral Glucose Tolerance Test.

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose tolerance and insulin sensitivity.

Materials:

  • C57BL/6J mice

  • Glucose solution (20% w/v in sterile water)

  • This compound or vehicle solution

  • Oral gavage needles

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast mice for 6 hours prior to the experiment, with free access to water.[22][23][24]

  • Record the body weight of each mouse.

  • At time t = -30 minutes, administer this compound or vehicle control via oral gavage.

  • At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Immediately after the baseline measurement, administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.[25][26]

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[23]

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.

Materials:

  • C57BL/6J mice

  • Human insulin solution (0.75 U/kg body weight)

  • Sterile saline

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours prior to the experiment, with free access to water.[27][28][29][30]

  • Record the body weight of each mouse.

  • At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Immediately after the baseline measurement, administer a 0.75 U/kg body weight dose of insulin via intraperitoneal (IP) injection.[28][31]

  • Collect blood samples from the tail vein at 15, 30, and 60 minutes post-insulin injection and measure blood glucose levels.[31]

  • Calculate the rate of glucose disappearance to assess insulin sensitivity.

Measurement of Plasma Triglycerides

Objective: To quantify the concentration of triglycerides in plasma as a marker of dyslipidemia.

Materials:

  • Mouse plasma samples

  • Commercial triglyceride quantification kit (e.g., colorimetric or fluorometric assay)

  • Microplate reader

Procedure:

  • Collect whole blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Thaw plasma samples on ice.

  • Follow the manufacturer's instructions for the chosen commercial triglyceride quantification kit.[32][33][34][35][36] This typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of the glycerol.

  • Measure the absorbance or fluorescence using a microplate reader and calculate the triglyceride concentration based on a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α and IL-6)

Objective: To quantify the concentration of pro-inflammatory cytokines in serum or plasma as a measure of systemic inflammation.

Materials:

  • Mouse serum or plasma samples

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

  • Wash buffer

  • Stop solution

Procedure:

  • Collect blood and prepare serum or plasma as described for triglyceride measurement.

  • Follow the manufacturer's protocol for the specific ELISA kits for mouse TNF-α and IL-6.[37][38][39][40][41]

  • This generally involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add standards and samples to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • After another incubation and wash step, add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Discussion and Future Directions

The available preclinical data suggests that this compound holds promise as a therapeutic agent for metabolic syndrome, with demonstrated beneficial effects on glucose homeostasis and inflammation in some studies.[2][3][4] However, the conflicting reports, with some studies showing no significant metabolic benefits, highlight the need for further research to elucidate the precise mechanisms of action and the factors that may influence its efficacy.[5][6]

Key areas for future investigation include:

  • Dose-response studies: Establishing the optimal therapeutic dose of this compound.

  • Long-term efficacy and safety: Evaluating the effects of chronic this compound administration.

  • Role of the gut microbiota: Investigating the interplay between this compound, the gut microbiome, and metabolic outcomes.[42]

  • Clinical trials: Translating the promising preclinical findings into human studies to validate the therapeutic potential of this compound in patients with metabolic syndrome.

References

A Comparative Analysis of 9-PAHSA and Palmitic Acid on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the contrasting immunomodulatory effects of a novel endogenous lipid and a prevalent saturated fatty acid.

In the landscape of lipid research, the divergent roles of different fatty acids in modulating inflammatory responses are of paramount importance for understanding disease pathogenesis and developing novel therapeutics. This guide provides a detailed comparison of 9-hydroxy-10-palmitoyloxystearic acid (9-PAHSA), a recently discovered endogenous lipid with potent anti-inflammatory properties, and palmitic acid, a ubiquitous saturated fatty acid known for its pro-inflammatory effects. This analysis is supported by experimental data and detailed methodologies to aid researchers in their scientific endeavors.

Opposing Effects on Inflammatory Signaling

This compound and palmitic acid exert opposing effects on key inflammatory pathways. This compound is recognized for its anti-inflammatory actions, primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3] Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[1][4]

Conversely, palmitic acid is a well-established pro-inflammatory agent.[5][6][7] It activates inflammatory responses through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) signaling.[8][9][10] This engagement triggers a downstream cascade that results in the activation of NF-κB and activator protein-1 (AP-1) transcription factors.[8][9] The activation of these pathways leads to the increased expression and secretion of pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β, thereby contributing to a state of chronic inflammation.[5][6][11][12]

Quantitative Comparison of Inflammatory Markers

The following table summarizes the quantitative effects of this compound and palmitic acid on various inflammatory markers as reported in preclinical studies.

MarkerThis compound EffectPalmitic Acid EffectCell/Animal ModelReference
NF-κB Activation ↓ (Inhibition)↑ (Activation)Macrophages, Adipocytes[1][2][8][9]
TNFα Expression ↓ (Reduction)↑ (Induction)Macrophages, Adipocytes, VSMCs[1][4][5][6]
IL-6 Expression ↓ (Reduction)↑ (Induction)Macrophages, Adipocytes[1][4][7][11]
IL-1β Expression ↓ (Reduction)↑ (Induction)Macrophages[1][4][6][12]
GPR120 Activation ↑ (Agonist)No significant direct agonism reportedAdipocytes, Macrophages[1][2][13]
TLR4 Signaling No direct agonism reported; may attenuate downstream effects↑ (Activation)Macrophages, Endothelial Cells[8][10][14]
Chemokine (e.g., CXCL10, MCP-1) Secretion ↓ (Reduction)↑ (Induction)Macrophages[15][16][17]

Signaling Pathways

The distinct inflammatory responses induced by this compound and palmitic acid are governed by their interaction with different cellular receptors and downstream signaling cascades.

This compound Anti-Inflammatory Signaling

This compound primarily exerts its anti-inflammatory effects through the activation of GPR120. This G protein-coupled receptor, upon binding to this compound, initiates a signaling cascade that interferes with and suppresses pro-inflammatory pathways, most notably the NF-κB pathway.[1][2][3]

This compound anti-inflammatory signaling pathway.
Palmitic Acid Pro-Inflammatory Signaling

Palmitic acid promotes inflammation by activating TLR4, a key receptor of the innate immune system. This leads to the recruitment of adaptor proteins and the subsequent activation of downstream kinases that ultimately result in the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[8][9][10][14]

Palmitic_Acid_Signaling Palmitic_Acid Palmitic Acid TLR4 TLR4 Palmitic_Acid->TLR4 activates NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Increased_Cytokine_Expression Increased Pro-inflammatory Cytokine Expression (TNFα, IL-6, IL-1β) NF_kB_Activation->Increased_Cytokine_Expression

Palmitic acid pro-inflammatory signaling pathway.

Experimental Protocols

The following are representative experimental methodologies employed in the studies comparing the effects of this compound and palmitic acid.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (e.g., THP-1), and adipocyte cell lines (e.g., 3T3-L1) are commonly used.[2][11]

  • Primary Cells: Bone marrow-derived macrophages (BMDMs) and primary adipocytes are also utilized to study more physiologically relevant responses.[4]

  • Fatty Acid Preparation: Palmitic acid is typically dissolved in ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) to enhance its solubility and bioavailability in cell culture media. This compound is also dissolved in a suitable solvent like ethanol or DMSO before being added to the culture medium.

  • Treatment: Cells are often pre-treated with this compound or vehicle control for a specific duration before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or with palmitic acid itself.

Measurement of Inflammatory Markers
  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., Tnfα, Il6, Il1β) and other inflammatory mediators.

  • Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to quantify the secretion of cytokines into the cell culture supernatant.

  • Western Blotting: This technique is used to assess the protein levels and activation state (e.g., phosphorylation) of key signaling molecules in the NF-κB pathway, such as IκBα and p65.[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and palmitic acid on macrophage inflammation.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Analysis Cell_Seeding Seed Macrophages Pre_treatment Pre-treat with this compound or Vehicle Cell_Seeding->Pre_treatment Stimulation Stimulate with Palmitic Acid or LPS Pre_treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells Stimulation->Lyse_Cells ELISA ELISA for Cytokine Secretion Collect_Supernatant->ELISA qRT_PCR qRT-PCR for Gene Expression Lyse_Cells->qRT_PCR Western_Blot Western Blot for Signaling Proteins Lyse_Cells->Western_Blot

Workflow for in vitro inflammation studies.

Conclusion

The available evidence strongly indicates that this compound and palmitic acid have diametrically opposed effects on inflammation. This compound acts as an anti-inflammatory lipid by activating GPR120 and inhibiting the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production. In contrast, palmitic acid is a potent pro-inflammatory stimulus that activates the NF-κB pathway, primarily through TLR4 signaling, thereby promoting the expression of inflammatory mediators.

This clear distinction highlights the potential of this compound and related fatty acid esters of hydroxy fatty acids (FAHFAs) as therapeutic candidates for inflammatory and metabolic diseases. For researchers and drug development professionals, understanding these divergent pathways is crucial for designing effective strategies to combat inflammation-related pathologies. Further investigation into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Stearic Acid and 9-PAHSA in the Regulation of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of stearic acid and 9-hydroxy-palmitoyl-stearic acid (9-PAHSA) in their roles as regulators of lipid metabolism. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to be a valuable resource for professionals in the fields of metabolic research and drug development.

Introduction

Stearic acid (18:0) is a common saturated fatty acid found in many animal and vegetable fats.[1][2] It serves as an energy source and a substrate for the synthesis of other lipids, such as oleic acid.[1][3] In contrast, this compound is a more recently discovered endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[4][5] Levels of this compound in serum and adipose tissue have been found to correlate with insulin (B600854) sensitivity, and they are reduced in insulin-resistant humans.[4][6] While both are fatty acids, their mechanisms of action and overall impact on metabolic health appear to differ significantly.

Mechanism of Action

The biological effects of stearic acid and this compound are mediated through distinct cellular pathways.

Stearic Acid: As a saturated fatty acid, stearic acid can be utilized for energy through beta-oxidation or incorporated into complex lipids.[3][7] A key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1] The ratio of stearic acid to oleic acid is crucial for cellular function and lipid metabolism.[1] Some studies suggest that stearic acid can induce inflammatory responses in macrophages, potentially contributing to the chronic low-grade inflammation associated with obesity.[8][9][10]

This compound: this compound functions as a signaling molecule, primarily by activating G protein-coupled receptors (GPCRs).[6] It has been identified as an agonist for GPR120 (also known as FFAR4) and GPR40 (FFAR1).[6][11][12] Activation of these receptors, which are expressed in metabolically active tissues like adipose tissue, pancreatic β-cells, and intestinal L-cells, triggers downstream signaling cascades that lead to anti-inflammatory and insulin-sensitizing effects.[6][11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways for stearic acid and this compound.

Stearic_Acid_Metabolism_and_Signaling SA Stearic Acid (Dietary Intake/Synthesis) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SA->SCD1 Macrophage Macrophage SA->Macrophage OA Oleic Acid SCD1->OA ComplexLipids Complex Lipids (e.g., Triglycerides) OA->ComplexLipids Inflammation Inflammation (e.g., NF-κB activation) Macrophage->Inflammation ER_Stress ER Stress Inflammation->ER_Stress

Stearic Acid Metabolism and Inflammatory Signaling

9PAHSA_Signaling_Pathway PAHSA This compound GPR120 GPR120 PAHSA->GPR120 GPR40 GPR40 PAHSA->GPR40 AntiInflammatory Anti-inflammatory Effects (↓ NF-κB) GPR120->AntiInflammatory GlucoseUptake ↑ Glucose Uptake GPR120->GlucoseUptake AdipocyteBrowning Adipocyte Browning GPR120->AdipocyteBrowning InsulinSecretion ↑ Insulin Secretion GPR40->InsulinSecretion

This compound Signaling via GPR120 and GPR40

Comparative Analysis of Metabolic Effects

FeatureStearic AcidThis compound
Primary Role Energy substrate, precursor for oleic acid synthesis.[1][3]Endogenous signaling lipid.[4][5]
Receptor(s) May interact with TLR4/2 in macrophages, but this is debated.[9][10]GPR120 and GPR40 agonist.[6][11][12]
Insulin Sensitivity Effects are conflicting. Some studies show no impairment in healthy individuals, while others suggest it can induce hepatic insulin resistance in mice on a high-fat diet.[13][14] It may also enhance insulin receptor signaling by inhibiting PTP1B.[15]Generally improves insulin sensitivity and glucose tolerance in mouse models of obesity and insulin resistance.[4][16][17][18]
Inflammation Can promote pro-inflammatory responses in macrophages, contributing to obesity-associated inflammation.[8][9][10]Exerts anti-inflammatory effects by inhibiting pathways like NF-κB, often via GPR120 activation.[4][19][20]
Adiposity & Lipolysis Diets rich in stearic acid have been shown to reduce visceral adipose tissue in some animal models.[21]Improves metabolic parameters without significantly altering body weight.[11] Promotes the browning of white adipose tissue, which can increase energy expenditure.[19][20] Inhibits lipolysis in white adipose tissue explants.[22]
Hepatic Glucose Production High-fat diets rich in stearate (B1226849) can lead to severe hepatic insulin resistance.[14]Both acute and chronic treatment can enhance insulin's ability to suppress endogenous glucose production.[18][22]

Quantitative Data Summary

Table 1: Effects of Stearic Acid and this compound on Inflammatory Markers

MoleculeModel SystemMarkerEffectReference
Stearic AcidMouse Peritoneal MacrophagesJNK PhosphorylationIncreased[10]
Stearic AcidMouse Peritoneal MacrophagesTNF-α, IL-6, IL-1β mRNAIncreased[10]
This compoundLPS-treated 3T3-L1 adipocytesNF-κB activationAbolished[19]
This compoundLPS-treated 3T3-L1 adipocytesInflammatory cytokine secretionAbolished[19]
This compoundHigh-fat diet-fed miceAdipose tissue inflammationReduced[4]

Table 2: Effects of this compound on Glucose Metabolism

ParameterModel SystemTreatmentResultReference
Glucose Tolerancedb/db mice2 weeks of this compound administrationImproved[4]
Insulin SensitivityHigh-fat diet-fed miceS-9-PAHSA supplementationImproved[17]
Endogenous Glucose Production (EGP)Chow-fed mice with intralipid (B608591) infusionPAHSA treatmentPartially lowered EGP (Vehicle: 12±0.8 vs. PAHSA: 7±1.7 mg/kg/minute)[22]
Endogenous Glucose Production (EGP)High-fat diet-fed mice with intralipid infusionPAHSA treatmentEffects on hepatic insulin sensitivity blocked (Vehicle: 13±0.6 vs. PAHSA: 12±1.7 mg/kg/minute)[22]

Experimental Protocols and Workflows

A typical experimental workflow to compare the metabolic effects of stearic acid and this compound is depicted below.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., C57BL/6J mice on high-fat diet) start->animal_model treatment Treatment Groups: 1. Control Diet 2. High-Stearic Acid Diet 3. Diet + this compound animal_model->treatment metabolic_phenotyping Metabolic Phenotyping (Body weight, food intake, GTT, ITT) treatment->metabolic_phenotyping tissue_collection Tissue Collection (Adipose, Liver, Muscle, Serum) metabolic_phenotyping->tissue_collection molecular_analysis Molecular Analysis (qPCR, Western Blot, Histology) tissue_collection->molecular_analysis data_analysis Data Analysis and Interpretation molecular_analysis->data_analysis conclusion Conclusion and Publication data_analysis->conclusion

Workflow for In Vivo Comparison of Stearic Acid and this compound
Key Experimental Methodologies

1. Cell Culture and Adipocyte Differentiation

  • Cell Line: 3T3-L1 preadipocytes are commonly used.

  • Differentiation Protocol: Cells are grown to confluence and then treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). After a few days, the medium is switched to a maintenance medium containing insulin. Differentiated adipocytes are ready for experiments after 8-12 days, characterized by the accumulation of lipid droplets.

  • Treatment: Differentiated adipocytes can be treated with stearic acid (often complexed to BSA) or this compound at various concentrations and time points to assess effects on glucose uptake, gene expression, and inflammatory responses.[19]

2. Animal Studies

  • Animal Models: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for several weeks) or genetic models of obesity and diabetes (e.g., db/db or ob/ob mice) are frequently used.[4][14][19]

  • Administration: Stearic acid is typically incorporated into the diet. This compound can be administered via oral gavage or subcutaneous osmotic minipumps for chronic studies.[4][11]

  • Glucose and Insulin Tolerance Tests (GTT & ITT):

    • GTT: After an overnight fast, mice are given an intraperitoneal (IP) or oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at baseline (0 min) and at various time points (e.g., 15, 30, 60, 90, 120 min) post-injection.

    • ITT: After a shorter fast (e.g., 4-6 hours), mice are injected IP with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at similar time points as the GTT.[17]

3. Gene and Protein Expression Analysis

  • Quantitative Real-Time PCR (qPCR): RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and used as a template for qPCR with gene-specific primers to quantify mRNA levels of target genes (e.g., UCP1, PGC1α for browning; TNFα, IL-6 for inflammation).[19]

  • Western Blotting: Protein lysates from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phosphorylated AKT, NF-κB, GPR120) and corresponding secondary antibodies for detection.[19]

4. Lipid Extraction and Analysis

  • Folch or Bligh-Dyer Method: These are standard methods for extracting lipids from tissues or serum using a chloroform/methanol mixture.[23][24]

  • Analysis: Extracted lipids can be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific fatty acids.[25]

Conclusion

Stearic acid and this compound represent two distinct classes of fatty acids with differing roles in the regulation of lipid metabolism. While stearic acid is a fundamental dietary component with complex and sometimes contradictory effects on metabolic health, this compound has emerged as a potent endogenous signaling molecule with promising anti-diabetic and anti-inflammatory properties.[3][4][16] The beneficial effects of this compound are largely attributed to its ability to activate GPR120 and GPR40, leading to improved glucose homeostasis and reduced inflammation.[6][11] In contrast, the metabolic impact of stearic acid is more nuanced, with some evidence suggesting it may contribute to inflammation and insulin resistance under certain dietary conditions.[8][14] Further research into the specific mechanisms and therapeutic potential of these lipids, particularly this compound, is warranted for the development of novel treatments for metabolic diseases.

References

A Cross-Species Comparative Guide to the Functions of 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological functions of 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), a recently discovered bioactive lipid, across various species. The information is compiled from preclinical and in vitro studies, with a focus on its anti-diabetic and anti-inflammatory effects. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams created with Graphviz.

Data Presentation

Table 1: Effects of this compound on Glucose Metabolism
ParameterSpecies/ModelTreatment DetailsKey FindingsReference(s)
Glucose Tolerance High-Fat Diet (HFD)-fed MiceAcute oral gavage of 5- or this compound (30 or 45 mg/kg)Improved glucose tolerance and reduced area under the glucose excursion curve.[1][1]
db/db MiceAcute administrationSlightly improved glucose tolerance.[2][2]
db/db Mice50 mg/kg for 2 weeks by gavageSignificantly reduced blood glucose levels.[2][3][2][3]
HFD-fed MiceChronic treatment with 5- and this compound (2mg/kg/day each) via mini-pumpsImproved insulin (B600854) sensitivity and glucose tolerance.[4]
HFD-fed MiceAcute and subchronic treatment with 5- and this compoundDid not significantly improve the deranged metabolic status.[5][5]
Insulin Secretion Human Islets (in vitro)20 µM this compoundPotentiated glucose-stimulated insulin secretion (GSIS).[4][4]
Human Islets (in vitro)20 µM 5-PAHSAAugmented GSIS.[1][1]
Rat, Mouse, Human Islets (in vitro)Racemic 5- or this compound and their enantiomersDid not induce GSIS.[5][5]
GLP-1 Secretion STC-1 Enteroendocrine Cells (in vitro)5- or this compoundDirectly enhanced GLP-1 secretion.[4]
GLUTag Cells (in vitro)Racemic 5- or this compound and their enantiomersDid not stimulate GLP-1 release.[5][5]
Glucose Uptake 3T3-L1 Adipocytes (in vitro)20 µM this compound (48h pre-incubation)Did not increase basal or insulin-stimulated glucose uptake.[6][6]
Human Subcutaneous Adipocytes (in vitro)20 µM this compound (48h pre-incubation)Did not increase basal or insulin-stimulated glucose uptake.[6][6]
Table 2: Anti-inflammatory Effects of this compound
ParameterSpecies/ModelTreatment DetailsKey FindingsReference(s)
Cytokine Secretion LPS-stimulated Human Cellular Model of Innate Immunity10-100 µM this compoundReduced secretion of chemokines such as CXCL10, MIP-1 beta, and MCP.[6][7][6][7]
LPS-stimulated 3T3-L1 adipocytes with GPR120 knockdownThis compound treatmentAnti-inflammatory effects were attenuated.[8][8]
Immune Cell Activation LPS-stimulated Mouse Bone Marrow-Derived Dendritic CellsThis compound treatmentAttenuated dendritic cell activation.[4]
In Vivo Inflammation HFD-fed MiceChronic treatment with 5- and this compoundReduced adipose tissue inflammation.[4]
db/db Mice50 mg/kg this compound for 4 weeksAmeliorated carotid vascular calcification.[2][3][2][3]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To assess the effect of this compound on glucose tolerance in vivo.

  • Animal Model: High-Fat Diet (HFD)-fed mice or db/db mice.[1][2]

  • Procedure:

    • Mice are fasted for 4.5 to 6 hours prior to the test.[1][9]

    • A baseline blood glucose measurement is taken from the tail vein using a glucometer.[10][11]

    • This compound (or vehicle control) is administered via oral gavage at a specified dose (e.g., 30-50 mg/kg).[1][2][3]

    • After 30 minutes, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[10]

    • Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10]

    • The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[1]

In Vitro Anti-Inflammatory Assay in Macrophages
  • Objective: To evaluate the ability of this compound to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.

  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with this compound (e.g., 10 µM) or vehicle control for 1-2 hours.

    • Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[12] A negative control group without LPS stimulation is included.

    • After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant are measured using ELISA or other immunoassays.[6]

GPR120 Competitive Binding Assay
  • Objective: To determine the binding affinity of this compound for the GPR120 receptor.

  • Materials: Membranes from cells overexpressing GPR120, a radiolabeled GPR120 agonist (e.g., [³H]-TUG-891), unlabeled GPR120 agonist, and this compound.[13]

  • Procedure:

    • GPR120-expressing membranes are incubated in a 96-well plate with the radiolabeled ligand and varying concentrations of this compound.[13]

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled agonist) are included.[13]

    • The plate is incubated to allow binding to reach equilibrium.[13]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[13]

    • The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Adipocytes

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Inhibition_of_NFkB Inhibition of NF-κB Pathway GPR120->Inhibition_of_NFkB Glucose_Uptake Enhanced Insulin-stimulated Glucose Uptake GPR120->Glucose_Uptake Anti_inflammatory_effects Anti-inflammatory Effects Inhibition_of_NFkB->Anti_inflammatory_effects

Caption: this compound activates GPR120, leading to anti-inflammatory effects and enhanced glucose uptake.

Signaling Pathway of this compound in Pancreatic β-Cells

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Calcium_Flux Increased Ca2+ Flux GPR40->Calcium_Flux Insulin_Secretion Augmented Glucose-Stimulated Insulin Secretion (GSIS) Calcium_Flux->Insulin_Secretion

Caption: this compound stimulates insulin secretion in pancreatic β-cells via GPR40 activation.

Autophagy-Related Signaling in Cardiomyocytes of db/db Mice

Autophagy_Signaling cluster_pathway Signaling Cascade This compound This compound pAkt p-Akt This compound->pAkt down-regulates mTOR mTOR This compound->mTOR down-regulates PI3KIII_BECN1 PI3KIII/BECN1 Complex This compound->PI3KIII_BECN1 activates pAkt->mTOR mTOR->PI3KIII_BECN1 Autophagy Increased Autophagic Flux PI3KIII_BECN1->Autophagy Cardioprotection Amelioration of Diabetic Cardiomyopathy Autophagy->Cardioprotection

Caption: this compound promotes cardioprotective autophagy in diabetic mice by modulating Akt/mTOR signaling.

Experimental Workflow for In Vivo Studies in Mice

experimental_workflow start Select Mouse Model (e.g., HFD-fed, db/db) treatment Administer this compound or Vehicle (e.g., oral gavage, mini-pumps) start->treatment monitoring Monitor Physiological Parameters (Body Weight, Food Intake) treatment->monitoring glucose_test Perform Glucose Homeostasis Tests (OGTT, Insulin Tolerance Test) monitoring->glucose_test tissue_collection Collect Blood and Tissues for Analysis glucose_test->tissue_collection analysis Analyze Samples (e.g., ELISA, Western Blot, Histology) tissue_collection->analysis end Data Interpretation and Conclusion analysis->end

Caption: A generalized workflow for investigating the in vivo effects of this compound in mouse models.

References

Independent Validation of 9-PAHSA's Effects on Glucose Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data surrounding the effects of 9-palmitic acid hydroxy stearic acid (9-PAHSA), a recently identified bioactive lipid, on glucose tolerance. While initial studies have shown promise, subsequent independent validation has yielded conflicting results. This document aims to present a comprehensive overview of the existing data, detail the experimental protocols used, and compare the proposed mechanisms of this compound with established glucose-lowering therapies.

I. Comparative Efficacy of this compound on Glucose Tolerance

Table 1: Summary of In Vivo Glucose Tolerance Test (GTT) Data for this compound

Study (First Author, Year)Animal ModelTreatment DetailsKey Findings on Glucose ToleranceSupporting Data (e.g., AUC)Reference
Yore et al., 2014High-Fat Diet (HFD)-fed miceAcute oral gavage of this compoundImproved glucose toleranceReduced area under the curve (AUC) for glucose excursion.[1][1]
Wang et al., 2021db/db mice (a model of type 2 diabetes)50 mg/kg this compound by gavage for 4 weeksAcutely improved glucose tolerance after a single dose, and a glucose-lowering effect was observed after 2 weeks of administration. However, this effect was not sustained after 4 weeks of administration.[2]A single oral dose of this compound slightly improved glucose tolerance with a reduced area under the glucose excursion curve.[2][2]
Pflimlin et al., 2018Diet-Induced Obese (DIO) mice on various high-fat dietsAcute and subchronic treatment with 5-PAHSA and this compound, alone or in combinationDid not significantly improve the deranged metabolic status.[3][4]No significant improvement in glucose tolerance was observed.[3][4]
Syed et al., 2018 (as discussed in Kahn et al., 2018)Chow-fed and HFD-fed miceChronic subcutaneous PAHSA treatmentImproved both insulin (B600854) sensitivity and glucose tolerance.[5]Not explicitly detailed in the provided text.[5]

Table 2: Summary of In Vitro and Mechanistic Data for this compound

Study (First Author, Year)In Vitro ModelKey FindingsProposed MechanismReference
Yore et al., 2014Human pancreatic islets, enteroendocrine STC-1 cells5-PAHSA and this compound augment glucose-stimulated insulin secretion (GSIS) and stimulate GLP-1 secretion.[1][6]Activation of GPR120 in adipocytes to enhance insulin-stimulated glucose uptake.[1][6]
Kuda et al., 2018Human islets, MIN6 cells, HEK293T cellsThis compound activates GPR40, and blocking GPR40 reverses the beneficial effects on GSIS and glucose tolerance.[7]GPR40 activation is crucial for the metabolic benefits of this compound.[7][7]
Pflimlin et al., 2018GLUTag cells, rat, mouse, and human islets, human pancreatic β cell lineNeither racemic 5- or this compound, nor their enantiomers, stimulated GLP-1 release or induced GSIS.[3][4]The study did not support the previously proposed mechanisms of action.[3][4]

II. Experimental Protocols

Discrepancies in findings may arise from variations in experimental design. Below are detailed methodologies from the cited studies.

Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)

This protocol is a composite of standard procedures described in the literature.[8]

  • Animal Preparation: Mice are fasted overnight (typically 16-18 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.[8]

  • This compound Administration: A solution of this compound (or vehicle control) is administered via oral gavage. Dosing and timing relative to the glucose challenge are critical variables. For acute studies, this is often 30 minutes before the glucose bolus.[1]

  • Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[8]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[8]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.

A key point of contention in the literature is the choice of vehicle for this compound administration. Some researchers suggest that vehicles like olive oil can have independent effects on glucose metabolism, potentially masking the effects of PAHSAs.[5]

Insulin Tolerance Test (ITT) in Mice (General Protocol)
  • Animal Preparation: Mice are typically fasted for a shorter period (e.g., 4-6 hours) compared to the OGTT.

  • Baseline Blood Glucose: A baseline blood glucose measurement is taken.

  • Insulin Administration: A bolus of human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

III. Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for this compound

The beneficial effects of this compound on glucose metabolism are primarily attributed to its interaction with G-protein coupled receptors, which in turn influences insulin and GLP-1 secretion.

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 signaling pathway activated by this compound leading to insulin secretion.

GLP1_Secretion_Pathway cluster_L_cell Intestinal L-Cell cluster_pancreas Pancreatic β-Cell Nutrients Nutrients (Glucose, Fats) Receptors Nutrient Receptors (e.g., GPR40) Nutrients->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx GLP1_Release GLP-1 Release Ca_influx->GLP1_Release GLP1R GLP-1 Receptor GLP1_Release->GLP1R Acts on AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion

Caption: Nutrient-stimulated GLP-1 secretion and its action on pancreatic β-cells.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo effects of a compound like this compound on glucose tolerance.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., HFD-fed mice) Acclimatization Acclimatization & Dietary Intervention Animal_Model->Acclimatization Fasting Overnight Fasting (16-18h) Acclimatization->Fasting Baseline Measure Baseline Blood Glucose Fasting->Baseline Treatment Administer this compound or Vehicle (Oral Gavage) Baseline->Treatment Glucose_Admin Administer Glucose (Oral Gavage) Treatment->Glucose_Admin Time_Points Measure Blood Glucose at t=15, 30, 60, 120 min Glucose_Admin->Time_Points Plot_Data Plot Glucose Concentration vs. Time Time_Points->Plot_Data Calc_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calc_AUC Stats Statistical Analysis Calc_AUC->Stats

Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).

IV. Comparison with Established Glucose-Lowering Therapies

To provide context for the potential of this compound, it is useful to compare its proposed mechanisms with those of well-established antidiabetic drugs.

Table 3: Comparison of Mechanisms of Action

Therapeutic AgentPrimary Mechanism of ActionKey Cellular/Molecular TargetsEffect on Insulin Secretion
This compound (proposed) Enhances glucose-stimulated insulin and GLP-1 secretion.[9][10]GPR40, GPR120.[7]Stimulatory (glucose-dependent).[9]
Metformin (B114582) Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity.[11][12]AMP-activated protein kinase (AMPK), mitochondrial respiratory chain complex I.[11][13]No direct stimulation; may decrease fasting insulin levels.[11][12]
SGLT2 Inhibitors (e.g., Dapagliflozin) Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[14][15][16]Sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubule.[14][16]No direct effect on insulin secretion.[14]
DPP-4 Inhibitors (e.g., Sitagliptin) Inhibit the degradation of incretin (B1656795) hormones (GLP-1 and GIP), thereby prolonging their action.[17][18][19]Dipeptidyl peptidase-4 (DPP-4) enzyme.[17][18]Enhances glucose-dependent insulin secretion.[17][19]
Signaling Pathway of Insulin Action

For comparison, the canonical insulin signaling pathway, which is enhanced by sensitizers like metformin, is depicted below.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to generate AKT Akt/PKB PIP3->AKT Activates GLUT4_Translocation GLUT4 Translocation to Membrane AKT->GLUT4_Translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Enables

Caption: The PI3K/Akt signaling pathway downstream of the insulin receptor.

V. Conclusion

The existing body of evidence on the effects of this compound on glucose tolerance is inconsistent. While initial findings reported significant improvements in glucose metabolism, mediated by G-protein coupled receptors, these results have not been uniformly replicated in subsequent independent studies. The discrepancies may be attributable to differences in experimental protocols, including the animal models, diets, and vehicles used for this compound administration.

For researchers and drug development professionals, these conflicting data underscore the need for further rigorous, standardized, and independently validated studies to clarify the therapeutic potential of this compound. A thorough investigation into the optimal formulation, dosing, and delivery method is warranted. Comparison with established therapies highlights that this compound's proposed mechanism, if validated, would represent a novel approach to stimulating insulin and incretin secretion. However, its efficacy and reliability relative to current standards of care remain to be definitively established.

References

9-PAHSA vs. Other FAHFAs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioactivities, signaling pathways, and experimental data of 9-palmitic acid hydroxy stearic acid (9-PAHSA) and other notable fatty acid esters of hydroxy fatty acids (FAHFAs).

This guide provides a comprehensive comparison of this compound with other members of the FAHFA family, offering researchers, scientists, and drug development professionals a detailed overview of their distinct and overlapping biological activities. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways.

Comparative Bioactivity: A Quantitative Overview

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Within this expansive family, individual isomers exhibit unique biological potencies and mechanisms of action. This section provides a quantitative comparison of this compound with other well-studied FAHFAs.

Stereoisomers of this compound: 9(R)-PAHSA vs. 9(S)-PAHSA

The stereochemistry at the hydroxylated carbon of this compound results in two enantiomers, 9(R)-PAHSA and 9(S)-PAHSA, with notable differences in their metabolic effects.[2] While both isomers demonstrate anti-inflammatory properties, 9(S)-PAHSA is a more potent activator of metabolic pathways, largely due to its higher affinity for the G protein-coupled receptor 40 (GPR40).[2][3]

Biological Activity9(S)-PAHSA9(R)-PAHSAKey Findings
Metabolic Effects
Glucose-Stimulated Insulin (B600854) Secretion (GSIS)More PotentLess Potent9(S)-PAHSA shows a significant advantage over 9(R)-PAHSA in promoting GSIS.[2][3]
Insulin-Stimulated Glucose UptakeMore PotentLess Potent9(S)-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[2][3]
GPR40 Receptor ActivationHigher AffinityLower AffinityThe superior metabolic effects of 9(S)-PAHSA are attributed to its enhanced activation of the GPR40 receptor.[2][3]
Anti-inflammatory Effects
Cytokine ReductionEffectiveEffectiveBoth isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[2]
GPR120 ActivationAgonistAgonistBoth isomers exert anti-inflammatory effects through the activation of GPR120.[2]
NF-κB Pathway InhibitionInhibitsInhibitsA common mechanism for the anti-inflammatory actions of both isomers.[2]
Regioisomers and Other FAHFA Families

Beyond its stereoisomers, the biological activity of this compound has been compared to other regioisomers, such as 5-PAHSA, and other FAHFA families, including oleic acid esters of hydroxy stearic acids (OAHSAs) and palmitoleic acid esters of hydroxy stearic acids (POHSAs).

A study comparing this compound and 5-PAHSA on lipopolysaccharide (LPS)-induced CXCL10 secretion found that this compound was more potent. At concentrations of 10 µM and 100 µM, this compound induced a 2- and 3.7-fold reduction in CXCL10 secretion, respectively, while only the highest concentration of 5-PAHSA (100 µM) showed a significant 1.8-fold reduction.[4]

Furthermore, research indicates that FAHFAs with lower branching from the carboxylate head group are more likely to possess anti-inflammatory properties.[4] Several FAHFA isomers, including this compound, 10-POHSA, and 5-SAHSA, have been shown to significantly attenuate LPS-induced expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-1β, Ccl2, Ccl3, and Ccl5.[5] In contrast, 13-PAHSA and 13-OAHSA did not exhibit these anti-inflammatory effects.[5]

Signaling Pathways

The distinct biological activities of different FAHFAs can be attributed to their differential engagement with specific signaling pathways.

Metabolic Signaling of 9(S)-PAHSA

The potent metabolic effects of 9(S)-PAHSA are primarily mediated through the activation of GPR40 in pancreatic β-cells, leading to increased glucose-stimulated insulin secretion. This, in turn, promotes glucose uptake in peripheral tissues like muscle and adipose tissue.

metabolic_pathway 9(S)-PAHSA 9(S)-PAHSA GPR40 GPR40 9(S)-PAHSA->GPR40 Activates Pancreatic β-cell Pancreatic β-cell GPR40->Pancreatic β-cell Located on Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Stimulates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Muscle & Adipose Tissue Muscle & Adipose Tissue Glucose Uptake->Muscle & Adipose Tissue

Metabolic signaling pathway of 9(S)-PAHSA.
Anti-inflammatory Signaling of FAHFAs

Both 9(R)-PAHSA and 9(S)-PAHSA, along with other anti-inflammatory FAHFAs, exert their effects through the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.[2]

anti_inflammatory_pathway FAHFAs (e.g., this compound) FAHFAs (e.g., this compound) GPR120 GPR120 FAHFAs (e.g., this compound)->GPR120 Activate NF-κB Pathway NF-κB Pathway GPR120->NF-κB Pathway Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production Leads to

Anti-inflammatory signaling of FAHFAs.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to compare the bioactivity of different FAHFAs.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the amount of insulin secreted by pancreatic β-cells in response to glucose stimulation, with and without the presence of FAHFAs.

Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured under standard conditions.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a baseline.

  • Stimulation: Cells are then incubated with a high-glucose buffer in the presence of different FAHFA isomers or a vehicle control.

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Insulin Measurement: Insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

gsis_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Pancreatic β-cells Culture Pancreatic β-cells Pre-incubate in low glucose Pre-incubate in low glucose Culture Pancreatic β-cells->Pre-incubate in low glucose Incubate with high glucose +/- FAHFAs Incubate with high glucose +/- FAHFAs Pre-incubate in low glucose->Incubate with high glucose +/- FAHFAs Collect supernatant Collect supernatant Incubate with high glucose +/- FAHFAs->Collect supernatant Measure insulin via ELISA Measure insulin via ELISA Collect supernatant->Measure insulin via ELISA

Workflow for GSIS assay.
Insulin-Stimulated Glucose Uptake Assay

Objective: To assess the effect of FAHFAs on the uptake of glucose into adipocytes or muscle cells in response to insulin.

Methodology:

  • Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6) are cultured and differentiated.

  • Pre-treatment: Differentiated cells are pre-treated with specific FAHFA isomers or a vehicle control.

  • Insulin Stimulation: Cells are stimulated with insulin to induce glucose uptake.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ¹⁴C-glucose) is added.[4] The amount of intracellular glucose is quantified by measuring fluorescence or radioactivity.[2]

Cytokine Secretion Assay

Objective: To measure the effect of FAHFAs on the secretion of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Immune cells, such as macrophages (e.g., RAW 264.7) or bone marrow-derived macrophages, are cultured.[4]

  • Pre-treatment: Cells are pre-treated with various FAHFA isomers or a vehicle control.

  • Inflammatory Stimulus: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of specific cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant are quantified using ELISA or multiplex bead-based assays.[4]

References

evaluating the efficacy of 9-Pahsa against established anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel endogenous lipid, 9-PAHSA (9-palmitic acid hydroxy stearic acid), against established classes of anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), selective COX-2 inhibitors, and corticosteroids. The following sections detail their mechanisms of action, comparative in-vitro efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound and established drugs stem from distinct molecular pathways. This compound modulates inflammation by activating a specific G protein-coupled receptor, while conventional drugs typically inhibit enzymatic activity or interact with intracellular receptors.

  • This compound : This fatty acid ester of a hydroxy fatty acid (FAHFA) primarily exerts its anti-inflammatory effects by acting as a ligand for the G protein-coupled receptor 120 (GPR120).[1] Activation of GPR120 initiates a signaling cascade that inhibits the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway.[1] This, in turn, reduces the expression of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] Some studies also suggest a weaker antagonistic effect on certain chemokine receptors.[4]

  • NSAIDs (e.g., Ibuprofen) : These drugs function by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking both isoforms, NSAIDs reduce inflammation but can also lead to side effects related to the inhibition of the protective functions of COX-1 in the gastric mucosa.

  • Selective COX-2 Inhibitors (e.g., Celecoxib) : This class of drugs was developed to be more targeted than traditional NSAIDs. Celecoxib (B62257) selectively inhibits the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[5] This selectivity allows for anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[5] Beyond COX-2 inhibition, celecoxib has been shown to modulate other inflammatory pathways, including the inhibition of NF-κB.[5]

  • Corticosteroids (e.g., Dexamethasone) : As synthetic glucocorticoids, these potent anti-inflammatory agents have a broad mechanism of action.[6] Dexamethasone (B1670325) binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus.[7][8] This complex can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of multiple pro-inflammatory genes by interfering with transcription factors like NF-κB.[6][7][8] Dexamethasone has been shown to inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophages.[6]

The distinct signaling pathways for this compound and conventional NSAIDs/COX-2 inhibitors are illustrated below.

9_PAHSA_Pathway This compound This compound GPR120 GPR120 Receptor This compound->GPR120 Inhibition Inhibition of Signaling Cascade GPR120->Inhibition NFkB NF-κB Activation Inhibition->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes expression of Inflammation Inflammation Cytokines->Inflammation

Caption: this compound anti-inflammatory signaling pathway.

NSAID_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesise Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs NSAIDs & COX-2 Inhibitors NSAIDs->COX_Enzymes inhibit

Caption: Mechanism of action for NSAIDs and COX-2 inhibitors.

Comparative In-Vitro Efficacy

Direct, head-to-head comparative studies on the potency of this compound against established anti-inflammatory drugs are limited. However, by collating data from various in-vitro studies, a comparative overview can be established. The following table summarizes the inhibitory effects of this compound and common anti-inflammatory drugs on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for evaluating anti-inflammatory potential.

Drug/CompoundClassModel SystemKey Inflammatory Marker(s)Observed Efficacy
This compound FAHFALPS-stimulated RAW 264.7 Macrophages / Bone Marrow-Derived Dendritic CellsTNF-α, IL-1β, IL-6, IL-12Significant suppression of cytokine expression and secretion at concentrations of 8-40 µM.[2][9]
Ibuprofen NSAIDLPS-stimulated RAW 264.7 MacrophagesiNOS, COX-2, IL-1β, IL-6Dose-dependent reduction in inflammatory markers at concentrations of 200-400 µM.[10]
Celecoxib Selective COX-2 InhibitorLPS-stimulated RAW 264.7 MacrophagesPGE2, NO, TNF-α, IL-6Significant inhibition of inflammatory mediators; synergistic effects observed with DHA at 20 µM.[5][11] IC50 for COX-2 is approximately 40 nM.[5]
Dexamethasone CorticosteroidLPS-stimulated RAW 264.7 Macrophages / Primary MacrophagesTNF-α, IL-1β, IL-6Potent and broad inhibition of cytokine expression and secretion at concentrations as low as 100 nM to 1 µM.[6][7][8][12][13]

Note: The data presented is compiled from multiple sources and may not represent direct comparative experiments. The efficacy and IC50 values can vary based on specific assay conditions, such as stimulus concentration and incubation time.

Experimental Protocols

The methodologies outlined below are representative of the in-vitro assays used to evaluate and quantify the anti-inflammatory effects of compounds like this compound.

Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a macrophage cell line stimulated with an inflammatory agent.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound, ibuprofen, dexamethasone) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.

    • The cells are then incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion.

Quantification of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After the incubation period, the cell culture supernatant is collected.

    • The concentration of secreted cytokines (TNF-α, IL-6, etc.) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.

  • Quantitative Real-Time PCR (qRT-PCR):

    • To measure the gene expression of pro-inflammatory cytokines, total RNA is extracted from the cells after treatment.

    • The RNA is then reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for the target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh) for normalization.

    • The relative gene expression is calculated to determine the effect of the test compound on cytokine transcription.

The general workflow for these in-vitro anti-inflammatory assays is depicted in the following diagram.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Outcome Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Multi-well Plates Culture->Seed Pretreat Pre-treat with Test Compound/Vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Extract_RNA Extract RNA from Cells Incubate->Extract_RNA ELISA ELISA for Secreted Cytokines Collect_Supernatant->ELISA qRT_PCR qRT-PCR for Gene Expression Extract_RNA->qRT_PCR Results Quantification of Anti-inflammatory Effect ELISA->Results qRT_PCR->Results

Caption: General workflow for in-vitro anti-inflammatory assays.

Conclusion

This compound presents a novel mechanism of anti-inflammatory action centered on the activation of the GPR120 receptor and subsequent inhibition of the NF-κB pathway.[1] This contrasts with the enzyme-inhibiting actions of NSAIDs and COX-2 inhibitors and the broad genomic and non-genomic effects of corticosteroids. While in-vitro data confirm the anti-inflammatory potential of this compound, its potency appears to be in the micromolar range for significant cytokine inhibition, whereas corticosteroids like dexamethasone demonstrate high potency at nanomolar concentrations.[2][7][8] Further direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to these established drug classes. The unique mechanism of action of this compound, however, may offer a new avenue for the development of anti-inflammatory therapeutics, potentially with a different side-effect profile than existing options.

References

A Comparative Analysis of 9-PAHSA and Omega-3 Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biochemical and physiological effects of 9-palmitoyl-hydroxy-stearic acid (9-PAHSA) and omega-3 fatty acids, with a focus on their therapeutic potential. The information is supported by experimental data to aid in research and development decisions.

Overview and Chemical Structures

This compound is an endogenous lipokine, a fatty acid ester of a hydroxy fatty acid (FAHFA), that has been identified as a bioactive lipid with roles in glucose homeostasis and inflammation.[1][2] Its levels have been found to be correlated with insulin (B600854) sensitivity in humans.[1][2]

Omega-3 fatty acids , primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are essential polyunsaturated fatty acids renowned for their wide-ranging health benefits, particularly in cardiovascular health and inflammation modulation.[3][4] They are primarily obtained through dietary sources like fatty fish.[3]

Comparative Efficacy and Biological Effects

While direct head-to-head clinical trials are not available, preclinical and clinical studies have elucidated the distinct and overlapping effects of this compound and omega-3 fatty acids. Below is a summary of their comparative effects on key physiological parameters.

Table 1: Comparison of Effects on Glucose Metabolism
ParameterThis compoundOmega-3 Fatty Acids (EPA & DHA)Key Findings and Supporting Data
Insulin Sensitivity Improves insulin sensitivity in preclinical models.[5][6] Chronic treatment in high-fat diet-fed mice improved insulin sensitivity.[5]DHA has shown a stronger potential than EPA in improving insulin resistance in adipocytes through the GPR120/PPARγ pathway.[7]This compound enhances the action of insulin to suppress endogenous glucose production.[5] DHA was more effective than EPA at improving insulin resistance and reducing inflammatory cytokines in the adipose tissue of mice.[7]
Glucose Tolerance Improves glucose tolerance in preclinical studies.[6] A single oral dose improves glucose tolerance in aged, glucose-intolerant mice.[2]Effects on glucose metabolism are generally inconsistent in clinical trials.[8]S-9-PAHSA intervention improved glucose tolerance in high-fat diet-induced diabetic mice.[6] Long-term omega-3 supplementation shows inconsistent effects on glucose metabolism.[8]
Insulin Secretion Enhances glucose-stimulated insulin secretion (GSIS).[6]Limited direct evidence of significant impact on GSIS in humans.S-9-PAHSA demonstrates a significant advantage over R-9-PAHSA in promoting GSIS.[6]
Table 2: Comparison of Anti-Inflammatory Effects
ParameterThis compoundOmega-3 Fatty Acids (EPA & DHA)Key Findings and Supporting Data
Pro-inflammatory Cytokine Production Reduces the secretion of pro-inflammatory cytokines like CXCL10, MIP-1 beta, and MCP in vitro.[4][9] Treatment of LPS-stimulated RAW 264.7 cells with this compound analogues led to a reduction in IL-6 levels.[10]Reduce the production of inflammatory cytokines such as TNF-α and IL-1β.[11]This compound demonstrates a weak anti-inflammatory potential at high concentrations in vitro.[4][9] Omega-3 fatty acids interfere with arachidonic acid metabolism, leading to a diminished potential for cells to synthesize powerful pro-inflammatory mediators.[11]
Key Anti-inflammatory Mechanism Activation of GPR120 and inhibition of the LPS/NF-κB pathway.[12]Activation of GPR120, modulation of eicosanoid production, and influence on transcription factors like NF-κB.[11][13]Both this compound and omega-3 fatty acids utilize GPR120 as a receptor to mediate anti-inflammatory effects.[8][12]

Signaling Pathways

Both this compound and omega-3 fatty acids exert their effects through complex signaling networks. A key point of convergence is their interaction with the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

This compound Signaling

This compound has been shown to activate GPR120, leading to the inhibition of the NF-κB pathway, a central regulator of inflammation.[12] It also influences the PI3K/AKT/mTOR pathway, which is crucial for cell growth and metabolism.[1]

9-PAHSA_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Activates PI3K PI3K This compound->PI3K NFkB NFkB GPR120->NFkB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Insulin Signaling Insulin Signaling mTOR->Insulin Signaling Modulates Inflammation Inflammation NFkB->Inflammation Promotes

Figure 1: Simplified signaling pathway of this compound.

Omega-3 Fatty Acid Signaling

Omega-3 fatty acids, particularly DHA and EPA, are also potent activators of GPR120, leading to broad anti-inflammatory effects.[8] Their incorporation into cell membranes also alters the substrate availability for the production of eicosanoids, shifting the balance from pro-inflammatory to less inflammatory or anti-inflammatory mediators. Furthermore, they can modulate gene expression by interacting with nuclear receptors like PPARγ.[14]

Omega3_Signaling Omega-3 FAs (EPA, DHA) Omega-3 FAs (EPA, DHA) GPR120 GPR120 Omega-3 FAs (EPA, DHA)->GPR120 Activates PPARg PPARg Omega-3 FAs (EPA, DHA)->PPARg Activates Eicosanoid Production Eicosanoid Production Omega-3 FAs (EPA, DHA)->Eicosanoid Production Modulates NFkB NFkB GPR120->NFkB Inhibits Gene Expression Gene Expression PPARg->Gene Expression Regulates Inflammation Inflammation NFkB->Inflammation Promotes Eicosanoid Production->Inflammation Impacts

Figure 2: Key signaling pathways of Omega-3 fatty acids.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the ability of an organism to clear a glucose load and is a primary method for evaluating glucose intolerance.[15][16][17]

Workflow:

OGTT_Workflow Fasting 1. Fast mice for 4-6 hours (water ad libitum) Baseline 2. Record body weight and obtain baseline blood glucose (t=0) Fasting->Baseline Gavage 3. Administer glucose solution orally (e.g., 1-2 g/kg body weight) Baseline->Gavage Sampling 4. Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 120 min) Gavage->Sampling Measurement 5. Measure blood glucose concentrations Sampling->Measurement Analysis 6. Plot glucose concentration vs. time and calculate Area Under the Curve (AUC) Measurement->Analysis

Figure 3: Workflow for an Oral Glucose Tolerance Test in mice.

Detailed Steps:

  • Fasting: Mice are fasted for 4-6 hours before the test, with free access to water.[16]

  • Baseline Measurement: Body weight is recorded. A baseline blood sample is collected from the tail vein to measure blood glucose at time zero.[16]

  • Glucose Administration: A bolus of glucose solution (e.g., 20% dextrose) is administered via oral gavage. The dose is typically 1 to 2 grams of glucose per kilogram of body weight.[16]

  • Blood Sampling: Small blood samples are collected from the tail vein at regular intervals post-gavage, commonly at 15, 30, 60, and 120 minutes.[16]

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.

In Vitro Macrophage Inflammation Assay

This assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18][19]

Workflow:

Macrophage_Inflammation_Assay Seeding 1. Seed macrophages (e.g., RAW 264.7) in a multi-well plate Pretreatment 2. Pre-treat cells with the test compound (this compound or Omega-3 FA) or vehicle Seeding->Pretreatment Stimulation 3. Stimulate cells with LPS (e.g., 100 ng/mL) Pretreatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 16-24 hours) Stimulation->Incubation Supernatant 5. Collect cell culture supernatant Incubation->Supernatant ELISA 6. Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA Supernatant->ELISA

Figure 4: Workflow for an in vitro macrophage inflammation assay.

Detailed Steps:

  • Cell Culture: Macrophage cells (e.g., J774A.1 or RAW 264.7) are seeded in multi-well plates and allowed to adhere.[18]

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or an omega-3 fatty acid) or a vehicle control for a specified time (e.g., 1-2 hours).[19]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the unstimulated control) to induce an inflammatory response.[18]

  • Incubation: The plates are incubated for a period sufficient for cytokine production and secretion (typically 16-24 hours).[18]

  • Supernatant Collection: The cell culture supernatant is carefully collected.[18]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

Conclusion

Both this compound and omega-3 fatty acids demonstrate significant therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Their shared ability to activate GPR120 provides a common mechanistic link, yet their broader physiological effects and sources are distinct. Omega-3 fatty acids have a well-established safety and efficacy profile from extensive clinical research, particularly for cardiovascular benefits. This compound, as a more recently discovered endogenous lipid, shows promise in preclinical models for its anti-diabetic and anti-inflammatory effects, but further research, including clinical trials, is necessary to fully elucidate its therapeutic utility and comparative effectiveness. This guide provides a foundational comparison to inform further investigation and development in these promising areas.

References

A Comparative Guide to 9-Pahsa and Alternative Therapeutic Targets for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Palmitic acid-9-hydroxy-stearic acid (9-Pahsa) as an emerging therapeutic target for type 2 diabetes (T2D) against established and other novel treatment modalities. The information is curated to facilitate a comprehensive understanding of their respective mechanisms of action, supported by preclinical experimental data and detailed methodologies.

Introduction to this compound

This compound is an endogenous lipid molecule that has garnered significant interest for its potential anti-diabetic and anti-inflammatory properties.[1] Levels of this compound have been found to be reduced in the serum and adipose tissue of insulin-resistant humans.[2] Exogenous administration of this compound in animal models of T2D has demonstrated promising results in improving glucose homeostasis and insulin (B600854) sensitivity.[2]

Comparative Analysis of Therapeutic Targets

To provide a clear comparison, this guide evaluates this compound alongside several major classes of T2D therapeutics: GLP-1 Receptor Agonists, SGLT2 Inhibitors, DPP-4 Inhibitors, Metformin, and Thiazolidinediones.

Table 1: Comparison of Preclinical Efficacy in Animal Models of Type 2 Diabetes
Therapeutic TargetCompound(s)Animal ModelDosageDurationKey Efficacy OutcomesReference(s)
This compound This compounddb/db mice50 mg/kg/day (gavage)4 weeksReduced blood glucose after 2 weeks; improved glucose tolerance.[2]
This compoundHigh-fat diet (HFD) mice18 µg/h (i.v. infusion)Acute (3 hours)Decreased endogenous glucose production.[3]
GLP-1 Receptor Agonists Liraglutide (B1674861)db/db mice240 µg/kg/day (s.c. injection)16 weeksImproved cognitive function; likely indirect effects on glucose metabolism.[4]
Liraglutidedb/db mice1 mg/kg (escalated dose)3+ daysBG adjusted to similar levels as insulin group.[5]
SGLT2 Inhibitors DapagliflozinStreptozotocin (STZ)-induced diabetic rats1.0 mg/kg12 weeksLowered blood glucose, reduced urine albumin.[6]
Empagliflozindb/db miceNot specifiedLong-termAmeliorated cardiovascular injury and cognitive decline.[7]
DPP-4 Inhibitors AlogliptinVarious diabetic animal modelsNot specifiedNot specifiedReduced glycosylated hemoglobin, plasma glucose, glucagon (B607659), and triglycerides.[8]
Metformin MetforminSTZ-induced diabetic mice300 mg/kg/day (in drinking water)4 weeksSuppressed diabetes-accelerated atherosclerosis.[9]
Metformindb/db mice250 mg/kg/day (intragastric)2 weeks prior to woundAccelerated wound healing.[10]
Thiazolidinediones PioglitazoneKKAy mice25 mg/kg/day (oral gavage)1 monthImproved diabetic features.[11]
PioglitazoneZucker fatty rats1.4-11.4 mg/kg/day6 daysImproved hyperglycemia, hyperinsulinemia, hyperlipidemia, and glucose intolerance.[12]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these compounds stems from their distinct mechanisms of action, which are visually represented in the following signaling pathway diagrams.

This compound Signaling

This compound has been shown to improve cardiovascular complications in diabetic mice by promoting autophagy.[2] This is achieved through the downregulation of the Akt/mTOR pathway and the activation of the PI3KIII/BECN1 complex in the myocardium.[2]

This compound Signaling Pathway This compound This compound Akt Akt This compound->Akt PI3KIII PI3KIII This compound->PI3KIII mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy BECN1 BECN1 PI3KIII->BECN1 BECN1->Autophagy

Figure 1: this compound signaling pathway in cardiomyocytes.

GLP-1 Receptor Agonist Signaling

GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They bind to GLP-1 receptors on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner. They also suppress glucagon secretion from α-cells.

GLP-1 Receptor Agonist Signaling GLP-1 Agonist GLP-1 Agonist GLP-1 Receptor GLP-1 Receptor GLP-1 Agonist->GLP-1 Receptor Pancreatic β-cell Pancreatic β-cell GLP-1 Receptor->Pancreatic β-cell Pancreatic α-cell Pancreatic α-cell GLP-1 Receptor->Pancreatic α-cell Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic α-cell->Glucagon Secretion

Figure 2: GLP-1 receptor agonist mechanism of action.

SGLT2 Inhibitor Mechanism

SGLT2 inhibitors block the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the blood, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

SGLT2 Inhibitor Mechanism Glomerular Filtrate Glomerular Filtrate SGLT2 Transporter SGLT2 Transporter Glomerular Filtrate->SGLT2 Transporter Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 Transporter->Urinary Glucose Excretion Blood Glucose Blood Glucose SGLT2 Transporter->Blood Glucose Glucose Reabsorption SGLT2 Inhibitor SGLT2 Inhibitor SGLT2 Inhibitor->SGLT2 Transporter Glucose Reabsorption Glucose Reabsorption 9-Pahsa_dbdb_Workflow Start Start db/db Mice db/db Mice Start->db/db Mice This compound Gavage (50mg/kg) This compound Gavage (50mg/kg) db/db Mice->this compound Gavage (50mg/kg) 4 Weeks Treatment 4 Weeks Treatment This compound Gavage (50mg/kg)->4 Weeks Treatment Assessments Assessments 4 Weeks Treatment->Assessments Glucose, CV End End Assessments->End Liraglutide_dbdb_Workflow Start Start db/db Mice db/db Mice Start->db/db Mice Liraglutide s.c. injection Liraglutide s.c. injection db/db Mice->Liraglutide s.c. injection 16 Weeks Treatment 16 Weeks Treatment Liraglutide s.c. injection->16 Weeks Treatment Assessments Assessments 16 Weeks Treatment->Assessments Cognition, Metabolic End End Assessments->End Metformin_STZ_Workflow Start Start WT Mice WT Mice Start->WT Mice STZ Induction STZ Induction WT Mice->STZ Induction Metformin in water Metformin in water STZ Induction->Metformin in water 4 Weeks Treatment 4 Weeks Treatment Metformin in water->4 Weeks Treatment Atherosclerosis Assessment Atherosclerosis Assessment 4 Weeks Treatment->Atherosclerosis Assessment End End Atherosclerosis Assessment->End

References

Safety Operating Guide

Navigating the Safe Disposal of 9-PAHSA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Understanding 9-PAHSA: Key Chemical and Physical Properties

This compound is a fatty acid ester of a hydroxy fatty acid (FAHFA), formed by the esterification of palmitic acid and 9-hydroxystearic acid.[1][2] Understanding its chemical identity is crucial for safe handling and disposal.

PropertyValueSource
Molecular Formula C₃₄H₆₆O₄[1][2]
Molecular Weight 538.9 g/mol [1][2]
Appearance Solid[2]
Melting Point 33.5 °C
Storage Temperature 2-8°C
Solubility Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (B145695) (20 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml).[1][3]
Stability Stable for at least 2 years when stored properly.[1]

General Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound, as with any laboratory chemical, adherence to standard safety protocols is paramount.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves. It is important to dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

    • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be managed as chemical waste, following institutional and local regulations. As it is a fatty acid derivative, the general principles for disposing of such compounds apply.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is kept closed when not in use.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "9-palmitic acid hydroxy stearic acid," and the approximate quantity.

    • Include any solvent(s) present in the waste mixture on the label.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids.[4]

    • Secondary containment is recommended to prevent spills.[5]

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

G cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Ensure Safety Collect Collect this compound Waste and Contaminated Materials WorkArea->Collect Begin Disposal Process Container Use a Designated, Labeled Hazardous Waste Container Collect->Container Label Label Container with Contents and Hazards Container->Label Store Store in a Secure, Ventilated Area with Secondary Containment Label->Store Await Pickup ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Professional Disposal via Licensed Contractor ContactEHS->Disposal Final Step

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols: Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough cleaning procedure is necessary.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone. Collect this solvent rinse as hazardous waste.

  • Washing: Wash the glassware with a laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.

References

Standard Operating Procedure: Safe Handling of 9-Pahsa, a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "9-Pahsa" does not correspond to a recognized compound in publicly available chemical databases. This document therefore provides essential safety and handling protocols for a novel or uncharacterized chemical entity, assuming it to be potent and hazardous until proven otherwise. These guidelines are intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Initial Handling

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3] Given its unknown toxicological profile, this compound must be treated as a highly potent and hazardous substance. The primary principle is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.

All initial work with this compound must be conducted in a designated and restricted area, within a certified chemical fume hood or a glove box to ensure containment.[1][4] Many new chemical entities (NCEs) lack sufficient toxicological data, so it is prudent to assume they exhibit the characteristics of a potent compound.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure a complete barrier between the researcher and the chemical.[1][5] The following table summarizes the required PPE for handling this compound.

PPE Category Specification Purpose & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][7]Protects against splashes, sprays, and potential explosions. A face shield must be worn in addition to, not as a replacement for, goggles.[6]
Hand Protection Double gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or Silver Shield).[6][8]Provides a robust barrier against skin contact. The outer glove should be selected based on breakthrough time for similar chemical classes, if known.
Body Protection A disposable, solid-front, back-tying chemical-resistant gown over a flame-resistant lab coat.[7][8]Protects against spills and contamination of personal clothing. A disposable gown prevents the spread of contamination outside the designated work area.
Respiratory Protection A fit-tested N95 respirator for handling solids. If the substance is volatile or aerosolization is likely, a powered air-purifying respirator (PAPR) is required.[1]Protects against the inhalation of airborne particles, a primary exposure route for potent compounds.[1][4]
Foot Protection Closed-toe, chemically resistant safety shoes with disposable shoe covers.[1]Protects feet from spills and prevents the tracking of contamination out of the laboratory.[1]

Experimental Protocol: Handling and Weighing of this compound

This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.

3.1 Preparation

  • Designate Area: Cordon off the designated work area. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and waste containers, and place them inside the containment unit before starting.

  • Prepare Spill Kit: Ensure a chemical spill kit appropriate for potent compounds is readily accessible.[9]

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

3.2 Weighing Procedure

  • Perform all manipulations within the certified chemical fume hood or ventilated enclosure.[4][10]

  • Carefully open the container of this compound, avoiding any disturbance that could generate dust.

  • Use a dedicated spatula to transfer the desired amount of the compound to a weigh boat on a tared balance.

  • Once the desired weight is achieved, securely close the primary container.

  • Transfer the weighed compound to a secondary, sealable container for transport to the next experimental step.

3.3 Post-Handling

  • Decontamination: Wipe down all surfaces and equipment within the containment unit with an appropriate deactivating solution or solvent.

  • Waste Disposal: Treat all contaminated materials, including weigh boats, gloves, and disposable gowns, as hazardous waste.[1] Place them in a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with shoe covers and outer gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the work area.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1] Federal and state regulations prohibit the disposal of unknown chemical waste through standard means.[11][12]

Waste Stream Disposal Procedure
Solid Waste Includes contaminated PPE, weigh boats, and consumables. Place in a clearly labeled, sealed, and puncture-resistant container. The label must read "Hazardous Waste - Unknown Chemical (this compound)".[13][14]
Liquid Waste Includes solvents and solutions containing this compound. Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other waste streams.[15] The container must be clearly labeled as "Hazardous Waste - Unknown Chemical (this compound)".
Empty Containers The original this compound container is considered hazardous waste and should not be triple-rinsed unless the contents are fully characterized. Dispose of it along with solid waste.

All waste containers must be stored in a designated satellite accumulation area with secondary containment.[15] Contact your institution's Environmental Health & Safety (EHS) department for pickup and proper disposal.[13][14]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of a novel, potent compound like this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Finalization RiskAssessment Conduct Risk Assessment DesignateArea Designate & Prepare Work Area RiskAssessment->DesignateArea AssembleMaterials Assemble All Materials & Spill Kit DesignateArea->AssembleMaterials DonPPE Don Appropriate PPE AssembleMaterials->DonPPE OpenContainer Carefully Open Primary Container DonPPE->OpenContainer Proceed to Handling WeighCompound Weigh Compound OpenContainer->WeighCompound CloseContainer Securely Close Primary Container WeighCompound->CloseContainer Transfer Transfer to Secondary Container CloseContainer->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate Proceed to Post-Handling DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE StoreWaste Store Waste in Designated Area DisposeWaste->StoreWaste Transfer to Storage Hygiene Wash Hands & Arms DoffPPE->Hygiene ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

Caption: Workflow for Safe Handling of Novel Potent Compounds.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.